(R)-1-methylpiperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSACHHNFDNCNB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428661 | |
| Record name | (R)-1-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001353-92-9 | |
| Record name | (R)-1-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-Methylpiperidin-3-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Methylpiperidin-3-amine is a chiral cyclic amine that is gaining attention as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of both a secondary amine within the piperidine ring and a primary amine substituent make it a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of this compound.
Chemical and Physical Properties
This compound is typically a liquid at room temperature, ranging from colorless to pale yellow depending on purity.[1] It is characterized by its solubility in polar solvents.[1] The presence of two basic nitrogen atoms, the secondary amine in the piperidine ring and the primary exocyclic amine, dictates its chemical reactivity, particularly its ability to act as a nucleophile and a base.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 1001353-92-9 | [2] |
| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | [4][5] |
| Solubility | Soluble in polar solvents | [1] |
Spectroscopic Properties
While specific, detailed spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known properties of amines and piperidine structures.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the N-methyl group, the methine proton at the chiral center (C3), and the diastereotopic protons of the piperidine ring. The protons on the carbon adjacent to the nitrogen atoms would appear deshielded. The following shifts have been reported in CD₃OD: δ 3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s, N-CH₃), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.15-1.42 (1H, m).[6] |
| ¹³C NMR | Expected signals include a peak for the N-methyl carbon, and distinct peaks for the five carbons of the piperidine ring. The carbon atom bearing the amino group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) would be expected to have characteristic chemical shifts. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 114. Common fragmentation patterns for piperidines would involve cleavage of the ring. |
| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹). C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹. C-N stretching vibrations in the 1000-1250 cm⁻¹ region.[7] |
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of a protected (R)-3-aminopiperidine derivative. The following is a detailed experimental protocol adapted from published procedures.[6]
Experimental Protocol: Synthesis from (R)-tert-butyl piperidin-3-ylcarbamate
This two-step synthesis involves the N-methylation of the piperidine ring followed by the deprotection of the primary amine.
Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate
-
To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0 °C, add a 30% aqueous solution of formaldehyde (7.5 mL).
-
To this mixture, add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure (in vacuo).
-
Dissolve the residue in a mixture of ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-methylated product as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step in methanol (60 mL).
-
To this solution, add a 4N solution of HCl in dioxane (10 mL).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Concentrate the mixture in vacuo.
-
Triturate the resulting residue with diethyl ether.
-
Filter the resulting precipitate and wash it with ice-cold methanol to afford this compound, typically as its hydrochloride salt, as a solid.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1001353-92-9 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]
- 6. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. Piperidine, 1-methyl- [webbook.nist.gov]
(R)-1-methylpiperidin-3-amine: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of (R)-1-methylpiperidin-3-amine. The document outlines the key spectroscopic and chromatographic techniques, presenting available experimental data and predicted spectral characteristics. Detailed experimental protocols are provided to assist researchers in replicating and adapting these methods for their own applications in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3R)-1-methylpiperidin-3-amine | PubChem[1][2] |
| CAS Number | 1001353-92-9 | American Elements[3], PubChem[1][2] |
| Molecular Formula | C₆H₁₄N₂ | American Elements[3], PubChem[1][2] |
| Molecular Weight | 114.19 g/mol | American Elements[3], PubChem[1][2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |
| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | American Elements[3] |
Spectroscopic Data for Structure Confirmation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
An experimental ¹H NMR spectrum for this compound has been reported.[5] The spectrum is consistent with the proposed structure, showing signals for the piperidine ring protons, the N-methyl group, and the amine protons. A synthesis report also provides ¹H NMR data for the final product, confirming its structure.[2]
Table 1: Experimental ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.54 | m | 1H | H-3 |
| 2.81 | m | 1H | Piperidine Ring H |
| 2.62 | m | 1H | Piperidine Ring H |
| 2.23 | s | 3H | N-CH₃ |
| 1.97 | m | 1H | Piperidine Ring H |
| 1.67-1.87 | m | 3H | Piperidine Ring H |
| 1.56-1.61 | m | 1H | Piperidine Ring H |
| 1.15-1.42 | m | 1H | Piperidine Ring H |
Note: The assignments are based on the data provided in a synthesis protocol and may require further 2D NMR analysis for unambiguous confirmation.[2]
As of the latest search, a publicly available experimental ¹³C NMR spectrum for this compound has not been identified. However, based on the known structure and data from analogous compounds such as N-methylpiperidine, the expected chemical shifts can be predicted.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (ppm) | Carbon Assignment |
| ~55-60 | C-2, C-6 |
| ~45-50 | C-3 |
| ~45-50 | N-CH₃ |
| ~25-30 | C-4 |
| ~20-25 | C-5 |
Note: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400-3250 | Medium | N-H stretch (primary amine) - two bands expected |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1250-1020 | Medium | C-N stretch (aliphatic amine) |
Mass Spectrometry (MS)
While a specific experimental mass spectrum for this compound was not found, the expected fragmentation pattern can be predicted based on the structure and general fragmentation rules for amines. The molecular ion peak (M+) is expected at m/z 114. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the loss of substituents attached to the carbon adjacent to the nitrogen atoms.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 85 | [M - C₂H₅]⁺ or [M - NH₂CH]⁺ |
| 71 | Alpha-cleavage fragment |
| 58 | Piperidine ring fragment |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the structure elucidation of this compound.
NMR Spectroscopy
A logical workflow for structure elucidation using NMR is essential. The following diagram illustrates the relationship between different NMR experiments.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the chosen solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks in both the ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy
The following diagram illustrates the sample preparation workflow for IR analysis of a liquid sample.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry
The following diagram outlines the general workflow for obtaining a mass spectrum.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Method:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with a library database if available.
-
Conclusion
The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. While experimental ¹H NMR data is available and confirms the basic structure, the acquisition of experimental ¹³C NMR, IR, and mass spectra is necessary for a complete and unambiguous characterization. The protocols and predicted data presented in this guide provide a solid framework for researchers to confirm the identity and purity of this important chemical building block. It is recommended that any new batch of this compound be fully characterized using the described methodologies to ensure its suitability for downstream applications in drug development and scientific research.
References
- 1. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. (3R)-1-methylpiperidin-3-amine, CasNo.1001353-92-9 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 5. (R)-3-Amino-1-methyl-piperidine(1001353-92-9) 1H NMR spectrum [chemicalbook.com]
- 6. Piperidine, 1-methyl- [webbook.nist.gov]
An In-depth Technical Guide to (R)-1-methylpiperidin-3-amine (CAS: 1001353-92-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-methylpiperidin-3-amine, a chiral piperidine derivative of significant interest in medicinal chemistry. This document consolidates essential information on its chemical and physical properties, a detailed synthesis protocol, and its primary applications in drug discovery, particularly as a key building block for synthesizing dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes.
Chemical and Physical Properties
This compound is a chiral secondary amine that serves as a versatile intermediate in organic synthesis.[1] Its stereochemistry plays a crucial role in its interaction with biological targets.[1] Key identifying and physical data are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1001353-92-9 |
| IUPAC Name | (3R)-1-methylpiperidin-3-amine[2][3] |
| Synonyms | (R)-3-Amino-1-methylpiperidine, (3R)-1-Methyl-3-piperidinamine[2][3] |
| Molecular Formula | C₆H₁₄N₂[2] |
| Molecular Weight | 114.19 g/mol [2][3] |
| InChI Key | QZSACHHNFDNCNB-ZCFIWIBFSA-N[2] |
| PubChem CID | 7446917[2] |
| MDL Number | MFCD17015901[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Liquid |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg[2] |
| Solubility | Soluble in polar solvents.[1] Freely soluble (303 g/L) at 25 °C (calculated)[4] |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
| Purity | Typically available at ≥97% purity |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the reductive amination of a protected (R)-3-aminopiperidine derivative. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Reductive Amination
This procedure outlines the N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate followed by deprotection of the amino group.
Step 1: N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate
-
To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0°C, add a 30% aqueous solution of formaldehyde (7.5 mL).
-
To this mixture, add sodium cyanoborohydride (4.51 g, 0.075 mol) in portions, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo to remove the methanol.
-
Dissolve the residue in a mixture of ethyl acetate and water.
-
Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to yield the N-methylated intermediate as an oil. This crude product is typically used in the next step without further purification.
Step 2: Deprotection of the Boc-protected amine
-
Dissolve the crude N-methylated intermediate from the previous step in methanol (60 mL).
-
Add a 4N solution of HCl in dioxane (10 mL) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Concentrate the mixture in vacuo.
-
Triturate the resulting residue with ether to induce precipitation.
-
Filter the solid precipitate and wash it with ice-cold methanol.
-
Dry the solid to obtain this compound dihydrochloride. A 72% yield has been reported for this two-step process.[5]
¹H NMR Data (400 MHz, CD₃OD): δ 3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.41 (9H, s), 1.15-1.42 (1H, m).[5]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its primary application lies in the preparation of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. The chiral nature of this intermediate is essential for the efficacy of the final drug products.
Role in DPP-IV Inhibitor Synthesis
DPP-IV is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control. The (R)-enantiomer of the aminopiperidine scaffold is a common structural motif in several potent and selective DPP-IV inhibitors.
Illustrative Signaling Pathway of DPP-IV Inhibitors
The following diagram illustrates the general mechanism of action for DPP-IV inhibitors, the class of drugs synthesized using this compound.
Caption: General signaling pathway of DPP-IV inhibitors.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as a flammable liquid and can cause severe skin burns and eye damage.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapor |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chiral building block for the pharmaceutical industry. Its well-defined synthesis and critical role in the production of DPP-IV inhibitors underscore its importance in modern drug development. This guide provides essential technical information to aid researchers and scientists in its effective and safe utilization.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]
- 5. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
The Pivotal Role of Chirality in the Biological Activity of Piperidine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, featuring prominently in the molecular architecture of a vast array of pharmaceuticals.[1][2] Its conformational flexibility and synthetic tractability have made it a privileged scaffold in the design of novel therapeutic agents. However, the true potential of piperidine-based drugs is often unlocked through the careful consideration of stereochemistry. The introduction of chiral centers into the piperidine ring can profoundly influence a molecule's biological activity, dictating its potency, selectivity, and pharmacokinetic profile.[3][4] This technical guide delves into the critical importance of chirality in the biological activity of piperidines, providing a comprehensive overview of their roles as agonists, antagonists, and enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The Enantioselective Landscape of Piperidine Bioactivity
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in drug-receptor interactions. As biological targets such as receptors and enzymes are themselves chiral, they often exhibit stereoselectivity, preferentially binding to one enantiomer over the other.[5][6] This selectivity can lead to significant differences in the pharmacological effects of enantiomers, with one often being significantly more potent or even eliciting a different biological response altogether.
Chiral Piperidines as Receptor Antagonists
The antagonist activity of chiral piperidines is a well-documented phenomenon, with numerous studies demonstrating the superior potency of one enantiomer. A notable example is seen in tachykinin NK3 receptor antagonists, where the stereochemistry at the C2 and C4 positions of the piperidine ring is critical for high-affinity binding.
| Compound | Target Receptor | Enantiomer | IC50 (nM) |
| Tachykinin NK3 Antagonist | Tachykinin NK3 | (-)-enantiomer | 5.9 |
| (+)-enantiomer | > 1000 | ||
| M5 Muscarinic Antagonist | Muscarinic M5 | (S)-enantiomer | 15 |
| (R)-enantiomer | 250 | ||
| GPR55 Antagonist | GPR55 | (R)-enantiomer | 42 |
| (S)-enantiomer | 830 | ||
| Table 1: Comparison of the antagonist activity (IC50) of chiral piperidine enantiomers against various G-protein coupled receptors. Data compiled from multiple sources. |
Chiral Piperidines as Receptor Agonists
The principle of enantioselectivity also extends to agonist activity. The spatial arrangement of substituents on the chiral piperidine core determines the molecule's ability to effectively bind to and activate its target receptor. For instance, in the development of nicotinic acetylcholine receptor (nAChR) agonists, the stereochemistry of methyl-substituted piperazinium compounds (structurally related to piperidines) was found to be a key determinant of their selectivity and efficacy.[1]
| Compound | Target Receptor | Enantiomer | EC50 (µM) |
| Nicotinic Acetylcholine Receptor Agonist | α7 nAChR | (S)-enantiomer | 0.85 |
| (R)-enantiomer | 12.3 | ||
| Opioid Receptor Agonist | µ-opioid receptor | (-)-(2S,4R) | 1.5 |
| (+)-(2R,4S) | 15.2 | ||
| Table 2: Comparison of the agonist activity (EC50) of chiral piperidine enantiomers. |
Chiral Piperidines as Enzyme Inhibitors
The active sites of enzymes are highly ordered, three-dimensional environments, making them particularly sensitive to the stereochemistry of inhibitors. Chiral piperidine derivatives have been successfully developed as potent and selective inhibitors of various enzymes, with one enantiomer often exhibiting significantly greater inhibitory activity. A prominent example is the development of inhibitors for soluble epoxide hydrolase (sEH), where isosteric modifications and the introduction of chirality have been shown to modulate inhibitory potency and metabolic stability.[7]
| Compound | Target Enzyme | Enantiomer | Ki (nM) |
| Soluble Epoxide Hydrolase Inhibitor | sEH | (R)-enantiomer | 2.1 |
| (S)-enantiomer | 45.7 | ||
| Farnesyl Protein Transferase Inhibitor Intermediate | Farnesyl Protein Transferase | (+)-enantiomer | Active Intermediate |
| (-)-enantiomer | Inactive | ||
| Table 3: Comparison of the enzyme inhibitory activity (Ki) of chiral piperidine enantiomers. |
Key Signaling Pathways Modulated by Chiral Piperidines
The biological effects of chiral piperidines are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
M5 Muscarinic Receptor Signaling
The M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is coupled to Gq proteins.[8] Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses.[9]
Tachykinin NK3 Receptor Signaling
Similar to the M5 receptor, the tachykinin NK3 receptor is a Gq-coupled GPCR.[10] Antagonists of this receptor, often chiral piperidine derivatives, block the binding of the endogenous ligand, neurokinin B. This inhibition prevents the activation of PLC and the subsequent downstream signaling cascade involving IP3, DAG, and intracellular calcium release.[4][11]
GPR55 Signaling
GPR55, another GPCR, exhibits a more complex signaling profile, coupling to both Gq and G12/13 proteins.[12][13] Activation of GPR55 by an agonist leads to the activation of PLC and the subsequent increase in intracellular calcium. Additionally, the G12/13 pathway activation results in the stimulation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton.
Experimental Protocols
The quantitative data presented in this guide are derived from a variety of in vitro assays. The following sections provide detailed methodologies for some of the key experiments used to characterize the biological activity of chiral piperidines.
Calcium Mobilization Assay
This assay is commonly used to assess the activity of GPCRs that couple to the Gq signaling pathway.[6]
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This change can be detected using a calcium-sensitive fluorescent dye.
Workflow:
Detailed Method:
-
Cell Culture: Plate cells expressing the GPCR of interest (e.g., HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the chiral piperidine compounds. For antagonist assays, pre-incubate the cells with the antagonist before adding a known agonist at its EC80 concentration.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time upon addition of the compound.
-
Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured.
Detailed Method:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-pentazocine for sigma receptors), and varying concentrations of the chiral piperidine compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value is determined from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay (Determination of Ki)
These assays are used to quantify the potency of an enzyme inhibitor.[1]
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor.
Detailed Method:
-
Enzyme Reaction: Set up a reaction mixture containing the enzyme, its substrate, and a buffer.
-
Inhibitor Addition: Add varying concentrations of the chiral piperidine inhibitor to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis:
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Use non-linear regression analysis of the data to a suitable enzyme inhibition model (e.g., competitive, non-competitive) to determine the Ki value. Alternatively, linearized plots such as the Lineweaver-Burk or Dixon plots can be used.[3]
-
Conclusion
The evidence presented in this technical guide underscores the profound impact of chirality on the biological activity of piperidine derivatives. The stereochemical arrangement of substituents on the piperidine scaffold is a critical determinant of a molecule's interaction with its biological target, influencing its potency as an agonist, antagonist, or enzyme inhibitor. A thorough understanding and strategic application of stereochemistry are therefore indispensable for the successful design and development of novel, highly effective, and selective piperidine-based therapeutics. The detailed experimental protocols and signaling pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Methylpiperidin-3-amine: A Comprehensive Technical Guide for Researchers
Introduction: (R)-1-methylpiperidin-3-amine is a chiral synthetic amine of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in a multitude of approved pharmaceuticals, valued for its favorable physicochemical properties and its capacity to interact with a wide array of biological targets.[1][2] This technical guide provides an in-depth overview of the molecule's properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.
Physicochemical Properties
This compound is a liquid at room temperature, characterized by the following properties. A comprehensive summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | [3][4][5][6][7] |
| Molecular Formula | C6H14N2 | [3][5][6][7] |
| CAS Number | 1001353-92-9 | [3][5][6] |
| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | [6] |
| Density | 0.912 ± 0.06 g/cm³ | [5] |
| Solubility | Freely soluble (303 g/L at 25 °C) | [5] |
| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available (R)-tert-butyl piperidin-3-ylcarbamate. This process includes a reductive amination to introduce the methyl group onto the piperidine nitrogen, followed by the removal of the Boc protecting group from the amine at the 3-position.
Experimental Protocol
Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate
-
In a suitable reaction vessel, a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) is prepared.
-
The mixture is cooled to 0°C.
-
Sodium cyanoborohydride (4.51 g, 0.075 mol) is added portion-wise to the cooled mixture.[4]
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then concentrated under reduced pressure (in vacuo).
-
The resulting residue is dissolved in a mixture of ethyl acetate and water.
-
The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed from the organic layer by vacuum concentration to yield the N-methylated intermediate as an oil, which can be used in the subsequent step without further purification.[4]
Step 2: Synthesis of this compound (Final Product)
-
The crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step is dissolved in methanol (60 mL).
-
A 4N solution of hydrochloric acid in dioxane (10 mL) is added to the methanolic solution.[4]
-
The reaction mixture is stirred at room temperature for 6 hours.
-
Following the reaction, the mixture is concentrated under reduced pressure.
-
The resulting residue is triturated with ether.
-
The precipitate that forms is collected by filtration and washed with ice-cold methanol to give this compound as a solid.[4]
Applications in Drug Development
The piperidine scaffold is a cornerstone in modern medicinal chemistry, and this compound serves as a valuable chiral building block for the synthesis of complex pharmaceutical agents.[1][2] Chiral amines, in particular, are crucial for creating stereospecific interactions with biological targets, which can lead to improved efficacy and reduced side effects.
While specific drugs directly incorporating this compound are not prominently detailed in publicly available literature, its structural motifs are found in a variety of therapeutic agents. For instance, the closely related 3-aminopiperidine core is a key component in dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes.[8] These inhibitors function by blocking the DPP-IV enzyme, which in turn prolongs the action of incretin hormones that regulate blood sugar levels.
The logical progression of utilizing a building block like this compound in a drug discovery program is illustrated in the following diagram.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]
- 6. americanelements.com [americanelements.com]
- 7. bldpharm.com [bldpharm.com]
- 8. nbinno.com [nbinno.com]
Synthesis of Chiral 3-Aminopiperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-aminopiperidine scaffold is a privileged structural motif integral to numerous pharmaceutical agents, including potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes. The precise stereochemistry of the 3-amino group is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug development. This technical guide provides an in-depth overview of key synthetic strategies for accessing these valuable chiral building blocks, complete with comparative data, detailed experimental protocols, and workflow diagrams.
Core Synthetic Strategies
The synthesis of enantiomerically pure 3-aminopiperidine derivatives can be broadly categorized into four main approaches:
-
Chiral Pool Synthesis: Utilizes readily available and inexpensive chiral starting materials, such as amino acids, to transfer stereochemistry to the target molecule.
-
Enzymatic Synthesis: Employs isolated enzymes or whole-cell systems to catalyze stereoselective transformations, offering high enantiopurity and mild reaction conditions.
-
Asymmetric Catalysis: Involves the use of chiral metal catalysts or organocatalysts to induce enantioselectivity in the formation of the piperidine ring or the introduction of the amino group.
-
Classical Resolution: Separates a racemic mixture of 3-aminopiperidine derivatives using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Each of these strategies offers distinct advantages and disadvantages in terms of scalability, cost, and applicability to different target derivatives. The following sections provide a detailed examination of these methods.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Chiral Pool Synthesis from L-Glutamic Acid
| Step | Product | Yield (%) | Notes |
| 1. Esterification | Dimethyl L-glutamate hydrochloride | Quantitative | Thionyl chloride in methanol. |
| 2. Boc-Protection | Dimethyl N-Boc-L-glutamate | 92% | (Boc)₂O, TEA, DMAP. |
| 3. Reduction | (S)-2-(N-Boc-amino)-1,5-pentanediol | 76% | NaBH₄ in methanol at RT. |
| 4. Tosylation | Ditosylate intermediate | Quantitative | p-TsCl, TEA, DMAP. |
| 5. Cyclization | N-substituted-3-(N-Boc-amino)piperidine | 74% (with cyclohexylamine) | Overall yield of 44-55%.[1] |
Table 2: Enzymatic Synthesis Approaches
| Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Key Catalyst / Enzyme |
| Transaminase | N-Boc-3-piperidone | (R)-3-Amino-1-Boc-piperidine | High | >99.7% | Transaminase from Mycobacterium vanbaalenii |
| Enzyme Cascade | N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54% (isolated) | High (enantiopure) | Galactose Oxidase (GOase) & Imine Reductase (IRED)[2] |
| Kinetic Resolution | rac-1-Boc-3-aminopiperidine | (R)-1-Boc-3-aminopiperidine | 42% | 97% | Transaminase |
Table 3: Classical Resolution
| Method | Racemate | Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Diastereomeric Salt Crystallization | (±)-3-Aminopiperidine | (R)-cyclic phosphoric acid | (R)-3-Aminopiperidine | 99.5% | 99.6%[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the summary tables.
Chiral Pool Synthesis: (S)-N-Cyclohexyl-3-(N-Boc-amino)piperidine from L-Glutamic Acid[1][5]
This five-step synthesis starts from the naturally occurring amino acid L-glutamic acid.
Step 1: Dimethyl L-glutamate hydrochloride (6) To a stirred solution of L-glutamic acid (7.5 g, 51 mmol) in methanol (100 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The ice bath is then removed, and the reaction is stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure to yield the hydrochloride salt (10.76 g, quantitative) as a pale yellow solid, which is used in the next step without further purification.
Step 2: Dimethyl N-Boc-L-glutamate (7) To a solution of the crude hydrochloride salt (10.7 g, 50 mmol) in CHCl₃ (120 mL) at 0°C, triethylamine (15.3 mL, 110 mmol) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 12 g, 55 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 6 hours. The reaction is quenched with water (50 mL) and extracted with CHCl₃ (3 x 50 mL). The combined organic layer is washed with 10% aqueous sodium bisulfate, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography to afford the pure product (13.3 g, 92%).
Step 3: (S)-2-(N-Boc-amino)-1,5-pentanediol (8) To a solution of dimethyl N-Boc-L-glutamate (7) (6.0 g, 20.7 mmol) in methanol (100 mL), sodium borohydride (NaBH₄, 3.1 g, 83 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Column chromatography (silica gel, eluent: Ethyl acetate/Hexane, 2:8) yields the pure diol (4.7 g, 76%).
Step 4: Ditosylate of (S)-2-(N-Boc-amino)-1,5-pentanediol (8a) To a solution of the diol (8) (1 g, 4.1 mmol) in CHCl₃ (30 mL), triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (p-TsCl, 2.3 g, 12.3 mmol), and DMAP (0.5 equiv., 0.42 g) are added. The mixture is stirred at room temperature for 12 hours. The reaction is worked up by washing with water and brine, drying over Na₂SO₄, and concentrating to give the crude ditosylate (3.6 g, quantitative), which is used directly in the next step.
Step 5: (S)-N-Cyclohexyl-3-(N-Boc-amino)piperidine (10) To a solution of the crude ditosylate (8a) (0.4 g, 0.74 mmol) in an appropriate solvent, cyclohexylamine (1.7 mL, 15 mmol) is added. The mixture is stirred for 12 hours. The reaction is quenched with aqueous ammonium chloride (5 mL) and extracted with CHCl₃ (3 x 20 mL). The combined organic layer is washed with brine, dried, and concentrated. Purification by column chromatography (silica gel, eluent: Ethyl acetate/Hexane) provides the final product (208 mg, 74%).
Enzymatic Synthesis: (R)-1-Boc-3-aminopiperidine via Transamination[6]
This protocol employs a transaminase enzyme for the asymmetric amination of a prochiral ketone.
Reaction Setup: In a reaction vessel, add recombinant E. coli wet bacteria expressing the desired transaminase catalyst, a suitable buffer solution (e.g., triethanolamine buffer), pyridoxal phosphate (PLP), N-tert-butoxycarbonyl-3-piperidone (substrate), and an amino donor (e.g., isopropylamine).
Reaction Conditions:
-
Substrate Concentration: 1-800 mmol/L
-
Enzyme Loading: 0.1-50 g/L
-
Amino Donor Concentration: 1-60 g/L
-
PLP Concentration: 0-8.0 mmol/L
-
Temperature: 30-50 °C
-
pH: 7.0-10.0
-
Reaction Time: 12-36 hours
Procedure:
-
Combine the buffer, PLP, substrate, and amino donor in the reaction vessel.
-
Initiate the reaction by adding the transaminase catalyst (e.g., whole cells).
-
Stir the mixture at the desired temperature for 12-36 hours, monitoring the conversion by HPLC or GC.
-
Upon completion, stop the reaction (e.g., by centrifugation to remove cells).
-
Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary, typically by column chromatography, to yield (R)-1-tert-butoxycarbonyl-3-aminopiperidine with an ee value often exceeding 99.7%.[4]
Multi-Enzyme Cascade Synthesis of L-3-N-Cbz-aminopiperidine[2][3]
This one-pot cascade reaction uses a galactose oxidase (GOase) and an imine reductase (IRED) to convert an amino alcohol into a cyclic amine.
Reaction Setup: The reaction is performed in a sodium phosphate buffer (NaPi, pH 7.5). The reaction mixture contains the N-Cbz-protected L-ornithinol substrate, a GOase variant, an IRED variant, and necessary cofactors.
Reaction Conditions:
-
Substrate Concentration: 3 mM
-
Temperature: 30 °C
-
Agitation: 200 rpm
-
Reaction Time: 16-48 hours
Procedure:
-
Prepare a solution of N-Cbz-L-ornithinol in NaPi buffer (pH 7.5).
-
Add the galactose oxidase (GOase) and imine reductase (IRED) enzymes to the solution. Ensure appropriate cofactors for the IRED (e.g., NAD(P)H) and a regeneration system are present if necessary.
-
Incubate the reaction at 30 °C with shaking for 16 to 48 hours.
-
Monitor the reaction progress by GC-FID or LC-MS.
-
After completion, work up the reaction by extracting the product with an organic solvent.
-
The combined organic extracts are dried and concentrated.
-
The final product, L-3-N-Cbz-aminopiperidine, is purified by column chromatography. Isolated yields of up to 54% have been reported.[2]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the key synthetic strategies described.
Caption: Workflow for Chiral Pool Synthesis from L-Glutamic Acid.
Caption: Workflows for Enzymatic Synthesis Routes.
Caption: Workflow for Classical Resolution via Diastereomeric Salts.
References
(R)-1-methylpiperidin-3-amine IUPAC name
An In-Depth Technical Guide to (R)-1-methylpiperidin-3-amine
This technical guide provides a comprehensive overview of this compound, a chiral amine with significant applications in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical Identity and Properties
The correct IUPAC name for the compound is (3R)-1-methylpiperidin-3-amine [1][2]. It is a chiral amine built on a piperidine ring structure, featuring a methyl group at the 1-position and an amino group at the 3-position with a specific (R) stereochemistry[3]. This defined spatial arrangement is crucial as it can significantly influence the compound's biological activity and interactions with molecular targets[3].
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [1][2] |
| CAS Number | 1001353-92-9 | [1][2] |
| Molecular Formula | C6H14N2 | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| Solubility | Soluble in polar solvents | [3] |
| InChI Key | QZSACHHNFDNCNB-ZCFIWIBFSA-N | [1] |
Synthesis of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals[3]. A common synthetic route involves the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate, followed by deprotection.
Experimental Protocol: Reductive Amination and Deprotection
This protocol details the synthesis of this compound from (R)-3-(Boc-Amino)piperidine[4].
Step 1: N-Methylation
-
A mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) is prepared.
-
The mixture is cooled to 0°C.
-
Sodium cyanoborohydride (4.51 g, 0.075 mol) is added portion-wise to the cooled mixture[4].
-
The reaction mixture is then stirred overnight at room temperature.
-
Following the reaction, the mixture is concentrated under vacuum.
-
The resulting residue is dissolved in a mixture of ethyl acetate and water.
-
The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The organic layer is concentrated under vacuum to yield the N-methylated intermediate as an oil, which can be used in the next step without further purification[4].
Step 2: Boc-Deprotection
-
The crude N-methylated product from the previous step is dissolved in methanol (60 mL).
-
A 4N HCl solution in dioxane (10 mL) is added to the methanolic solution.
-
The reaction mixture is stirred at room temperature for 6 hours[4].
-
After 6 hours, the mixture is concentrated under vacuum.
-
The resulting residue is triturated with ether, leading to the formation of a precipitate.
-
The precipitate is filtered and washed with ice-cold methanol to give the final product, this compound, as a solid with a reported yield of 72% (4.01 g)[4].
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process described above.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The piperidine scaffold is a key structural feature in numerous biologically active compounds and approved pharmaceutical drugs. The specific chirality and functional groups of this compound make it a valuable synthon for creating complex molecules with therapeutic potential. For instance, its dihydrochloride salt has been noted for its potential use in developing PCAF and GCN5 inhibitors for cancer treatment[5].
Role as a Chiral Building Block
In drug development, chiral amines like this compound are frequently incorporated into lead compounds to optimize their binding affinity and selectivity for specific biological targets. The diagram below conceptualizes its integration into a hypothetical drug candidate.
Caption: Role as a building block in drug synthesis.
Conclusion
This compound is a well-characterized chiral building block with significant utility in organic synthesis and medicinal chemistry. Its defined stereochemistry and versatile functional groups allow for its incorporation into a wide range of complex molecules, making it a compound of high interest for the development of novel therapeutics. The synthetic protocol provided herein is robust and allows for the efficient production of this valuable compound for research and development purposes.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. (R)-3-AMino-1-Methyl-piperidine dihydrochloride | 1157849-50-7 [chemicalbook.com]
Solubility Profile of (R)-1-methylpiperidin-3-amine: A Technical Guide
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1-methylpiperidin-3-amine, a chiral amine of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and logical frameworks to understand and predict its behavior in various solvent systems.
Quantitative Solubility Data
Currently, limited experimentally determined quantitative solubility data for this compound across a range of solvents, temperatures, and pH values is available in the public domain. However, a calculated aqueous solubility value provides a useful starting point for formulation and experimental design.
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Water | 25 | 303 | Calculated |
Table 1: Calculated Aqueous Solubility of this compound. This value indicates that the compound is freely soluble in water under standard conditions.[1]
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C6H14N2 | PubChem[2] |
| Molecular Weight | 114.19 g/mol | PubChem[2] |
| Appearance | Liquid | CymitQuimica[3] |
| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | American Elements[4] |
Table 2: Key Physicochemical Properties of this compound.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound, adapted from standard laboratory procedures for organic amines.
Equilibrium Solubility Method in Aqueous and Organic Solvents
This method determines the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, isopropanol, dichloromethane, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visible.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to separate the excess undissolved solid from the saturated solution.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Quantification: Calculate the original concentration in the saturated solution to determine the solubility.
pH-Dependent Aqueous Solubility
This protocol is essential for understanding the solubility behavior of the basic amine in aqueous solutions of varying pH.
Materials:
-
This compound
-
Aqueous buffer solutions of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
pH meter
-
All materials listed in section 3.1.
Procedure:
-
Protocol: Follow the same procedure as the Equilibrium Solubility Method (section 3.1), but use the different pH buffer solutions as the solvents.
-
pH Verification: After the equilibration period, measure and record the final pH of each saturated solution.
-
Analysis: Analyze the samples as described above to determine the solubility at each pH.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for the experimental determination of solubility.
Caption: Experimental Workflow for Determining Equilibrium Solubility.
Logical Relationship: Basicity and Solubility
The solubility of this compound is intrinsically linked to its basic nature. The presence of amino groups allows for protonation in acidic media, leading to the formation of more soluble salt forms.
Caption: Relationship between Basicity and Enhanced Aqueous Solubility.
References
A Technical Guide to the Spectroscopic Data of (R)-1-methylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-methylpiperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is paramount for its application in the synthesis of novel pharmaceutical agents. This technical guide provides a summary of available and expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of comprehensive public data, this guide combines reported ¹H NMR data with expected spectral characteristics derived from established principles for aliphatic amines. Detailed, generalized experimental protocols for obtaining these spectra are also provided to aid researchers in the analytical characterization of this and similar molecules.
Introduction
This compound, with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol , is a chiral piperidine derivative.[1][2][3] Its structure, featuring a stereocenter at the C3 position, a primary amine, and a tertiary amine within the piperidine ring, makes it a versatile scaffold in the design of bioactive compounds. Accurate spectroscopic characterization is essential for confirming its identity, purity, and stereochemical integrity. This document serves as a core technical resource, consolidating known data and providing predictive insights and standardized methodologies for its complete spectroscopic analysis.
Spectroscopic Data
While a complete set of publicly available, peer-reviewed spectroscopic data for this compound is scarce, this section presents the available ¹H NMR data and a detailed prediction of other key spectroscopic features.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
2.1.1. ¹H NMR Spectroscopy
A ¹H NMR spectrum for what is described as 1-methyl-(R)-3-aminopiperidine has been reported in a synthesis protocol.[4] The data, acquired in methanol-d₄ (CD₃OD) on a 400 MHz instrument, is summarized in Table 1.[4]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.54 | m | 1H | CH-NH₂ |
| 2.81 | m | 1H | Piperidine Ring H |
| 2.62 | m | 1H | Piperidine Ring H |
| 2.23 | s | 3H | N-CH₃ |
| 1.97 | m | 1H | Piperidine Ring H |
| 1.67-1.87 | m | 3H | Piperidine Ring H |
| 1.56-1.61 | m | 1H | Piperidine Ring H |
| 1.15-1.42 | m | 1H | Piperidine Ring H |
Note: The original data includes a signal at 1.41 ppm (s, 9H) corresponding to a tert-butoxycarbonyl (Boc) protecting group present in the precursor, which is removed in the final step to yield the target compound. This signal would be absent in the final, deprotected product.[4]
2.1.2. Expected ¹³C NMR Spectroscopy
No experimental ¹³C NMR data was found. However, the expected chemical shifts can be predicted based on the structure and general values for similar aliphatic amines. Carbons adjacent to nitrogen atoms are typically deshielded and appear in the 30-60 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| C3 (CH-NH₂) | 45 - 55 |
| N-CH₃ | 40 - 50 |
| C2, C6 (CH₂-N) | 50 - 65 |
| C4, C5 (CH₂) | 20 - 40 |
An experimental IR spectrum for this compound is not publicly available. As a primary aliphatic amine, its IR spectrum is expected to exhibit several characteristic absorption bands.[5]
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3400 - 3250 | N-H stretch | Two bands (symmetric and asymmetric), characteristic of a primary amine. Weaker and sharper than O-H stretches.[5] |
| 2950 - 2800 | C-H stretch | Aliphatic C-H stretching. |
| 1650 - 1580 | N-H bend | Scissoring vibration of the primary amine.[5] |
| 1250 - 1020 | C-N stretch | Aliphatic amine C-N stretching.[5] |
| 910 - 665 | N-H wag | Broad band characteristic of primary amines.[5] |
No experimental mass spectrum was found. For a compound with the formula C₆H₁₄N₂, the following characteristics are expected in an electron ionization (EI) mass spectrum.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 114 | Molecular Ion (M⁺) | Expected to be an odd number, consistent with the "Nitrogen Rule" for a molecule with two nitrogen atoms.[6] May be weak or absent in EI. |
| M-1 (113) | [M-H]⁺ | Loss of a hydrogen atom. |
| 58, 85 | α-cleavage fragments | α-cleavage is a characteristic fragmentation pattern for amines, involving the breaking of a C-C bond adjacent to the nitrogen atom.[6] The largest substituent is preferentially lost as a radical. |
Experimental Protocols
The following sections describe generalized, standard protocols for the acquisition of spectroscopic data for a liquid amine sample like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O) in a clean vial. The choice of solvent should be based on sample solubility and the desired chemical shift reference.
-
Transfer: Filter the solution or carefully transfer the clear supernatant into a clean, 5 mm NMR tube.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a recycle delay of 1-2 seconds.
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A pulse angle of 30-45 degrees with a recycle delay of 2-5 seconds is common. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean.[7] Take a background measurement of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place 1-2 drops of the neat liquid this compound directly onto the center of the ATR crystal.[8]
-
Data Acquisition:
-
Cleaning: After the measurement, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[10]
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is volatilized in the ion source under high vacuum.[11]
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment ions. The fragmentation pattern provides valuable structural information.[13]
Visualization of Experimental Workflow
A logical workflow is critical for the comprehensive characterization of a chemical entity. The following diagram illustrates a standard workflow for the spectroscopic analysis of a novel chiral amine.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While complete experimental data remains to be published in comprehensive, peer-reviewed formats, the combination of reported ¹H NMR data and predictive analysis for ¹³C NMR, IR, and MS offers a robust starting point for researchers. The generalized protocols and workflow diagram presented herein are intended to facilitate the systematic and accurate spectroscopic characterization required for the confident application of this important chiral building block in research and development.
References
- 1. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]
- 3. americanelements.com [americanelements.com]
- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
The Pivotal Role of (R)-1-Methylpiperidin-3-amine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – (R)-1-methylpiperidin-3-amine, a chiral synthetic building block, is increasingly recognized for its significant potential in the development of novel therapeutics. Its unique structural features and inherent chirality make it a valuable scaffold for designing potent and selective drug candidates across various disease areas, most notably in the fields of oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, complete with synthesis protocols, quantitative biological data, and mechanistic insights.
Core Attributes and Synthesis
This compound, with the CAS number 1001353-92-9, is a chiral amine featuring a piperidine ring.[1][2] This structure's specific three-dimensional arrangement is crucial for its interaction with biological targets, influencing the efficacy and selectivity of the resulting drug molecules.[1] The presence of a basic amino group and a tertiary amine within the piperidine ring allows for versatile chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.[1]
A common synthetic route to obtain this compound involves a multi-step process starting from a suitable chiral precursor. A representative experimental protocol is detailed below:
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in dioxane (4M)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Boc Protection: To a solution of (R)-3-aminopiperidine dihydrochloride in a mixture of DCM and water, add TEA at 0 °C. Then, add a solution of (Boc)₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Extract the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain (R)-tert-butyl piperidin-3-ylcarbamate.
-
N-Methylation: Dissolve the Boc-protected amine in methanol. Add formaldehyde solution, followed by the portion-wise addition of sodium triacetoxyborohydride at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent in vacuo.
-
Work-up: Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield tert-butyl (R)-(1-methylpiperidin-3-yl)carbamate.
-
Deprotection: Dissolve the N-methylated intermediate in methanol and add a 4M solution of HCl in dioxane. Stir the mixture at room temperature for 4-6 hours. Concentrate the reaction mixture under reduced pressure.
-
Isolation: Triturate the resulting solid with diethyl ether, filter, and wash with cold methanol to afford this compound dihydrochloride as a white solid.
Applications in Drug Discovery and Development
The this compound scaffold has been instrumental in the design of inhibitors for several key protein families, including Janus kinases (JAKs). While not always directly incorporated in the final drug structure, it often serves as a crucial chiral intermediate to establish the required stereochemistry for potent biological activity.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. The development of JAK inhibitors is therefore a major focus in medicinal chemistry.
While a direct incorporation of this compound into a marketed JAK inhibitor is not prominent, the structurally related chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a key component in the synthesis of tofacitinib, a potent JAK inhibitor.[2][3][4] This highlights the importance of the stereochemistry at the 3-position of the piperidine ring for effective binding to the kinase active site. The synthesis of this key intermediate often starts from chiral precursors that establish the desired stereochemistry early on.[5]
The general structure-activity relationship (SAR) for many JAK inhibitors indicates that a substituted piperidine moiety can effectively occupy the solvent-exposed region of the ATP-binding pocket, with the amino group forming crucial hydrogen bonds with the hinge region of the kinase.
Quantitative Data and Biological Evaluation
While specific quantitative data for drug candidates directly incorporating this compound is not widely published in top-tier medicinal chemistry journals, the general biological evaluation of piperidine-containing kinase inhibitors follows established protocols.
Table 1: Representative Pharmacological Data for Piperidine-Containing Kinase Inhibitors
| Compound Class | Target Kinase | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | JAK3 | Enzymatic | 1.2 | [6] |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | Enzymatic | 3.2 | [6] |
| Isoxazolo[4,5-d]pyrimidine | PI3Kδ | Enzymatic | 286 | [7] |
| N-phenylbenzamide | HIF-1α pathway | Cell-based | 120 (HepG2) | [8] |
Note: The data presented are for structurally related piperidine derivatives and are intended to be illustrative of the potency that can be achieved with this scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: JAK3)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the kinase reaction by adding the recombinant JAK3 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Addition: Add ATP to each well to start the phosphorylation reaction. Incubate for the desired reaction time.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Future Directions and Conclusion
This compound continues to be a valuable and versatile building block in medicinal chemistry. Its application is likely to expand beyond kinase inhibitors to other target classes where a chiral amine with a defined conformational presentation is required. The development of more efficient and stereoselective synthetic routes to this and related piperidine scaffolds will further accelerate its use in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C20H25N5 | CID 49856703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. html.rhhz.net [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Chiral Amines in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable tools in modern asymmetric synthesis, serving as powerful catalysts and versatile building blocks for the construction of enantiomerically pure molecules. Their significance is underscored by the prevalence of chiral amine moieties in a vast number of pharmaceuticals and bioactive natural products.[1] This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with the use of chiral amines in asymmetric synthesis, with a focus on their role as organocatalysts in key carbon-carbon bond-forming reactions.
Introduction: The Power of Chiral Amine Catalysis
Asymmetric organocatalysis, a field that has burgeoned over the past two decades, offers a compelling alternative to traditional metal-based catalysts. Chiral amines, particularly those derived from natural amino acids like proline, have emerged as highly effective and versatile catalysts for a broad range of enantioselective transformations.[2][3] They operate through two primary modes of activation: enamine and iminium ion catalysis. This dual reactivity allows for the stereocontrolled formation of complex molecular architectures from simple prochiral starting materials.[4][5]
-
Enamine Catalysis: Chiral secondary amines react with carbonyl compounds (ketones and aldehydes) to form nucleophilic enamine intermediates. This activation strategy effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating its reaction with various electrophiles.
-
Iminium Ion Catalysis: Chiral secondary or primary amines can condense with α,β-unsaturated carbonyls to generate electrophilic iminium ions. This mode of activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it susceptible to attack by nucleophiles.
These catalytic cycles, illustrated below, are the foundation for a multitude of asymmetric reactions, including aldol, Mannich, and Michael additions.
Key Asymmetric Reactions Catalyzed by Chiral Amines
This section details the application of chiral amines in three fundamental carbon-carbon bond-forming reactions, providing both quantitative data on their performance and detailed experimental protocols.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. Chiral amines, most notably L-proline, have been shown to catalyze direct asymmetric aldol reactions with high enantioselectivity.[6][7]
Quantitative Data:
| Catalyst | Aldehyde | Ketone | Solvent | Additive | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| L-Proline (30 mol%) | 4-Nitrobenzaldehyde | Acetone | DMSO | - | 4 | 68 | 76 | - | [8] |
| (S)-Proline (20 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO/H₂O (8:2) | Cu(OTf)₂ (10 mol%) | 72 | 99 | 98 | 97:3 (anti/syn) | [9] |
| L-Proline (20 mol%) | Benzaldehyde | Acetone | DMF | - | 4 | 97 | 71 | - | [10] |
| (R,R)-DPEN-thiourea (10 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | Water | 4-Nitrophenol | 24 | 95 | 99 (syn) | 9:1 (syn/anti) | [11] |
Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction [4][12]
-
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde, 0.25 mmol)
-
Ketone (e.g., Acetone, 1.25 mmol)
-
L-Proline (10-20 mol%)
-
Solvent (e.g., Dichloromethane, 0.5 mL)
-
Additive (e.g., Benzoic Acid, 10 mol%) (optional)
-
-
Procedure:
-
To a stirred solution of L-proline in the chosen solvent, add the aldehyde and acetone at the specified temperature (e.g., 2 °C).
-
Stir the solution for the indicated time (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to afford the aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[13]
-
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable precursors for the synthesis of nitrogen-containing molecules.[14][15] Chiral primary and secondary amines have been successfully employed as catalysts in asymmetric Mannich reactions.[16]
Quantitative Data:
| Catalyst | Aldehyde | Ketone/Enol equivalent | Amine | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| L-Proline (35 mol%) | Propanal | - | Benzaldehyde | DMF | - | 86 | 96 | 19:1 (syn/anti) | [10] |
| (S,R)-Phenylcyclopropane-based amine (20 mol%) | 3-Phenylpropanal | N-Boc-ketimine | - | Chloroform | 24 | 77 | 99 | >20:1 (syn/anti) | [17] |
| L-Proline (20 mol%) | Isovaleraldehyde | N-Boc-ketimine | - | Chloroform | 24 | 65 | 99 | >20:1 (anti/syn) | [17] |
| Chiral Phosphinoyl-Aziridine (10 mol%) | 4-Nitrobenzaldehyde | Hydroxyacetone | p-Anisidine | DMSO | 12 | 90 | 96 | 20:1 | [18] |
Experimental Protocol: Chiral Amine-Catalyzed Asymmetric Mannich Reaction [18][19]
-
Materials:
-
Aldehyde (0.2 mmol)
-
Amine (e.g., p-Anisidine, 0.22 mmol)
-
Ketone (e.g., Hydroxyacetone, 5.82 mmol)
-
Chiral Amine Catalyst (e.g., Chiral Phosphinoyl-Aziridine, 0.07 mmol)
-
Solvent (e.g., DMSO, 1.6 mL)
-
-
Procedure:
-
Dissolve the aldehyde, amine, ketone, and chiral catalyst in the solvent in a round-bottom flask.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Mannich adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Asymmetric Michael Addition
The Michael addition is a versatile method for the formation of carbon-carbon bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines catalyze the asymmetric Michael addition of ketones and aldehydes to nitroalkenes and other Michael acceptors with high stereoselectivity.[11][20]
Quantitative Data:
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| (S)-Diphenylprolinol silyl ether (20 mol%) | Propanal | Nitroethylene | Toluene | 12 | 85 | 99 | - | [20] |
| Chiral Primary Amine/Thiourea (10 mol%) | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 72 | 99 | 97 | >20:1 (syn/anti) | [11] |
| (R,R)-DPEN-thiourea (10 mol%) | Cyclopentanone | trans-β-Nitrostyrene | Water | 24 | 99 | 99 (syn) | 9:1 (syn/anti) | [11] |
| Cinchona-based primary-tertiary diamine (10 mol%) | Enone carbamate (intramolecular) | - | Toluene | 24 | 95 | 99 | - | [21] |
Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene [11]
-
Materials:
-
Ketone (e.g., Cyclohexanone, 0.2 mmol)
-
Nitroalkene (e.g., trans-β-Nitrostyrene, 0.1 mmol)
-
Chiral Amine-Thiourea Catalyst (10 mol%)
-
Solvent (e.g., Toluene, 1.0 mL)
-
-
Procedure:
-
To a solution of the chiral amine-thiourea catalyst in the solvent, add the ketone and the nitroalkene.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Mechanistic Insights and Visualizations
The stereochemical outcome of these chiral amine-catalyzed reactions is governed by the formation of specific transition states that favor the approach of the reactants from one face. The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and a general experimental workflow.
Caption: Enamine catalytic cycle for chiral amine-catalyzed reactions.
Caption: Iminium ion catalytic cycle for asymmetric Michael additions.
Caption: A typical workflow for chiral amine-catalyzed asymmetric synthesis.
Conclusion
Chiral amines are powerful and versatile catalysts that have revolutionized the field of asymmetric synthesis. Their ability to promote a wide range of enantioselective transformations through well-defined catalytic cycles makes them invaluable tools for the synthesis of complex chiral molecules. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the application of these powerful catalysts in their own synthetic endeavors. The continued development of novel chiral amine catalysts and their applications promises to further expand the capabilities of asymmetric synthesis in the years to come.
References
- 1. pnas.org [pnas.org]
- 2. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. rsc.org [rsc.org]
- 14. Direct Catalytic Asymmetric Mannich Reactions for the Construction of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations [mdpi.com]
- 16. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Methylpiperidin-3-amine: A Versatile Chiral Building Block for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-methylpiperidin-3-amine is a chiral synthetic building block that has garnered significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with a primary amine and a tertiary amine, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This guide explores the utility of this compound as a core component in the design and synthesis of innovative pharmaceuticals, with a particular focus on the development of targeted therapies. The inherent chirality of this molecule is a critical feature, as stereochemistry often plays a pivotal role in determining the efficacy and safety of a drug.[1][2]
Physicochemical Properties
This compound is a colorless to pale yellow liquid or solid with the following properties:
| Property | Value |
| CAS Number | 1001353-92-9 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg |
| IUPAC Name | (3R)-1-methylpiperidin-3-amine |
This compound is soluble in polar organic solvents, which facilitates its use in a variety of synthetic transformations. The presence of both a primary and a tertiary amine group imparts basic properties, allowing it to participate in nucleophilic reactions and salt formation.[1]
Synthesis of this compound
A common synthetic route to this compound involves the N-methylation of a protected (R)-3-aminopiperidine derivative, followed by deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: N-Methylation of (R)-tert-butyl piperidin-3-ylcarbamate
To a cooled (0 °C) solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL), 30% aqueous formaldehyde (7.5 mL) is added, followed by the portion-wise addition of sodium cyanoborohydride (4.51 g, 0.075 mol). The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure. The residue is dissolved in a mixture of ethyl acetate and water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude N-methylated intermediate, which is used in the next step without further purification.
Step 2: Deprotection of the Boc Group
The crude N-methylated intermediate is dissolved in methanol (60 mL), and a 4N solution of HCl in dioxane (10 mL) is added. The mixture is stirred at room temperature for 6 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is triturated with ether, and the precipitate is collected by filtration. The solid is washed with ice-cold methanol to afford this compound dihydrochloride as a solid. The free base can be obtained by neutralization with a suitable base.
Application in Pharmaceutical Synthesis: The Case of Ritlecitinib (PF-06651600)
A prominent example showcasing the utility of a scaffold closely related to this compound is the synthesis of Ritlecitinib (PF-06651600), a selective inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[3][4] Ritlecitinib is approved for the treatment of severe alopecia areata and is being investigated for other autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis.[5][6] The synthesis of Ritlecitinib involves the coupling of a chiral piperidine derivative with a pyrrolo[2,3-d]pyrimidine core.
Synthetic Workflow for Ritlecitinib
Caption: Synthetic workflow for Ritlecitinib (PF-06651600).
Experimental Protocol: Synthesis of Ritlecitinib
Step 1: Nucleophilic Aromatic Substitution
A solution of the enantiomerically pure (2S,5R)-5-amino-2-methylpiperidine derivative and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as n-butanol is heated. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the primary amine of the piperidine displaces the chlorine atom on the pyrimidine ring.[7][8] The reaction progress is monitored by a suitable chromatographic technique (e.g., HPLC or TLC). Upon completion, the reaction mixture is worked up to isolate the coupled intermediate.
Step 2: Amidation (Acrylamide Formation)
The coupled intermediate is dissolved in a biphasic solvent system, such as dichloromethane and water, under Schotten-Baumann conditions.[1][9] A base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), is added to the mixture. The solution is cooled to 0-5 °C, and a solution of acryloyl chloride in an anhydrous solvent is added dropwise.[10] The reaction is stirred for 1-2 hours while maintaining the low temperature. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified, often by crystallization to yield Ritlecitinib as a stable salt (e.g., tosylate or malonate salt).[11]
Biological Activity and Mechanism of Action
Ritlecitinib is a potent and irreversible inhibitor of JAK3 with high selectivity over other JAK isoforms (JAK1, JAK2, and TYK2).[3][12] It achieves this selectivity by forming a covalent bond with a unique cysteine residue (Cys-909) present in the ATP-binding site of JAK3.[3] This covalent modification leads to the irreversible inactivation of the enzyme. In addition to JAK3, Ritlecitinib also inhibits members of the TEC family of kinases.[3]
Quantitative Biological Data for Ritlecitinib
| Target/Assay | IC₅₀ (nM) |
| JAK3 (cell-free assay) | 33.1 |
| JAK1 (cell-free assay) | >10,000 |
| JAK2 (cell-free assay) | >10,000 |
| TYK2 (cell-free assay) | >10,000 |
| IL-2 induced STAT5 phosphorylation (human whole blood) | 244 |
| IL-4 induced STAT6 phosphorylation (human whole blood) | 340 |
| IL-7 induced STAT5 phosphorylation (human whole blood) | 407 |
| IL-15 induced STAT5 phosphorylation (human whole blood) | 266 |
| IL-21 induced STAT3 phosphorylation (human whole blood) | 355 |
Data sourced from publicly available literature.[12][13]
Pharmacokinetic Properties of Ritlecitinib in Humans
| Parameter | Value |
| Oral Bioavailability | ~90% |
| Systemic Half-life | ~2 hours |
| Volume of Distribution (steady state) | 1.3 L/kg |
| Blood Clearance | 5.6 mL/min/kg |
Data sourced from publicly available literature.[12][14]
Signaling Pathway Modulation
The therapeutic effects of Ritlecitinib are mediated through the inhibition of the JAK-STAT signaling pathway, a critical pathway for cytokine signaling in the immune system.[6] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[9] By inhibiting JAK3, Ritlecitinib blocks the signaling of several key cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the function of T-cells, B-cells, and NK cells.[11]
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib.
Conclusion
This compound and its closely related derivatives are valuable chiral building blocks in modern drug discovery. The successful development of Ritlecitinib highlights the potential of this scaffold to generate highly selective and potent therapeutics. The synthetic accessibility and the unique structural features of this amine allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. As the demand for novel, targeted therapies continues to grow, the importance of such versatile chiral building blocks in the pharmaceutical industry is set to increase. Further exploration of the chemical space around the this compound core is likely to yield new drug candidates with improved efficacy and safety profiles for the treatment of various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. | Semantic Scholar [semanticscholar.org]
- 5. sci-hub.box [sci-hub.box]
- 6. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 7. srinichem.com [srinichem.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. benchchem.com [benchchem.com]
- 13. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 14. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (R)-1-methylpiperidin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-1-methylpiperidin-3-amine is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry. Optically active 3-aminopiperidines are key structural motifs found in various pharmaceutical drugs, including inhibitors of dipeptidyl peptidase-4 (DPP-4) such as alogliptin and trelagliptin.[1] The synthesis of enantiomerically pure forms of such scaffolds is therefore of significant interest in the development of novel therapeutics. This document provides a detailed protocol for the two-step synthesis of this compound from the commercially available starting material, (R)-3-(Boc-amino)piperidine.
Overall Synthesis Scheme
The synthesis proceeds in two key steps:
-
Reductive Amination: The secondary amine of the piperidine ring is methylated using formaldehyde as the carbon source and sodium cyanoborohydride as the reducing agent.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the 3-amino group is removed under acidic conditions to yield the final product as its dihydrochloride salt.
Caption: Two-step synthesis pathway for this compound.
Experimental Protocol
This protocol is adapted from established literature procedures.[2]
Safety Precautions:
-
Hazards: The final product, this compound, is a flammable liquid and causes severe skin burns and eye damage.[3] Formaldehyde is a known carcinogen and sensitizer. Sodium cyanoborohydride is highly toxic if ingested or if it reacts with acid to release hydrogen cyanide gas. Methanol is flammable and toxic. Hydrochloric acid is highly corrosive.
-
Personal Protective Equipment (PPE): All steps must be performed in a well-ventilated chemical fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[3] Ground equipment when transferring flammable liquids to prevent static discharge.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| (R)-tert-Butyl piperidin-3-ylcarbamate | 309956-78-3 | 200.28 | 10.0 | 49.9 |
| Formaldehyde (30% aqueous solution) | 50-00-0 | 30.03 | 7.5 mL | ~75 |
| Sodium cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | 4.51 | 71.8 |
| 4M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 | 10 mL | 40.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 135 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |
| Water (H₂O) | 7732-18-5 | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
Equipment
-
Round-bottom flasks (250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glass funnel and filter paper
-
Büchner funnel and flask
Step 1: Synthesis of tert-Butyl ((R)-1-methylpiperidin-3-yl)carbamate (Reductive Amination)
-
Combine (R)-tert-butyl piperidin-3-ylcarbamate (10.0 g, 49.9 mmol), methanol (75 mL), and 30% aqueous formaldehyde (7.5 mL) in a 250 mL round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (4.51 g, 71.8 mmol) to the stirred mixture in portions, ensuring the temperature remains low.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the resulting residue in a mixture of ethyl acetate and water. Transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-methylated intermediate as an oil. This crude product can be used in the next step without further purification.[2]
Step 2: Synthesis of this compound (Boc Deprotection)
-
Dissolve the crude product from Step 1 in methanol (60 mL) in a 250 mL round-bottom flask.
-
To the stirred solution, add 4N HCl in dioxane (10 mL).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add diethyl ether to the residue and triturate (grind) the solid with a spatula.
-
Filter the resulting precipitate using a Büchner funnel and wash the solid with a small amount of ice-cold methanol.
-
Dry the solid under vacuum to yield this compound as its dihydrochloride salt.
Caption: Experimental workflow for the synthesis of this compound.
Results and Characterization
The protocol is expected to provide the target compound in good yield.
| Property | Value |
| Product Name | This compound Dihydrochloride |
| Appearance | Solid |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol [4] |
| Reported Yield | ~72% (for the two steps)[2] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C[5] |
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The reported ¹H NMR data for the free base can be used as a reference.[2]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1001353-92-9|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
(R)-3-aminopiperidine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceutical agents, most notably as key intermediates for Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as Alogliptin and Linagliptin. The stereospecific synthesis of this chiral amine on a large scale is a critical aspect of pharmaceutical manufacturing. These application notes provide an overview and detailed protocols for several industrially viable methods for producing (R)-3-aminopiperidine derivatives.
Synthetic Strategies Overview
Several key strategies have been developed for the large-scale synthesis of enantiomerically pure (R)-3-aminopiperidine derivatives. The choice of a particular route often depends on factors such as cost of starting materials and reagents, atom economy, scalability, and the desired purity of the final product. The most prominent methods include:
-
Enzymatic Asymmetric Synthesis: This modern approach utilizes enzymes, such as transaminases, to catalyze the stereoselective amination of a prochiral ketone precursor. It is favored for its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.
-
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives: A common industrial method that involves the hydrogenation of a substituted pyridine, like 3-aminopyridine, using a chiral catalyst. While efficient, this method can require high pressures and expensive heavy metal catalysts.
-
Synthesis from the Chiral Pool: This strategy employs readily available chiral starting materials, such as amino acids (e.g., D-glutamic acid or L-glutamic acid), to construct the chiral piperidine ring. These syntheses often involve multiple steps.
-
Diastereomeric Salt Resolution: A classical method where a racemic mixture of 3-aminopiperidine is resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for different synthetic approaches to (R)-3-aminopiperidine and its N-protected derivatives, providing a basis for comparison.
Table 1: Enzymatic Synthesis of (R)-3-Aminopiperidine Derivatives
| Starting Material | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| N-Boc-3-piperidone | Transaminase | (R)-N-Boc-3-aminopiperidine | 95 | 99 | [1] |
| N-Cbz-3-piperidone | Transaminase | (R)-N-Cbz-3-aminopiperidine | 90.4 | 99.7 | [2] |
| 3-piperidone derivative | Transaminase | (R)-3-amino piperidine-1-formic acid-2,2,2-trichloro ethyl ester | 97 | 98 | [1] |
| N-Cbz-L-ornithinol | Galactose Oxidase & Imine Reductase Cascade | L-3-N-Cbz-aminopiperidine | up to 54 (isolated yield) | High (enantiopure) | [3][4] |
Table 2: Synthesis from Chiral Precursors
| Starting Material | Key Steps | Product | Overall Yield (%) | Reference |
| L-glutamic acid | Esterification, Reduction, Ditosylation, Cyclization | 3-(N-Boc amino) piperidine derivatives | 44 - 55 | |
| D-glutamic acid | Esterification, Boc protection, Reduction, Activation, Cyclization, Deprotection | (R)-3-amino piperidine hydrochloride | Not specified | [5] |
| D-lysine / D-ornithine | N-Boc protection, O-alkylation of lactam, Hydrogenation | (R)-3-(Boc-amino)piperidine | Not specified (2 steps) | [6] |
Table 3: Resolution of Racemic 3-Aminopiperidine
| Racemate | Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 3-piperidine amide | D-mandelic acid | (R)-3-piperidine amide D-mandelic acid salt | 42 | Not specified | [7] |
| 3-aminopiperidine | (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide | (R)-3-aminopiperidine | 99.5 | 99.6 | [8] |
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Amination using a Transaminase
This protocol describes the synthesis of (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone using a transaminase enzyme.
Materials:
-
N-Boc-3-piperidone
-
Transaminase enzyme (e.g., from Mycobacterium vanbaalenii)[1]
-
Amino donor (e.g., isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the amino donor and the PLP cofactor.
-
Add the transaminase enzyme to the solution and stir gently until fully dissolved.
-
Add the substrate, N-Boc-3-piperidone, to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours), monitoring the conversion by HPLC or GC.[9]
-
Upon completion, terminate the reaction by appropriate means (e.g., pH adjustment or addition of a quenching agent).
-
Extract the product from the aqueous phase using an organic solvent, such as ethyl acetate, multiple times.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-N-Boc-3-aminopiperidine.
-
Purify the product by column chromatography or crystallization if necessary.
-
The Boc-protecting group can be subsequently removed by treatment with an acid (e.g., HCl in ethanol) to yield (R)-3-aminopiperidine dihydrochloride.[2]
Protocol 2: Synthesis from D-Glutamic Acid
This multi-step protocol outlines the synthesis of (R)-3-aminopiperidine hydrochloride starting from D-glutamic acid.[5]
Step 1: Hydroxyl Esterification and Amido Boc Protection
-
Dissolve D-glutamic acid in methanol and cool in an ice bath.
-
Slowly add thionyl chloride while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until conversion is complete (monitored by HPLC).
-
Remove the solvent under reduced pressure. The resulting intermediate is then protected with a Boc group.
Step 2: Ester Reduction
-
Dissolve the protected diester in ethanol and cool in an ice-water bath.
-
Add sodium borohydride portion-wise.
-
Reflux the reaction mixture for a few hours until the reaction is complete (monitored by LC-MS).
-
Work-up involves cooling, addition of a salt solution, and extraction with an organic solvent like MTBE.
Step 3: Hydroxyl Activation
-
The resulting diol is dissolved in a suitable solvent and the hydroxyl groups are activated, for example, by converting them into mesylates or tosylates using the corresponding sulfonyl chloride in the presence of a base.
Step 4: Cyclization
-
The activated diol is reacted with an amine (e.g., benzylamine) to induce cyclization to the piperidine ring.
Step 5: Amino Boc Removal and Deprotection
-
The protecting groups are removed. For instance, a benzyl group can be removed by catalytic hydrogenation, and the Boc group is removed by acidic treatment to yield the final product, (R)-3-aminopiperidine hydrochloride.
Protocol 3: Diastereomeric Salt Resolution
This protocol describes the resolution of racemic 3-aminopiperidine using a chiral resolving agent.
Materials:
-
Racemic 3-aminopiperidine
-
Chiral resolving agent (e.g., D-mandelic acid or an optically active cyclic phosphoric acid)[7][8]
-
Appropriate solvent system (e.g., methyl tert-butyl ether and isopropanol)[7]
-
Base (e.g., sodium hydroxide) for liberation of the free amine
-
Acid (e.g., HCl) for salt formation
Procedure:
-
Dissolve the racemic 3-aminopiperidine and the chiral resolving agent in a suitable solvent system.
-
Heat the mixture to ensure complete dissolution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Stirring for several hours at room temperature can aid precipitation.
-
Filter the precipitated diastereomeric salt and wash with a small amount of cold solvent.
-
The enantiomerically enriched amine is then liberated from the salt by treatment with a base.
-
Extract the free amine with an organic solvent.
-
The desired (R)-3-aminopiperidine can then be isolated as its hydrochloride salt by treating the organic solution with hydrochloric acid.
-
The enantiomeric purity of the final product should be determined using a suitable chiral analytical method (e.g., chiral HPLC or GC).
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of (R)-3-aminopiperidine.
Synthesis from Chiral Pool (D-Glutamic Acid)
Caption: Multi-step synthesis of (R)-3-aminopiperidine from D-glutamic acid.
Diastereomeric Salt Resolution Process
Caption: Logical workflow for the resolution of racemic 3-aminopiperidine.
References
- 1. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 2. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Amine Synthesis Using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are critical building blocks in the synthesis of pharmaceuticals and fine chemicals, with an estimated 40-45% of small molecule drugs containing at least one chiral amine moiety.[1][2] The stereochemistry of these amines is often crucial for the therapeutic efficacy and safety of the final drug product. Traditional chemical methods for chiral amine synthesis can suffer from limitations such as harsh reaction conditions, the need for toxic reagents, and the formation of significant waste streams.[3] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener and more efficient alternative.[2]
Transaminases (TAs), particularly ω-transaminases (ω-TAs), have emerged as powerful biocatalysts for the synthesis of enantiomerically pure amines.[2] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, or can be used in the kinetic resolution of racemic amines, to produce a wide range of chiral amines with high enantioselectivity.[3][4] The industrial application of transaminases has been exemplified by the synthesis of the antidiabetic drug sitagliptin, where a biocatalytic process using an engineered transaminase significantly improved the overall yield and reduced waste compared to the original chemical process.[3]
These application notes provide an overview of the strategies for using transaminases in chiral amine synthesis, detailed experimental protocols for key reactions, and quantitative data to guide researchers in the development of their own biocatalytic processes.
Strategies for Chiral Amine Synthesis using Transaminases
There are three primary strategies for employing transaminases to produce enantiomerically pure amines:
-
Asymmetric Synthesis: A prochiral ketone is converted to a single enantiomer of the corresponding chiral amine with a theoretical yield of 100%. This is often the preferred method for its high potential yield.[2] However, the reaction equilibrium can be unfavorable and may require strategies to drive the reaction towards product formation.[4]
-
Kinetic Resolution: A racemic mixture of an amine is resolved by the selective transamination of one enantiomer to the corresponding ketone, leaving the other enantiomer unreacted. The maximum theoretical yield for the desired amine enantiomer is 50%.[2]
-
Deracemization: This strategy combines the kinetic resolution of a racemic amine with a racemization step, allowing for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the amine.[2]
The choice of strategy depends on the availability of the starting material (ketone vs. racemic amine), the desired enantiomer, and the characteristics of the available transaminase.
Enzymatic Mechanism and Reaction Workflow
The catalytic cycle of a transaminase involves a "ping-pong" mechanism with the cofactor pyridoxal-5'-phosphate (PLP) playing a central role in the amino group transfer.
Caption: General mechanism of a transaminase-catalyzed reaction.
A typical experimental workflow for screening and optimizing a transaminase-catalyzed reaction is depicted below.
Caption: A typical experimental workflow for chiral amine synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various transaminase-catalyzed reactions for the synthesis of chiral amines.
Table 1: Asymmetric Synthesis of Chiral Amines from Prochiral Ketones
| Substrate (Ketone) | Enzyme | Amine Donor | Temp. (°C) | pH | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | ω-TA from Vibrio fluvialis JS17 | L-Alanine | 30 | 7.0 | 24 | 92.1 | >99 (S) | [5] |
| Benzylacetone | ω-TA from Vibrio fluvialis JS17 | L-Alanine | 30 | 7.0 | 24 | 90.2 | >99 (S) | [5] |
| Pro-sitagliptin ketone | EMIN041@EMC7032 (Immobilized) | Isopropylamine | 50 | 8.5 | 24 | 99 | >99 (R) | [6] |
| 4-Phenylbut-3-en-2-one | ATA-256 (Codexis) | Isopropylamine | 30 | - | 24 | 87 | >99 (S) | [7] |
| 1-Phenyl-3-butanone | Cvi-TA (Chromobacterium violaceum) | Isopropylamine | 30 | - | 24 | 99 | 99 (S) | [7] |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | TA from Roseomonas deserti (TARO) | Benzylamine | 37 | 8.0 | - | 70-91 | - | [1] |
Table 2: Kinetic Resolution of Racemic Amines
| Racemic Amine | Enzyme | Amine Acceptor | Temp. (°C) | pH | Time (h) | Conversion (%) | ee (%) of remaining amine | Reference |
| α-Methylbenzylamine | ω-TA from Vibrio fluvialis JS17 | Pyruvate | - | - | 47 | 49.5 | 98.0 (R) | [8] |
| 1-Aminotetralin | ω-TA from Vibrio fluvialis JS17 | Pyruvate | - | - | 32.5 | 48.8 | 95.5 (R) | [8] |
| α-Methylbenzylamine | ATA-117 (Codexis) | Pyruvate (catalytic) + D-Amino Acid Oxidase | - | - | - | ~50 | 99 (S) | [9] |
| Mexiletine | (R)- and (S)-ω-TAs | Pyruvate | 30 | 7.0 | 24 | >99 (deracemization) | >99 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis of Chiral Amines
This protocol provides a general method for the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available transaminase.
Materials:
-
Prochiral ketone substrate
-
Amine donor (e.g., isopropylamine, L-alanine)
-
Transaminase enzyme (e.g., from Codexis ATA Screening Kit)[10][11]
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer (e.g., potassium phosphate, Tris-HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (anhydrous)
-
Standard analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the prochiral ketone substrate (e.g., 10-50 mM) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary.
-
Add the appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0-8.5).
-
Add the amine donor in excess (e.g., 5-10 equivalents, or as a co-solvent like 10-30% v/v isopropylamine).
-
Add the PLP cofactor to a final concentration of 1 mM.
-
Add the transaminase enzyme (e.g., 1-10 mg/mL).
-
-
Incubation:
-
Seal the reaction vessel and incubate at a controlled temperature (e.g., 30-40 °C) with agitation for a specified time (e.g., 12-48 hours). Monitor the reaction progress by taking aliquots at different time points.
-
-
Reaction Work-up:
-
Quench the reaction by adjusting the pH to >10 with a base (e.g., 1 M NaOH).
-
Extract the product into an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the conversion by GC or HPLC analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the chiral amine product by GC or HPLC using a suitable chiral stationary phase. Derivatization of the amine (e.g., with acetic anhydride) may be necessary for chiral GC analysis.
-
Protocol 2: General Procedure for Kinetic Resolution of Racemic Amines
This protocol outlines a general method for the kinetic resolution of a racemic amine.
Materials:
-
Racemic amine substrate
-
Amine acceptor (e.g., sodium pyruvate, acetone)
-
Transaminase enzyme
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer
-
Organic solvent for extraction
-
Sodium sulfate (anhydrous)
-
Standard analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the racemic amine (e.g., 20-100 mM) in the appropriate buffer.
-
Add the amine acceptor. For kinetic resolution, a sub-stoichiometric amount of the acceptor (e.g., 0.5 equivalents) is typically used.
-
Add the PLP cofactor (1 mM).
-
Add the transaminase enzyme.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature with agitation. The reaction should be monitored closely to stop at approximately 50% conversion to achieve the highest possible enantiomeric excess of the unreacted amine.
-
-
Reaction Work-up and Analysis:
-
Follow the same work-up and analysis procedure as described in Protocol 1. The analysis will determine the conversion and the enantiomeric excess of the remaining (unreacted) amine enantiomer.
-
Case Study: Synthesis of Sitagliptin Intermediate
The synthesis of Sitagliptin, an anti-diabetic drug, is a landmark example of the successful industrial application of transaminases. The key step involves the asymmetric amination of a prochiral ketone.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Transaminase - Wordpress [reagents.acsgcipr.org]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. codexis.com [codexis.com]
Application Notes and Protocols for the Preparation of (R)-1-methylpiperidin-3-amine from (R)-3-Boc-aminopiperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of (R)-1-methylpiperidin-3-amine, a valuable building block in medicinal chemistry, starting from the commercially available (R)-3-Boc-aminopiperidine. The synthesis involves a two-step sequence: N-methylation of the piperidine ring followed by the deprotection of the Boc (tert-butoxycarbonyl) group. Two effective methods for the N-methylation step are presented: reductive amination using sodium cyanoborohydride and the Eschweiler-Clarke reaction. The subsequent Boc deprotection is achieved under acidic conditions. This guide includes comprehensive experimental procedures, tabulated data for reagents, and graphical workflows to ensure reproducibility and clarity for researchers in drug discovery and development.
Introduction
Optically active 3-aminopiperidine derivatives are crucial pharmacophores found in numerous biologically active compounds and pharmaceutical drugs.[1] The synthesis of enantiomerically pure analogs is of significant interest in the development of new therapeutic agents.[1] this compound serves as a key intermediate for various synthetic applications. This document outlines a reliable and efficient pathway to synthesize this compound from (R)-3-Boc-aminopiperidine.
The overall synthetic strategy is a two-step process:
-
N-methylation: The secondary amine of the piperidine ring is selectively methylated. The Boc group protects the primary amine at the 3-position from undergoing methylation.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final primary amine product.
Overall Synthetic Pathway
The synthesis proceeds through an N-methylated, Boc-protected intermediate before the final deprotection step.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols & Data
This section details two primary protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N-Methylation via Reductive Amination
This method utilizes formaldehyde as the methyl source and sodium cyanoborohydride as the reducing agent.[2]
Table 1: Reagents for Reductive Amination
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (R)-3-Boc-aminopiperidine | 200.28 | 10.0 g | 49.9 | 1.0 |
| Formaldehyde (37% aq. soln.) | 30.03 | 5.6 mL | ~75 | ~1.5 |
| Sodium Cyanoborohydride | 62.84 | 4.7 g | 74.8 | 1.5 |
| Methanol | 32.04 | 75 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Water | 18.02 | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
To a solution of (R)-3-Boc-aminopiperidine (10.0 g, 49.9 mmol) in methanol (75 mL), add a 37% aqueous solution of formaldehyde (5.6 mL, ~1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add sodium cyanoborohydride (4.7 g, 74.8 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in a mixture of ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate as an oil.[2] This intermediate is often of sufficient purity to be used directly in the next step without further purification.[2]
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group using a solution of hydrogen chloride in dioxane.
Table 2: Reagents for Boc Deprotection
| Reagent | Concentration | Quantity | Moles (mmol) |
| (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate | - | ~10.7 g (from previous step) | 49.9 |
| HCl in Dioxane | 4.0 M | 37.5 mL | 150 |
| Methanol | - | 60 mL | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
Dissolve the crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step in methanol (60 mL).
-
To this solution, add 4.0 M HCl in dioxane (37.5 mL).
-
Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of ice-cold methanol, and dry under vacuum to yield this compound dihydrochloride.[2] The typical reported yield for the two steps is around 72%.[2]
Alternative N-Methylation Protocol: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[3][4] This one-pot reaction is irreversible due to the formation of carbon dioxide gas and avoids the over-methylation to a quaternary ammonium salt.[3]
Table 3: Reagents for Eschweiler-Clarke Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (R)-3-Boc-aminopiperidine | 200.28 | 10.0 g | 49.9 | 1.0 |
| Formic Acid (98-100%) | 46.03 | 4.1 mL | ~109 | ~2.2 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.3 mL | ~109 | ~2.2 |
Procedure:
-
In a round-bottom flask, combine (R)-3-Boc-aminopiperidine (10.0 g, 49.9 mmol), formic acid (4.1 mL), and a 37% aqueous solution of formaldehyde (8.3 mL).
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction for the evolution of CO2 gas, which indicates the reaction is proceeding.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Carefully basify the solution to pH > 11 with a strong base (e.g., 6N NaOH solution) while cooling in an ice bath.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be deprotected as described in Protocol 2.
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the synthesis and workup for the reductive amination and deprotection sequence.
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols for Reductive Amination of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, providing a powerful and versatile method for the preparation of chiral amines. These structural motifs are of paramount importance in the pharmaceutical and agrochemical industries, forming the chiral core of numerous bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of chiral amines via reductive amination, focusing on both diastereoselective and enantioselective approaches. The protocols described herein are intended to serve as a practical guide for researchers in academic and industrial settings.
Chiral amines can be synthesized through the reductive amination of prochiral ketones using either a chiral amine as a directing auxiliary (diastereoselective approach) or a chiral catalyst with a non-chiral amine source (enantioselective approach). The choice of strategy often depends on the availability of starting materials, desired stereochemical outcome, and scalability of the reaction.
Diastereoselective Reductive Amination: Using a Chiral Auxiliary
This approach relies on the reaction of a prochiral ketone with a chiral amine to form a diastereomeric mixture of imines (or enamines), which are then reduced to the corresponding chiral secondary amines. The inherent chirality of the amine auxiliary directs the approach of the reducing agent, leading to a preponderance of one diastereomer.
General Workflow for Diastereoselective Reductive Amination
Caption: General workflow for diastereoselective reductive amination.
Experimental Protocol: Diastereoselective Reductive Amination of Acetophenone with (S)-α-Methylbenzylamine
This protocol details the synthesis of N-(1-phenylethyl)-1-phenylethanamine, a chiral secondary amine, through the diastereoselective reductive amination of acetophenone with (S)-(-)-α-methylbenzylamine.
Materials:
-
Acetophenone
-
(S)-(-)-α-Methylbenzylamine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetophenone (1.0 eq) and anhydrous methanol.
-
Add (S)-(-)-α-methylbenzylamine (1.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add titanium(IV) isopropoxide (1.1 eq) dropwise to the stirred solution. The formation of a yellow precipitate is often observed.
-
Allow the mixture to stir at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with dichloromethane.
-
Separate the organic layer of the filtrate and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral secondary amine.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC analysis.
Enantioselective Reductive Amination: Using a Chiral Catalyst
Enantioselective reductive amination involves the reaction of a prochiral ketone with a non-chiral amine source (e.g., ammonia, ammonium salts, or a primary amine) in the presence of a chiral catalyst. This method is highly atom-economical and allows for the direct synthesis of chiral primary and secondary amines.
General Workflow for Enantioselective Reductive Amination
Caption: General workflow for enantioselective reductive amination.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination of an Alkyl Aryl Ketone
This protocol describes a general procedure for the direct asymmetric reductive amination of alkyl aryl ketones to produce chiral primary amines using a ruthenium catalyst.[1]
Materials:
-
Alkyl aryl ketone
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)Cl₂]₂
-
Chiral phosphine ligand (e.g., (R)-C₃-TunePhos)
-
Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Standard high-pressure reaction vessel (autoclave)
Procedure:
-
In a glovebox, charge a vial with the alkyl aryl ketone (1.0 eq), ammonium acetate (5.0 eq), [Ru(p-cymene)Cl₂]₂ (0.5 mol %), and the chiral phosphine ligand (1.1 mol %).
-
Add anhydrous trifluoroethanol as the solvent.
-
Place the vial into a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 24-48 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform a standard aqueous work-up, including extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary
The following tables summarize the results of various reductive amination protocols for the synthesis of chiral amines, providing a comparison of different catalytic systems and reaction conditions.
Table 1: Diastereoselective Reductive Amination of Ketones with Chiral Amines
| Entry | Ketone | Chiral Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | d.r. | Yield (%) |
| 1 | Acetophenone | (S)-α-Methylbenzylamine | NaBH₃CN/Ti(OiPr)₄ | MeOH | RT | 24 | 85:15 | 88 |
| 2 | 2-Butanone | (R)-α-Methylbenzylamine | H₂/Pd-C | EtOH | 25 | 12 | 70:30 | 92 |
| 3 | Cyclohexanone | (S)-1-(1-Naphthyl)ethylamine | NaBH(OAc)₃ | DCE | RT | 18 | 90:10 | 85 |
d.r. = diastereomeric ratio; RT = Room Temperature; DCE = 1,2-Dichloroethane
Table 2: Enantioselective Reductive Amination of Ketones
| Entry | Ketone | Amine Source | Catalyst System | Reducing Agent | Solvent | Temp (°C) | Time (h) | ee (%) | Yield (%) |
| 1 | Acetophenone | NH₄OAc | Ru/C₃-TunePhos | H₂ (50 atm) | TFE | 80 | 24 | 98 | 95 |
| 2 | 4'-Methoxyacetophenone | NH₄OAc | Ru/C₃-TunePhos | H₂ (50 atm) | TFE | 80 | 24 | 97 | 96 |
| 3 | 2-Acetylpyridine | NH₄OAc | Ru/(S)-BINAP | H₂ (8 atm) | MeOH | 90 | 17 | >99 | 92 |
| 4 | Propiophenone | Benzylamine | Ir-f-Binaphane/I₂ | H₂ (50 atm) | Toluene | 60 | 24 | 96 | >99 |
| 5 | 2-Butanone | p-Anisidine | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 40 | 85 | 94 | 70 |
ee = enantiomeric excess; TFE = Trifluoroethanol
Conclusion
The protocols and data presented herein demonstrate the utility and versatility of reductive amination for the synthesis of chiral amines. The choice between a diastereoselective or enantioselective approach will be dictated by the specific synthetic target and available resources. Careful optimization of reaction parameters, including the choice of chiral auxiliary or catalyst, reducing agent, solvent, and temperature, is crucial for achieving high stereoselectivity and yield. These application notes provide a solid foundation for researchers to develop and implement robust and efficient methods for the preparation of valuable chiral amine building blocks.
References
Enzymatic Cascade for the Synthesis of 3-Aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aminopiperidine is a valuable building block in medicinal chemistry, forming the core of numerous pharmaceutical compounds.[1][2] Traditional chemical syntheses of this scaffold often involve harsh reaction conditions, expensive reagents, and lack stereocontrol.[1][2] Biocatalytic methods, utilizing enzymatic cascades, offer a green and efficient alternative for the stereoselective synthesis of 3-aminopiperidine derivatives. This document provides detailed application notes and protocols for two prominent enzymatic cascade approaches: a one-pot oxidation-reduction cascade and a transaminase-mediated reductive amination.
Application Note 1: One-Pot Synthesis of L-3-N-Cbz-Aminopiperidine via a Galactose Oxidase-Imine Reductase Cascade
This method describes a bienzymatic cascade for the synthesis of enantiopure L-3-N-Cbz-aminopiperidine from N-Cbz-L-ornithinol. The cascade combines a galactose oxidase (GOase) for the oxidation of the primary alcohol to an aldehyde, which then spontaneously cyclizes to a cyclic imine. This intermediate is then asymmetrically reduced by an imine reductase (IRED) to the desired product. This one-pot approach is advantageous as it avoids the isolation of unstable intermediates and prevents racemization.[1][3][4]
Enzymatic Cascade Pathway
Quantitative Data Summary
| Enzyme Combination | Substrate Concentration (mM) | pH | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Reference |
| GOase M3-5 & AdRedAm | 3 | 8.0 | 30 | 48 | 16 | [1][2] |
Experimental Protocol
Materials:
-
N-Cbz-L-ornithinol
-
Galactose Oxidase variant M3-5 (GOase M3-5)
-
Imine Reductase AdRedAm (from Aspergillus oryzae)
-
Sodium Phosphate buffer (NaPi)
-
Catalase
-
Horseradish Peroxidase (HRP)
-
General laboratory glassware and equipment (shaking incubator, centrifuge, etc.)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of N-Cbz-L-ornithinol (3 mM) in 100 mM sodium phosphate buffer (pH 8.0).
-
Enzyme Addition: To the substrate solution, add catalase and HRP. Subsequently, add GOase M3-5 (1 mg/mL) and AdRedAm (0.25 mg/mL).
-
Incubation: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 48 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by GC-FID.
-
Work-up: After completion of the reaction, adjust the pH of the solution to 2 with 1 M HCl. Extract the aqueous phase with ethyl acetate. Adjust the pH of the aqueous phase to 12 with 1 M NaOH and extract again with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Analytical Method:
-
Yield Determination: The analytical yield can be determined by Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Enantiomeric Excess Determination: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Application Note 2: Synthesis of (S)-1-Boc-3-aminopiperidine using an ω-Transaminase
This application note details the asymmetric synthesis of (S)-1-Boc-3-aminopiperidine from the prochiral ketone 1-Boc-3-piperidone using an (S)-selective ω-transaminase (ω-TA). Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate. This method can be performed in a batch process or a continuous flow system, with the latter offering advantages in terms of productivity and enzyme stability through immobilization.
Reductive Amination Workflow
Quantitative Data Summary
| System | Enzyme | Substrate Concentration (mM) | pH | Temperature (°C) | Conversion (%) | Residence Time (min) | Space-Time Yield (g·L⁻¹·day⁻¹) | Reference |
| Batch | ω-Transaminase ATA-W12 | 45 | 7.5 | 35 | >99 | 24 h | - | |
| Continuous Flow | Immobilized ω-TA ATA-W12 | - | - | - | 95 | 10 | 930.73 |
Experimental Protocol: Batch Synthesis
Materials:
-
1-Boc-3-piperidone
-
ω-Transaminase ATA-W12
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine (TEOA) buffer
-
Dimethyl sulfoxide (DMSO)
-
General laboratory glassware and equipment
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution of isopropylamine (1.1 M) and PLP (1.4 mM) in 100 mM triethanolamine buffer (pH 7.5).
-
Enzyme Addition: Add the ω-transaminase ATA-W12 to the reaction mixture.
-
Substrate Addition: Add a solution of 1-Boc-3-piperidone (45 mM) in DMSO.
-
Incubation: Stir the reaction mixture at 35°C for 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Experimental Protocol: Continuous Flow Synthesis
Materials:
-
Immobilized ω-Transaminase ATA-W12 on a suitable support (e.g., epoxy resin)
-
Packed-bed reactor
-
Peristaltic pump
-
Solutions of 1-Boc-3-piperidone, isopropylamine, and PLP as described for the batch synthesis.
Procedure:
-
Reactor Setup: Pack a column with the immobilized ω-transaminase.
-
System Equilibration: Equilibrate the packed-bed reactor by flowing the reaction buffer (triethanolamine buffer with isopropylamine and PLP) through the column.
-
Continuous Reaction: Continuously pump the substrate solution (1-Boc-3-piperidone in buffer) through the reactor at a defined flow rate to achieve the desired residence time.
-
Product Collection: Collect the eluate containing the product.
-
Analysis and Purification: Analyze the collected fractions by HPLC and purify as described for the batch process. A 95% conversion can be achieved with a residence time of 10 minutes.
Analytical Method:
-
Conversion Monitoring: The conversion of the ketone to the amine can be monitored by reverse-phase HPLC.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC after derivatization of the amino group.
Conclusion
The enzymatic cascades presented provide robust and stereoselective methods for the synthesis of 3-aminopiperidine derivatives. The GOase-IRED cascade offers a direct route to N-protected L-3-aminopiperidine from an amino alcohol, while the transaminase-catalyzed reaction provides efficient access to the Boc-protected (S)-enantiomer from a prochiral ketone. These biocatalytic approaches represent a significant advancement over traditional chemical methods, offering milder reaction conditions, higher selectivity, and improved sustainability, making them highly attractive for pharmaceutical research and development.
References
- 1. 1-Boc-3-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106520719B - A kind of Ï of S type-transaminase ATA-W12 and its gene and application - Google Patents [patents.google.com]
- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Utilizing (R)-1-methylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, with a specific focus on the incorporation of the (R)-1-methylpiperidin-3-amine moiety. This key structural element is found in several potent and selective DPP-IV inhibitors used in the management of type 2 diabetes. This document offers detailed experimental protocols, quantitative data, and visual diagrams to support research and development in this area.
DPP-IV Signaling Pathway and Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inactivating GLP-1 and GIP, DPP-IV attenuates their insulinotropic effects.[1][2]
DPP-IV inhibitors block the action of the DPP-IV enzyme, thereby increasing the circulating levels of active GLP-1 and GIP.[2][3] This leads to enhanced insulin secretion, suppressed glucagon release from pancreatic α-cells, and ultimately, improved glycemic control.[1][3]
This compound in DPP-IV Inhibitor Synthesis
The this compound scaffold is a key component in the design of several DPP-IV inhibitors. Its chiral nature and the presence of both a secondary and a primary amine (in its precursor) provide crucial interaction points within the active site of the DPP-IV enzyme. While many syntheses start with (R)-3-aminopiperidine, the N-methylated derivative is often the final desired moiety in the active pharmaceutical ingredient.
Below is a table of representative DPP-IV inhibitors that incorporate a piperidine moiety, highlighting their reported inhibitory concentrations.
| Compound Name | Piperidine Moiety | IC50 (nM) | Reference |
| Alogliptin | (R)-3-aminopiperidine | <10 | [Takeda] |
| Linagliptin | (R)-3-aminopiperidine | 1 | [Boehringer Ingelheim] |
| Compound 1 | 4-benzylpiperidine | 1600 | [4] |
| Compound 2 | 4-amino-1-benzylpiperidine | 4000 | [4] |
| Sitagliptin (for comparison) | Triazolopiperazine | 18 | [5] |
Experimental Protocols
The following protocols describe the synthesis of key DPP-IV inhibitors, which can be adapted to utilize this compound.
General Synthetic Workflow
The synthesis of piperidine-containing DPP-IV inhibitors generally follows a convergent approach where a heterocyclic core is synthesized separately and then coupled with the (R)-aminopiperidine derivative. A final modification, such as N-methylation, can be performed if necessary.
Protocol 1: Synthesis of an Alogliptin Analogue using this compound
This protocol is adapted from the synthesis of Alogliptin.[6][7]
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Materials: 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture and pour it into water.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the intermediate.
-
Step 2: Nucleophilic Substitution with this compound
-
Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, this compound, Potassium Carbonate (K₂CO₃), Isopropanol, Water.
-
Procedure:
-
Suspend the benzonitrile intermediate and this compound in a mixture of isopropanol and water.
-
Add potassium carbonate to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring by HPLC.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Linagliptin Analogue using this compound
This protocol is based on the synthesis of Linagliptin.[8][9]
Step 1: Synthesis of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
-
This multi-step intermediate synthesis starts from 3-methylxanthine and involves bromination, N-alkylation with 1-bromo-2-butyne, and subsequent reaction with 2-(chloromethyl)-4-methylquinazoline.[8]
Step 2: Condensation with this compound
-
Materials: 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, this compound, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the bromo-xanthine intermediate in DMF.
-
Add this compound and potassium carbonate.
-
Heat the reaction mixture to approximately 80 °C.
-
Monitor the reaction for completion using HPLC.
-
After completion, cool the mixture and perform an aqueous work-up.
-
The product can be isolated by filtration and purified by recrystallization.
-
Protocol 3: N-methylation of a Piperidine Precursor
This protocol can be applied to a DPP-IV inhibitor precursor containing a secondary amine on the piperidine ring.
-
Materials: Piperidine precursor, Formaldehyde (aqueous solution), Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃), Methanol or Dichloromethane.
-
Procedure (Reductive Amination):
-
Dissolve the piperidine precursor in the chosen solvent.
-
Add aqueous formaldehyde (1.1 to 1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (NaBH₄ or NaBH(OAc)₃) portion-wise, maintaining the temperature.
-
Stir the reaction until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a mild acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under vacuum.
-
Purify the N-methylated product by column chromatography if necessary.
-
Quantitative Data Summary
The following table summarizes representative reaction data for the key coupling step in the synthesis of Alogliptin, which can be used as a benchmark for syntheses involving this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | (R)-3-aminopiperidine | K₂CO₃ | Isopropanol/Water | Reflux | 4-8 | ~85 |
| 8-bromo-xanthine derivative | (R)-3-aminopiperidine | K₂CO₃ | DMF | 80 | 6-12 | >80 |
Note: Yields are highly dependent on the specific reaction conditions and scale. These values are illustrative.
Disclaimer
The protocols and information provided in these application notes are intended for use by qualified professionals in a research and development setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reactivity and optimal conditions for using this compound may vary from its unmethylated counterpart, and optimization of the described procedures may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Hydrogenation in the Debenzylation of Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of a benzyl group (debenzylation) from a nitrogen atom is a critical transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules where the benzyl group serves as a common protecting group for amines. For the synthesis of piperidine derivatives, which are prevalent scaffolds in many drug candidates, catalytic hydrogenation stands out as a robust and widely employed method for N-debenzylation. This process offers high yields, clean conversions, and operational simplicity, making it amenable to both small-scale laboratory synthesis and large-scale industrial production.
These application notes provide a comprehensive overview of the catalytic hydrogenation for the debenzylation of N-benzylpiperidines, including a summary of reaction conditions, detailed experimental protocols, and troubleshooting guidelines.
Key Reaction Parameters and Optimization
The success of a catalytic hydrogenation for debenzylation is contingent on several key parameters:
-
Catalyst Selection : The most common catalyst is Palladium on carbon (Pd/C), typically at 5% or 10% loading.[1][2][3] For more challenging substrates, Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) can be more effective.[4][5] Other catalysts like Platinum oxide (PtO₂) have also been reported for the hydrogenation of pyridine rings to piperidines, which can be relevant in certain synthetic routes.[6]
-
Hydrogen Source : The reaction can be performed using hydrogen gas (H₂), often under atmospheric pressure (balloon) or at elevated pressures in a specialized reactor.[4][5] Alternatively, catalytic transfer hydrogenation (CTH) offers a milder and often faster approach, employing hydrogen donors such as ammonium formate, formic acid, or cyclohexene.[1][3][7]
-
Solvent Choice : A variety of protic and aprotic polar solvents are suitable for this reaction. Methanol and ethanol are frequently used due to their ability to dissolve a wide range of substrates and their compatibility with the catalytic system.[1][5] Ethyl acetate and tetrahydrofuran (THF) are also viable options.
-
Additives : In cases of slow or incomplete reactions, the addition of an acid, such as acetic acid or hydrochloric acid, can facilitate the debenzylation process.[2][4][5] The acid protonates the amine, which can prevent catalyst poisoning and enhance the lability of the N-benzyl bond.
-
Temperature and Pressure : Most debenzylations can be carried out at room temperature and atmospheric pressure.[8] However, for sterically hindered or electronically deactivated substrates, elevated temperatures and pressures may be necessary to drive the reaction to completion.[4]
-
Substrate Substituents : The electronic and steric nature of substituents on both the piperidine ring and the benzyl group can influence the reaction rate. Electron-withdrawing groups on the benzyl ring can sometimes facilitate cleavage, while bulky substituents near the nitrogen atom may hinder the reaction.[9]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the catalytic hydrogenation of N-benzylpiperidines and related N-benzylamines.
| Substrate | Catalyst | Hydrogen Source | Solvent | Additive | Temp. (°C) | Pressure | Time | Yield (%) | Reference |
| N-Benzylpiperidine | 10% Pd/C | Ammonium Formate | Methanol | - | Reflux | Atmospheric | 10 min | 92% | [3] |
| N-Boc, N-Benzyl protected 2-aminopyridinomethylpyrrolidine | 20% Pd(OH)₂/C | H₂ | Ethanol | Acetic Acid | 60 | Atmospheric | 14 h | >95% | [4] |
| N-Benzyl-2-methylimidazole | 10% Pd/C | Ammonium Formate | Methanol | - | Reflux | Atmospheric | 60 min | - | [7] |
| 5-Benzyloxyindole | Pd(0) EnCat™ | Cyclohexene | Ethanol | Acetic Acid | 85 | Atmospheric | 38 h | >98% | [8] |
| N-Benzylpiperidine | 10% Pd/C | H₂ | Ethanol | - | RT | 1 atm | Overnight | 100% | [8] |
| Various N-benzyl amines | 10% Pd/C | Ammonium Formate | Methanol | - | Reflux | 6-10 min | - | 76-95% | [7] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a general procedure for the debenzylation of an N-benzylpiperidine derivative using palladium on carbon and hydrogen gas.
Materials:
-
N-benzylpiperidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
Dissolve the N-benzylpiperidine derivative (1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Seal the flask with a septum and purge the system with an inert gas for 5-10 minutes.
-
Introduce hydrogen gas into the flask (e.g., by attaching a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., column chromatography, crystallization, or distillation) if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a method for debenzylation using ammonium formate as the hydrogen donor, which is often faster and avoids the need for a pressurized hydrogen gas setup.[1][3][7]
Materials:
-
N-benzylpiperidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
To a stirred suspension of the N-benzylpiperidine derivative (1.0 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (15 mL) under an inert atmosphere, add anhydrous ammonium formate (5.0 mmol) in one portion.[1]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is often complete within 10-60 minutes.[7]
-
After completion, cool the mixture to room temperature.
-
Filter the catalyst through a pad of Celite® and wash the pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., chloroform or ether), washed with saturated brine and then water to remove any remaining ammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the debenzylated piperidine.
Mandatory Visualizations
Caption: Experimental workflow for catalytic debenzylation.
Caption: N-Benzylpiperidine debenzylation reaction.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes: Resolution of Racemic 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as alogliptin, trelagliptin, and linagliptin. As these therapeutic applications are typically stereospecific, requiring a single enantiomer ((R)- or (S)-), the effective resolution of racemic 3-aminopiperidine is a crucial step in the drug development and manufacturing process. This document provides detailed protocols and comparative data for the most common and effective methods of resolution: classical diastereomeric salt formation, enzymatic resolution, and chromatographic separation.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This is the most traditional and widely used method for resolving racemic amines on an industrial scale. The principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. The desired enantiomer is then liberated from the isolated salt, typically by treatment with a base.
Protocol 1A: Resolution with (R)-Cyclic Phosphoric Acid ((R)-CPA)
This method provides (R)-3-aminopiperidine in exceptionally high yield and enantiomeric purity. The key is the significant difference in solubility between the two diastereomeric salts in 90% tert-butyl alcohol at low temperatures.
Materials:
-
Racemic 3-aminopiperidine
-
(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)
-
90% tert-butyl alcohol (TBA)
-
Sodium hydroxide (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation: In a suitable reaction vessel, dissolve racemic 3-aminopiperidine in 90% TBA.
-
Add an equimolar amount of the resolving agent, (R)-CPA.
-
Stir the mixture to allow for the formation of the diastereomeric salts.
-
Crystallization: Cool the mixture to 0°C and continue stirring. The less soluble diastereomer, the ((R)-amine:(R)-CPA) salt, will preferentially crystallize out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of cold 90% TBA to remove residual mother liquor.
-
Liberation of Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) dropwise while stirring until the solution is basic (pH > 10) to liberate the free (R)-3-aminopiperidine.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield enantiomerically pure (R)-3-aminopiperidine.
-
Protocol 1B: Resolution with Dibenzoyl-(D)-Tartaric Acid (D-DBTA)
This is a classic and robust method for resolving 3-aminopiperidine. An optional second step can be performed to upgrade the diastereomeric purity of the salt before liberating the free amine.
Materials:
-
Racemic 3-aminopiperidine dihydrochloride
-
Dibenzoyl-(D)-tartaric acid (D-DBTA)
-
Sodium hydroxide solution (e.g., 46-48%)
-
Methanol, Isopropyl alcohol (IPA), Water
-
Hydrogen chloride (5-6 M in IPA)
Procedure:
-
Free Amine Generation: Suspend racemic 3-aminopiperidine dihydrochloride in methanol. Cool in an ice-water bath and add sodium hydroxide solution dropwise to generate the free racemic amine in situ.
-
Salt Formation: To the resulting solution, add D-DBTA (approx. 1.07 molar equivalents). Heat the solution to a gentle reflux (approx. 60°C) for 2 hours.
-
Crystallization: Cool the suspension to room temperature (e.g., 20°C) over 1-2 hours and stir for an extended period (e.g., 20 hours) to allow for complete crystallization of the less soluble salt.
-
Isolation: Collect the solid by filtration and wash sequentially with a methanol/water mixture and then pure methanol. Dry the product in vacuo. This yields the (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt with an initial diastereomeric excess (de).
-
(Optional) Purity Upgrade & Amine Liberation:
-
To enhance the enantiomeric purity, the isolated salt can be treated with hydrogen chloride in an isopropyl alcohol/water solvent system.
-
Suspend the salt in IPA and water. Add HCl (in IPA) and heat to 60°C to obtain a clear solution.
-
Cool the solution to 20°C over 1-2 hours and stir for 18 hours. The desired (R)-3-aminopiperidine will crystallize as its dihydrochloride salt in high enantiomeric excess.
-
Filter the solid, wash with cold IPA, and dry to obtain (R)-3-aminopiperidine dihydrochloride.
-
The free amine can be liberated from the dihydrochloride salt as described in Protocol 1A, step 6.
-
Classical Resolution Workflow
Data Summary: Classical Resolution
| Resolving Agent | Target Enantiomer | Yield | Enantiomeric Excess (e.e.) | Reference |
| (R)-Cyclic Phosphoric Acid | (R)-3-Aminopiperidine | 99.5% | 99.6% | |
| Dibenzoyl-(D)-Tartaric Acid | (R)-3-Aminopiperidine | 75% (initial salt) | >98% (after upgrade) |
Method 2: Enzymatic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions. Transaminases are commonly used to convert a prochiral ketone (e.g., N-Boc-3-piperidone) into a chiral amine, or to selectively react with one enantiomer in a racemic mixture (kinetic resolution), leaving the other enantiomer unreacted and thus enriched.
Protocol 2A: Asymmetric Synthesis of (R)-1-Boc-3-aminopiperidine
This protocol uses a transaminase to asymmetrically synthesize the desired chiral amine from a prochiral ketone, avoiding a classical resolution step and the generation of a waste isomer.
Materials:
-
N-tert-butoxycarbonyl-3-piperidone (prochiral substrate)
-
Recombinant ω-Transaminase (selective for the desired product)
-
Isopropylamine (amine donor)
-
Pyridoxal phosphate (PLP, cofactor)
-
Buffer solution (e.g., Tris-HCl or Triethanolamine buffer, pH 7.5-9.0)
-
Organic co-solvent (e.g., DMSO)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.5) containing the amine donor (e.g., 1-2 M isopropylamine) and the cofactor (e.g., 1 mM PLP).
-
Add the ω-transaminase enzyme (as a lyophilized powder or immobilized on a solid support).
-
Substrate Addition: Dissolve the N-Boc-3-piperidone substrate in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture to reach the desired final concentration (e.g., 50 g/L).
-
Biotransformation: Maintain the reaction at a constant temperature (e.g., 45°C) and pH (controlled by addition of 20% isopropylamine) with stirring. Monitor the reaction progress by HPLC or TLC. The reaction typically runs for 18-24 hours.
-
Work-up: Upon completion, remove the enzyme (by filtration if immobilized).
-
Extract the aqueous reaction mixture multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-Boc-3-aminopiperidine.
-
Purification: Purify the product by column chromatography if necessary. The Boc-protecting group can be removed using standard methods (e.g., treatment with HCl in ethanol or trifluoroacetic acid) to yield (R)-3-aminopiperidine.
Data Summary: Enzymatic Resolution
| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) | Reference |
| ω-Transaminase | N-Boc-3-piperidone | (R)-1-Boc-3-aminopiperidine | >95% | >99.7% | |
| Recombinant D-Transaminase | 3-Ketopiperidine | (R)-3-aminopiperidine | >97% | >99% |
Method 3: Chromatographic Resolution
Direct separation of enantiomers can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This method is highly effective, especially for smaller scales or when classical and enzymatic methods are unsuccessful. It typically requires the amine to be derivatized to introduce a chromophore for UV detection and to improve interaction with the CSP.
Protocol 3A: Preparative Chiral HPLC Resolution
This protocol describes a general approach for separating the enantiomers of a protected 3-aminopiperidine derivative. Specific conditions, especially the choice of column and mobile phase, must be optimized for the particular derivative.
Materials:
-
Racemic N-protected 3-aminopiperidine derivative (e.g., N-Boc-3-aminopiperidine)
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)
-
Mobile phase additive (e.g., diethylamine for basic compounds)
-
Preparative chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or cyclodextrin-based)
-
Preparative HPLC system with a fraction collector
Procedure:
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical scale chiral column.
-
Screen various chiral stationary phases (e.g., amylose or cellulose-based) with different mobile phase compositions (e.g., varying ratios of hexane/2-propanol or hexane/ethanol).
-
For basic compounds like aminopiperidine derivatives, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.
-
Identify the column and mobile phase that provide the best separation (resolution factor > 1.5).
-
-
Scale-Up to Preparative HPLC:
-
Equilibrate the preparative column (with the same stationary phase as the optimized analytical method) with the chosen mobile phase until a stable baseline is achieved.
-
Dissolve the racemic compound in the mobile phase to prepare a concentrated sample solution.
-
Inject the sample onto the preparative column. The loading amount will depend on the column dimensions and the developed method.
-
Monitor the elution of the enantiomers using a UV detector.
-
-
Fraction Collection:
-
Collect the fractions corresponding to each separated enantiomer peak.
-
-
Product Recovery:
-
Combine the fractions for each enantiomer.
-
Remove the mobile phase solvent under reduced pressure to yield the isolated, enantiomerically pure products.
-
Verify the enantiomeric purity of each fraction using the analytical chiral HPLC method.
-
Data Summary: Chromatographic Resolution
| Compound | Column Type | Mobile Phase | Purity / e.e. | Reference |
| Ethyl 2-[(1-tert-Butoxycarbonyl-piperidin-3-yl)amino]acetate | Chiral Preparative HPLC | Hexane / 2-propanol (95:5) | >94% purity, 100% e.e. |
Analytical Methods: Determination of Enantiomeric Excess
Accurate determination of enantiomeric excess (e.e.) is essential to validate the success of any resolution protocol. The most common technique is chiral HPLC. Since 3-aminopiperidine lacks a strong UV chromophore, a pre-column derivatization step is typically required to allow for sensitive UV detection.
Protocol 4A: Chiral HPLC with Pre-column Derivatization
Materials:
-
Sample of resolved 3-aminopiperidine
-
Derivatizing agent (e.g., p-toluenesulfonyl chloride (PTSC) or benzoyl chloride)
-
Base (e.g., triethylamine or aqueous NaOH)
-
Organic solvent (e.g., dichloromethane)
-
Analytical Chiral HPLC column (e.g., Chiralpak AD-H)
-
HPLC system with UV detector
Procedure:
-
Derivatization:
-
Dissolve a small, accurately weighed amount of the 3-aminopiperidine sample in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine).
-
Add the derivatizing agent (e.g., PTSC) and allow the reaction to proceed at room temperature until complete (monitor by TLC).
-
Quench the reaction (e.g., with water) and extract the derivatized product. Dry and concentrate the organic layer.
-
-
HPLC Analysis:
-
Dissolve the dried derivative in the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or similar polysaccharide-based CSP)
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm (for PTSC derivative)
-
-
Inject the sample and record the chromatogram.
-
-
Calculation of e.e.:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the area of each peak (Area_R and Area_S).
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ |Area_R - Area_S| / (Area_R + Area_S) ] * 100
-
-
Application Notes and Protocols: Synthesis of N-Protected 3-Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-protected 3-aminopiperidines are crucial building blocks in medicinal chemistry and drug discovery. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, and the 3-amino substitution provides a key vector for further molecular elaboration. The protecting group on the nitrogen atom allows for controlled and selective reactions at other positions of the molecule. Optically active 3-aminopiperidines are integral to the synthesis of several drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin, trelagliptin, and linagliptin, as well as the Janus kinase (JAK) inhibitor tofacitinib.[1] This document provides detailed application notes and protocols for various synthetic routes to N-protected 3-aminopiperidines.
Synthetic Strategies Overview
A variety of methods have been developed for the synthesis of N-protected 3-aminopiperidines, each with its own advantages and limitations. Key strategies include chemical synthesis from readily available starting materials, enzymatic resolutions, and biocatalytic approaches. Common N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which offer stability and ease of removal under specific conditions.
A general workflow for selecting a synthetic route is outlined below:
Caption: General workflow for selecting a synthetic route to N-protected 3-aminopiperidines.
Key Synthetic Methods and Protocols
This section details several common methods for the synthesis of N-protected 3-aminopiperidines, including reaction schemes, protocols, and comparative data.
Synthesis from L-Glutamic Acid
This method provides enantiomerically pure N-Boc-3-aminopiperidine derivatives through a multi-step sequence starting from the chiral pool.[2]
Reaction Scheme:
L-Glutamic Acid → Diethyl Ester → N-Boc Protected Diethyl Ester → Diol → Ditosylate → N-Boc-3-aminopiperidine derivative
Experimental Protocol (Adapted from[2]):
-
Step 1: Esterification of L-Glutamic Acid: To a stirred solution of L-glutamic acid (1.0 eq) in methanol at 0°C, add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield the diethyl ester hydrochloride.
-
Step 2: N-Boc Protection: To a solution of the diethyl ester hydrochloride (1.0 eq) in dichloromethane at 0°C, add triethylamine (4.0 eq), di-tert-butyl dicarbonate (Boc)₂O (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 6 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected diester.
-
Step 3: Reduction to Diol: Add sodium borohydride (NaBH₄) portion-wise to a solution of the N-Boc protected diester in a suitable solvent. Stir until the reaction is complete (monitored by TLC). Quench the reaction carefully with water and extract the product with an organic solvent.
-
Step 4: Tosylation of Diol: To a solution of the diol (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (2.2 eq). Stir the mixture at room temperature until completion. Work up the reaction to obtain the ditosylate.
-
Step 5: Cyclization with an Amine: To a solution of the ditosylate (1.0 eq) in a suitable solvent, add an excess of the desired primary amine. Heat the reaction mixture until the cyclization is complete. Purify the product by column chromatography.
Data Summary:
| Starting Material | Protecting Group | Key Reagents | Overall Yield | Reference |
| L-Glutamic Acid | Boc | SOCl₂, (Boc)₂O, NaBH₄, TsCl, Primary Amine | 44-55% |
Enzymatic Cascade for N-Cbz-3-Aminopiperidine
This biocatalytic approach utilizes a multi-enzyme cascade for the stereoselective synthesis of N-Cbz-protected 3-aminopiperidine.[3][4]
Reaction Scheme:
N-Cbz-L-ornithinol → (Galactose Oxidase) → Intermediate Aldehyde → (Imine Reductase) → L-3-N-Cbz-aminopiperidine
Experimental Protocol (General procedure from[3]):
-
A one-pot reaction is set up in a sodium phosphate buffer (pH 7.5) containing the N-Cbz-protected L-ornithinol substrate.
-
Galactose oxidase (GOase) and imine reductase (IRED) enzymes are added to the reaction mixture.
-
The reaction is incubated at 30°C with shaking for 16-48 hours.
-
The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated. The product is purified by column chromatography.
Data Summary:
| Substrate | Protecting Group | Enzymes | Isolated Yield | Enantiopurity | Reference |
| N-Cbz-L-ornithinol | Cbz | Galactose Oxidase, Imine Reductase | up to 54% | High | [3] |
Reductive Amination of N-Protected 3-Piperidone
Reductive amination is a versatile method for preparing a wide range of substituted 3-aminopiperidines.[5]
Reaction Scheme:
N-Boc-3-piperidone + Amine → (Reducing Agent) → N-Boc-3-(substituted)aminopiperidine
Caption: Reductive amination of N-Boc-3-piperidone.
Experimental Protocol (Adapted from[5]):
-
To a mixture of N-Boc-3-piperidone (1.0 eq) and an amine (e.g., ethyl glycinate, 1.0 eq) in a suitable solvent (e.g., dichloromethane), add a drying agent (e.g., Na₂SO₄).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.0 eq) and acetic acid (1.5 eq).
-
Continue stirring for approximately 90 minutes.
-
Quench the reaction with an aqueous base (e.g., 3 M NaOH) and extract the product with an organic solvent.
-
Combine the organic layers, dry, and concentrate. Purify the product by chromatography.
Data Summary:
| Ketone | Amine | Reducing Agent | Yield | Reference |
| N-Boc-3-piperidone | Ethyl glycinate | NaBH(OAc)₃ | 62% | [5] |
| N-Boc-3-piperidone | L-proline amide | NaBH(OAc)₃ | 68% | [5] |
Synthesis via Hofmann Rearrangement
This method provides N-Boc-3-aminopiperidine from N-Boc-3-piperidine ethyl formate.[6]
Reaction Scheme:
N-Boc-3-piperidine ethyl formate → N-Boc-3-piperidine carboxamide → N-Boc-3-aminopiperidine
Experimental Protocol (General procedure from[6]):
-
Step 1: Ammonolysis: The N-Boc-3-piperidine ethyl formate is treated with a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) to form N-Boc-3-piperidine carboxamide.
-
Step 2: Hofmann Rearrangement: The N-Boc-3-piperidine carboxamide is then subjected to a Hofmann rearrangement by treating it with a solution of sodium hypochlorite and sodium hydroxide to yield N-Boc-3-aminopiperidine.
Data Summary:
| Starting Material | Key Steps | Protecting Group | Reference |
| 3-Piperidine ethyl formate | Boc protection, Ammonolysis, Hofmann Rearrangement | Boc | [6] |
Conclusion
The synthesis of N-protected 3-aminopiperidines can be achieved through various effective methodologies. The choice of a particular synthetic route depends on several factors, including the desired stereochemistry, the nature of the protecting group, scalability, and the availability of starting materials and reagents. For enantiomerically pure products, methods starting from the chiral pool or employing biocatalytic steps are highly advantageous. Reductive amination offers a versatile and straightforward approach for producing a diverse range of derivatives. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Application Notes & Protocols: (R)-1-Methylpiperidin-3-amine in Multi-Component Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing (R)-1-methylpiperidin-3-amine , a chiral building block, in multi-component reactions (MCRs) to rapidly generate libraries of structurally diverse and stereochemically complex molecules. Such compounds are of significant interest in medicinal chemistry for the discovery of novel therapeutic agents. The protocols focus on the Ugi four-component reaction (U-4CR), a cornerstone of MCRs, for the synthesis of peptidomimetics and other bioactive scaffolds.
This compound is a valuable synthon due to its chiral piperidine core, a privileged scaffold in many biologically active compounds.[1] Its primary amine functionality allows it to readily participate as the amine component in isocyanide-based MCRs like the Ugi reaction.[2] The resulting products incorporate the chiral piperidine moiety, which can influence the pharmacological properties of the final compounds, such as receptor binding and metabolic stability.
The Ugi reaction facilitates the one-pot synthesis of α-acylamino amides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[3] This highly convergent approach is atom-economical and allows for the creation of large chemical libraries by simply varying the four starting materials, making it a powerful tool in drug discovery.[4][5]
Key Applications
-
High-Throughput Synthesis of Peptidomimetics: The α-acylamino amide core structure generated in the Ugi reaction is a well-established peptidomimetic scaffold.[6] By incorporating this compound, novel peptidomimetics with a constrained cyclic amine can be synthesized, which may exhibit enhanced cell permeability and resistance to enzymatic degradation compared to their linear peptide counterparts.
-
Discovery of Novel Bioactive Compounds: The structural diversity achievable through MCRs enables the exploration of vast chemical space.[7] Libraries of compounds derived from this compound can be screened against various biological targets to identify novel hits for drug development programs.
-
Scaffold Decoration and Lead Optimization: The Ugi reaction is compatible with a wide range of functional groups, allowing for the synthesis of complex molecules with multiple points of diversification. This is particularly useful in lead optimization, where systematic structural modifications are required to improve potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following are representative protocols for the use of this compound in a Ugi four-component reaction.
Protocol 1: General Procedure for the Ugi Four-Component Reaction (U-4CR)
This protocol describes a general method for the synthesis of α-acylamino amides using this compound.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in anhydrous methanol (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
To this mixture, add the carboxylic acid (1.0 mmol, 1.0 equiv) and the isocyanide (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Quantitative Data
The following table summarizes hypothetical yields for a series of Ugi reactions with this compound and various reactants, illustrating the versatility of this MCR.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product Structure (General) | Yield (%) |
| 1 | Isobutyraldehyde | Benzoic Acid | tert-Butyl Isocyanide | α-Acylamino amide with isopropyl, phenyl, and tert-butyl groups | 85 |
| 2 | Benzaldehyde | Acetic Acid | Cyclohexyl Isocyanide | α-Acylamino amide with phenyl, methyl, and cyclohexyl groups | 82 |
| 3 | 4-Chlorobenzaldehyde | Propionic Acid | Benzyl Isocyanide | α-Acylamino amide with 4-chlorophenyl, ethyl, and benzyl groups | 88 |
| 4 | Furfural | Phenylacetic Acid | n-Butyl Isocyanide | α-Acylamino amide with furyl, benzyl, and n-butyl groups | 79 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Ugi four-component reaction.
Caption: General workflow for the Ugi four-component synthesis.
Hypothetical Signaling Pathway Modulation
Compounds synthesized via MCRs are often screened for their ability to modulate biological pathways implicated in disease. The following diagram depicts a hypothetical signaling pathway where a synthesized inhibitor might act.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety Precautions
-
Isocyanides are volatile, toxic, and have a strong, unpleasant odor. All manipulations involving isocyanides should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
By leveraging the power of multi-component reactions with the chiral building block this compound, researchers can efficiently generate novel and diverse compound libraries for the identification of new drug candidates.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-1-methylpiperidin-3-amine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chromatographic purification of (R)-1-methylpiperidin-3-amine. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address specific challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is direct HPLC analysis of this compound challenging?
A1: this compound lacks a significant chromophore, which makes it difficult to detect using standard UV-Vis detectors in HPLC systems. To overcome this, a pre-column derivatization step is typically required to introduce a UV-active or fluorescent tag to the molecule.
Q2: What are suitable derivatizing agents for this compound?
A2: As a secondary amine, this compound can be derivatized with several reagents. Common choices include:
-
Para-toluene sulfonyl chloride (PTSC): This reagent reacts with the secondary amine to form a sulfonamide with strong UV absorbance.[1]
-
Benzoyl chloride: This agent forms a benzamide derivative, which is also readily detectable by UV.
-
Chloroformates (e.g., propyl chloroformate): These reagents form carbamates that can be analyzed by HPLC.
-
Fluorescent tagging agents (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl): For highly sensitive detection, fluorescent derivatizing agents can be employed.
Q3: Which chiral stationary phases (CSPs) are recommended for separating the enantiomers of derivatized 1-methylpiperidin-3-amine?
A3: Polysaccharide-based CSPs are a good starting point for the separation of piperidine derivatives. Recommended columns include:
-
Chiralpak® AD-H: This amylose-based column has shown excellent performance in separating derivatized piperidin-3-amine.[1]
-
Chiralcel® OD-H: A cellulose-based column that often provides complementary selectivity to amylose-based phases.
-
Protein-based CSPs: Columns like those based on α1-acid glycoprotein (AGP) can also be effective for the separation of chiral amines.
Q4: How does the N-methyl group affect the chromatographic separation compared to the non-methylated piperidin-3-amine?
A4: The N-methyl group can influence the separation in several ways:
-
Basicity: N-methylation slightly reduces the basicity of the amine. This can affect the interaction with the stationary phase and the optimal mobile phase pH.
-
Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which may lead to longer retention times in reversed-phase chromatography.
-
Steric Hindrance: The methyl group can create steric hindrance around the chiral center, potentially influencing the chiral recognition mechanism and the separation efficiency on the CSP.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatographic purification of derivatized this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect temperature. | 1. Screen different types of CSPs (e.g., amylose-based, cellulose-based).2. Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) concentration and the acidic/basic additives (e.g., trifluoroacetic acid, diethylamine).3. Lowering the column temperature often improves chiral resolution. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Inappropriate mobile phase pH. | 1. Add a competing base (e.g., 0.1% diethylamine) to the mobile phase to block active sites on the silica support.2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contaminated mobile phase or sample solvent.2. Carryover from previous injections. | 1. Use high-purity solvents and prepare fresh mobile phase daily.2. Implement a robust needle wash protocol in the autosampler. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.3. Column degradation. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each run.2. Use a column oven for precise temperature control and ensure proper mobile phase mixing.3. Check the column's performance with a standard and replace it if necessary. |
| Incomplete Derivatization | 1. Non-optimal reaction conditions (time, temperature, pH).2. Degradation of the derivatizing agent. | 1. Optimize the derivatization protocol by adjusting the reaction parameters.2. Use a fresh bottle of the derivatizing agent. |
Experimental Protocols
Protocol 1: Derivatization of this compound with Para-Toluene Sulfonyl Chloride (PTSC)
This protocol is adapted from the derivatization of the analogous piperidin-3-amine.[1]
Materials:
-
This compound
-
Para-toluene sulfonyl chloride (PTSC)
-
Sodium bicarbonate or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
Procedure:
-
Dissolve a known amount of this compound in DCM.
-
Add an aqueous solution of sodium bicarbonate to create a basic environment.
-
Add a solution of PTSC in DCM dropwise to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the progress by TLC or a suitable method.
-
After completion, separate the organic layer and wash it with deionized water to remove excess base and salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the derivatized product.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
Protocol 2: Chiral HPLC Method for the Analysis of Derivatized this compound
This method is a starting point based on the successful separation of derivatized piperidin-3-amine and should be optimized for the N-methylated analog.[1]
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol with 0.1% Diethylamine (DEA) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the derivatized sample in the mobile phase. |
Quantitative Data (Hypothetical for Derivatized 1-methylpiperidin-3-amine):
The following table presents hypothetical data based on typical separations of similar compounds. Actual values will need to be determined experimentally.
| Compound | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| Derivatized (S)-1-methylpiperidin-3-amine | 12.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{> 99.0} |
| Derivatized this compound | 15.0 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of (R)-1-methylpiperidin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-methylpiperidin-3-amine, a key chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic strategies exist, primarily starting from chiral precursors or involving asymmetric synthesis. A prevalent method involves the N-methylation of a protected (R)-3-aminopiperidine derivative, followed by deprotection.
One common route begins with (R)-3-(Boc-amino)piperidine. This involves a reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the methyl group onto the piperidine nitrogen. The Boc protecting group is subsequently removed under acidic conditions to yield the final product.[1]
Alternative approaches include:
-
Asymmetric reduction of pyridinium salts: Rhodium-catalyzed transfer hydrogenation can produce chiral piperidines with high enantioselectivity.[2][3]
-
Biocatalytic methods: Transaminases can be employed for the asymmetric synthesis of chiral amines like (R)-3-aminopiperidine from a ketone precursor.[4][5]
-
Ring expansion: Chiral 3-aminopiperidines can be synthesized from prolinols through an enantioselective ring expansion.[6]
Q2: I am observing low yields in the N-methylation step of (R)-3-(Boc-amino)piperidine. What are the potential causes and solutions?
A2: Low yields during the reductive amination for N-methylation can stem from several factors. Here are some common issues and troubleshooting steps:
-
Inefficient Imine Formation: The initial reaction between the secondary amine of the piperidine and formaldehyde to form the iminium ion is crucial.
-
Solution: Ensure the pH of the reaction is weakly acidic to neutral, as this typically favors imine formation.[7]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution: Sodium cyanoborohydride (NaBH3CN) is often used as it selectively reduces the iminium ion in the presence of the aldehyde.[7][8] Ensure the reagent is fresh and handled under appropriate conditions to maintain its reactivity. Sodium triacetoxyborohydride (STAB) is another effective, albeit moisture-sensitive, alternative that can be used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[9][10]
-
-
Side Reactions: Over-alkylation is a common issue in reductive aminations, although less so when starting with a secondary amine.[8] However, impurities in the starting material or formaldehyde source could lead to undesired reactions.
-
Solution: Use high-purity starting materials and reagents. Monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of byproducts.
-
-
Reaction Time and Temperature: Incomplete reactions can lead to low yields.
-
Solution: A reported procedure suggests stirring the reaction overnight at room temperature to ensure completion.[1]
-
Q3: What are the best practices for the purification of this compound?
A3: As a small, polar amine, purification can be challenging. Here are some recommended techniques:
-
Crystallization of a Salt: A common and effective method is to form a salt of the amine, such as the dihydrochloride salt. This can often be precipitated from a suitable solvent system. For instance, after deprotection with HCl in dioxane or ethanol, the product can be triturated with ether to induce precipitation.[1][4]
-
Column Chromatography: While possible, it can be difficult due to the polar nature of the amine.
-
Recommendation: Use a silica gel column with a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent peak tailing and improve separation.
-
-
Distillation: If the product is a free base and sufficiently volatile, distillation under reduced pressure can be an effective purification method.
Q4: How can I confirm the enantiomeric purity of my synthesized this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of piperidine derivatives.[11]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive like diethylamine (DEA) is often necessary to achieve good peak shape for basic analytes.[11][12]
-
Derivatization: If the compound has poor UV absorbance, derivatization with a chromophore-containing reagent can enhance detection.[12][13]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Reductive Amination | Incomplete reaction. | Extend the reaction time or gently warm the reaction mixture. Monitor by TLC or LC-MS. |
| Degradation of the reducing agent. | Use a fresh bottle of the reducing agent. Sodium cyanoborohydride can be sensitive to moisture over time. | |
| Suboptimal pH for imine formation. | Adjust the pH to be slightly acidic. A small amount of acetic acid can be added as a catalyst.[10] | |
| Formation of Impurities | Over-methylation (less common for secondary amines). | Use a controlled amount of formaldehyde. |
| Side reactions from impurities in starting materials. | Ensure the purity of the (R)-3-(Boc-amino)piperidine and formaldehyde source. | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase during workup. | Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency into an organic solvent. |
| Difficulty in precipitating the hydrochloride salt. | Try adding an "anti-solvent" like ether or MTBE to a concentrated solution of the product in an alcohol like methanol or ethanol.[1] Seeding with a small crystal can also initiate crystallization.[11] | |
| Poor Peak Shape in Chiral HPLC | Interaction of the basic amine with the silica support. | Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[11][12] |
| Column overload. | Reduce the concentration of the sample being injected.[12] |
Experimental Protocols
Synthesis of this compound from (R)-tert-butyl piperidin-3-ylcarbamate [1]
This two-step protocol involves the N-methylation of the Boc-protected amine followed by deprotection.
Step 1: N-methylation
-
To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL), add a 30% aqueous solution of formaldehyde (7.5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise, maintaining the temperature at 0 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-methylated intermediate as an oil, which can be used in the next step without further purification.
Step 2: Boc Deprotection
-
Dissolve the crude N-methylated intermediate from the previous step in methanol (60 mL).
-
Add a 4N HCl solution in dioxane (10 mL).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with ether to induce precipitation.
-
Filter the resulting solid and wash with ice-cold methanol to yield this compound as its dihydrochloride salt. A reported yield for this process is 72%.[1]
Visualizations
References
- 1. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Chiral Amine Synthesis
Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing enantiopure chiral amines?
A1: Researchers often face several key challenges:
-
Low Enantioselectivity: Achieving high enantiomeric excess (ee) is crucial, but often difficult, leading to mixtures of enantiomers. This can be caused by an inappropriate choice of catalyst, ligand, or enzyme.[1][2][3]
-
Poor Yields: Low product yields can result from catalyst deactivation, side reactions, or unfavorable reaction equilibria.[4][5]
-
Difficult Purification: Separating the desired enantiomer from the starting material, the other enantiomer, and reaction byproducts can be complex and costly.[6][7]
-
Substrate Scope Limitations: A catalyst or enzyme that works well for one substrate may not be effective for others, particularly those with bulky substituents or specific functional groups.[8][9]
-
Harsh Reaction Conditions: Many traditional chemical methods require high pressures, temperatures, or the use of hazardous reagents, which can be problematic for sensitive substrates and for scaling up.[8][10]
Q2: My asymmetric reduction of an imine shows low enantioselectivity. What are the likely causes and solutions?
A2: Low enantioselectivity in imine reductions is a common issue. Consider the following:
-
E/Z Isomerization of Imines: Acyclic imines can exist as a mixture of E/Z isomers, which may react at different rates or with different selectivities, lowering the overall ee.[1][2]
-
Catalyst-Substrate Mismatch: The chiral ligand or catalyst may not be optimal for your specific imine substrate. It is crucial to screen a variety of catalysts.
-
Catalyst Deactivation: The product amine, being basic and nucleophilic, can bind to and deactivate the metal catalyst, especially in the asymmetric hydrogenation of N-alkyl ketimines.[1][9]
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. Optimization of these parameters is often necessary.
Q3: How can I improve the yield of my transaminase-catalyzed reaction?
A3: Transaminase reactions often suffer from unfavorable thermodynamic equilibrium.[4][5] Here are some strategies to drive the reaction towards the product:
-
Use of Excess Amine Donor: A simple and widely applied approach is to use a large excess of the amine donor, such as isopropylamine (IPA).[11]
-
Product Removal: In situ product removal (ISPR) can shift the equilibrium. This can be achieved by various methods, including enzymatic or chemical conversion of the ketone byproduct (e.g., acetone).[5]
-
Enzyme Cascades: Coupling the transaminase reaction with other enzymes can help to remove byproducts. For example, using an alanine dehydrogenase can help regenerate the cofactor and remove pyruvate.[8]
-
Flow Chemistry: Using immobilized enzymes in a flow system allows for the continuous removal of the product from the reaction environment, thus shifting the equilibrium towards amine formation.[5]
Q4: What are the main drawbacks of classical resolution for obtaining chiral amines?
A4: While widely used, classical resolution via diastereomeric salt formation has significant limitations:
-
50% Theoretical Yield Limit: This method separates a racemic mixture, meaning the maximum yield for the desired enantiomer is 50%. The other 50% (the "unwanted" enantiomer) is often discarded, which is wasteful and costly.[6][8][12]
-
Racemization Requirement: To overcome the 50% yield limit, the unwanted enantiomer must be racemized and recycled, which adds extra steps and complexity to the process.[6][12][13]
-
Screening of Resolving Agents: Finding a suitable chiral resolving agent that forms diastereomeric salts with significantly different solubilities can require extensive screening.[7]
Troubleshooting Guides
Guide 1: Asymmetric Reductive Amination
Problem: Low yield and/or low enantioselectivity in a one-pot reductive amination.
Troubleshooting Workflow:
Guide 2: Biocatalytic Synthesis using Transaminases
Problem: Low conversion in a transaminase-catalyzed synthesis of a chiral amine.
Key Considerations & Solutions:
-
Thermodynamic Equilibrium: As mentioned in the FAQs, this is a major hurdle.[4][5]
-
Enzyme Inhibition: The product amine or the ketone substrate/byproduct can inhibit the enzyme.
-
Solution: Employ in situ product removal (ISPR) strategies or use immobilized enzymes in a flow reactor to minimize contact time between the enzyme and inhibitory compounds.[5]
-
-
Enzyme Stability: The enzyme may not be stable under your reaction conditions (pH, temperature, solvent).
-
Cofactor Limitation: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor. Its regeneration is crucial for economic viability.
-
Solution: Ensure sufficient PLP is present. For large-scale processes, cofactor recycling systems are essential.[8]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Transfer Hydrogenation of a Model Imine (1-methyl-3,4-dihydroisoquinoline)
| Catalyst/Ligand System | Hydrogen Source | Solvent | Yield (%) | ee (%) | Reference |
| RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | Water | 94-98 | 89-98 | [14] |
| Rh-complex | HCOOH/NEt₃ | Water | High | 89-98 | [14] |
| Ir-complex with f-SpiroPhos ligand | H₂ | - | High | High | [3] |
| Mn-based catalyst | HCOOH/NEt₃ | - | - | up to 99 | [15] |
Note: Yields and ee% are highly substrate-dependent. This table provides a general comparison for a common substrate class.
Table 2: Performance of Different Chiral Amine Synthesis Strategies
| Method | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Diastereomeric Resolution | <50 (per enantiomer) | >99 (after crystallization) | Mature technology, high purity achievable.[6][7] | Inherently wasteful (50% max yield), requires racemization step for higher efficiency.[8][12] |
| Asymmetric Hydrogenation | 70-99 | 90-99+ | High atom economy, high efficiency and selectivity.[1] | Requires high-pressure H₂, expensive/toxic metal catalysts, catalyst deactivation can be an issue.[1][8] |
| Biocatalysis (Transaminases) | >95 (with optimization) | >99 | High selectivity, mild/aqueous conditions, "green" process.[5][8] | Unfavorable equilibrium, enzyme stability/inhibition, limited substrate scope for wild-type enzymes.[4][5] |
| Organocatalysis | 75-95 | 90-99 | Metal-free, often mild conditions, readily available catalysts.[16][17] | Higher catalyst loading may be required, purification can be challenging. |
Experimental Protocols
Protocol 1: Classical Resolution of (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from a published procedure for the resolution of a racemic amine using L-(+)-tartaric acid.[6]
-
Dissolution: Dissolve 5.0 g (24 mmol) of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a mixture of 35 mL of isopropanol and 15 mL of water in a 100 mL round-bottom flask. Heat the mixture to 60 °C in a water bath.
-
Addition of Resolving Agent: While maintaining the temperature at 60 °C and stirring, add 3.6 g (24 mmol) of L-(+)-tartaric acid.
-
Crystallization: Keep the mixture at 60 °C for 5 minutes to ensure complete dissolution, then transfer the flask to an ice/water bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration.
-
Liberation of Free Amine: Dissolve the collected salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., methylene chloride).
-
Drying and Evaporation: Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of an Imine
This protocol describes a general method for the ATH of imines using a formic acid/triethylamine (HCOOH/NEt₃) azeotrope as the hydrogen source.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst (e.g., a Ru- or Rh-complex).
-
Reaction Setup: Add the imine substrate to the vessel.
-
Solvent and Hydrogen Source: Add the appropriate solvent (e.g., water, DMF) followed by the HCOOH/NEt₃ mixture. Ratios may need to be optimized; an F/T ratio of 1.1 has been shown to be effective.[14]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove the catalyst and salts. Extract the product with an organic solvent.
-
Purification: Dry the organic extracts, evaporate the solvent, and purify the resulting chiral amine by an appropriate method (e.g., column chromatography or crystallization).
Visualizations
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. rsc.org [rsc.org]
- 14. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 17. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Avoiding Racemization in One-Pot Enzymatic Cascades
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization in one-pot enzymatic cascades.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common issues that can lead to loss of stereochemical integrity in your enzymatic reactions.
Q1: My one-pot reaction is producing a racemic or partially racemic product. What are the likely causes?
A1: Unintended racemization in a one-pot enzymatic cascade can stem from several factors. The primary culprits often include:
-
Substrate or Intermediate Instability: The chiral substrate or an intermediate formed during the cascade may be unstable under the reaction conditions (pH, temperature, solvent) and racemize spontaneously.[1][2]
-
Enzyme-Mediated Racemization: One of the enzymes in your cascade might exhibit promiscuous racemase activity, or a contaminating enzyme in your preparation could be causing the loss of stereochemistry.
-
Inadequate Stereoselectivity of an Enzyme: An enzyme that is supposed to be stereoselective might be performing with low enantioselectivity, leading to the formation of the undesired enantiomer.
-
Equilibrium Issues: If a reaction step is reversible, the back-reaction could contribute to the formation of the racemic starting material or intermediate.[3]
-
Harsh Reaction Conditions: Extreme pH or high temperatures can promote racemization of chiral centers, especially those with acidic protons.[4]
Q2: How can I determine the specific source of racemization in my multi-enzyme cascade?
A2: Pinpointing the source of racemization requires a systematic approach. Here are some steps you can take:
-
Analyze Each Step Individually: If possible, run each enzymatic step of the cascade separately and analyze the stereochemical purity of the product at each stage. This will help you identify which step is causing the loss of stereointegrity.
-
Time-Course Analysis: Take aliquots from your one-pot reaction at different time points and analyze the enantiomeric excess (ee) of the product and any key intermediates.[5] This can help you determine if racemization is occurring throughout the reaction or at a specific stage.
-
Control Experiments:
-
Incubate your chiral substrate and intermediates under the reaction conditions (buffer, temperature, solvent) without the enzymes to check for spontaneous racemization.
-
Test each enzyme preparation for contaminating racemase activity using the chiral substrate or intermediate.
-
-
Vary Reaction Conditions: Systematically vary the pH, temperature, and solvent to see how these parameters affect the final enantiomeric excess.[3]
Q3: My dynamic kinetic resolution (DKR) is resulting in low enantiomeric excess (ee). What should I troubleshoot?
A3: Low ee in a DKR often points to an imbalance between the rates of the kinetic resolution and the racemization of the starting material.[6][7] Here are key areas to investigate:
-
Slow Racemization: The rate of racemization of the slower-reacting enantiomer must be at least as fast as, and preferably faster than, the rate of the enzymatic conversion of the faster-reacting enantiomer.[6] If racemization is too slow, the slower-reacting enantiomer will accumulate, leading to a decrease in the overall ee of the product.
-
Solution: Increase the concentration or activity of the racemization catalyst (either a chemical catalyst or a racemase enzyme). You may also need to optimize the conditions (e.g., temperature) to favor a higher racemization rate.[8]
-
-
Low Enzyme Enantioselectivity: The enzyme used for the kinetic resolution must have a high enantioselectivity (E-value).[9]
-
Solution: Screen for a more selective enzyme or consider protein engineering to improve the enantioselectivity of your current enzyme.
-
-
Product Racemization: The chiral product itself might be racemizing under the reaction conditions.
-
Solution: Perform a control experiment by incubating the enantiopure product under the DKR conditions to check for stability. If it is racemizing, you may need to adjust the pH, temperature, or solvent.
-
-
Irreversible Kinetic Resolution: For an effective DKR, the kinetic resolution step should be irreversible to prevent the product from converting back to the intermediate.[6]
Q4: I am observing enzyme inactivation or incompatibility between enzymes in my one-pot system. How can I address this?
A4: Enzyme incompatibility is a common challenge in one-pot cascades, especially when combining enzymes with different optimal operating conditions (e.g., a lipase that prefers organic solvents with a racemase that is sensitive to them).[10][11] Here are some strategies to overcome this:
-
Enzyme Immobilization: Immobilizing one or more enzymes can enhance their stability in non-optimal conditions and prevent direct, denaturing interactions between enzymes.[12][13] Co-immobilization of enzymes can also improve efficiency by bringing them into close proximity.[14]
-
Compartmentalization: Physically separating the enzymes in different phases (e.g., aqueous and organic phases) or by encapsulation can allow each enzyme to function in its optimal environment while still allowing for the transfer of intermediates.[10][11]
-
Sequential Addition: Instead of adding all enzymes at the beginning, a sequential one-pot approach can be used. The first reaction is allowed to proceed to completion, and then the conditions are adjusted (if necessary) before adding the next enzyme in the cascade.[15]
-
Protein Engineering: Modifying the enzymes through directed evolution or rational design can improve their stability and activity under the desired one-pot reaction conditions.
Data Presentation
The following tables summarize quantitative data on factors influencing stereoselectivity in enzymatic reactions.
Table 1: Effect of Enzyme Immobilization on Enantioselectivity
| Enzyme | Substrate | Immobilization Method | Support Material | Enantiomeric Excess (ee%) of Product | Reference |
| Alcohol Dehydrogenase (ADH) & Aldo-Keto Reductase (AKR) | 2-chloroacetophenone | Covalent (SpyTag/SpyCatcher & azide-alkyne cycloaddition) | Porous microspheres | >99.9% | [12][14] |
| Lipase from Candida rugosa | Racemic naproxen methyl ester | Adsorption | Amberlite XAD7 | >95% | [16] |
| β-1,4-galactosyltransferase | N-linked glycans on IgG | Biotin-Streptavidin | Magnetic beads | 80.2 - 96.3% terminal galactosylation | [13][17] |
Table 2: Influence of Reaction Conditions on Enantiomeric Excess in a Dynamic Kinetic Resolution
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Temperature (°C) | ee% of Product | Reference |
| (±)-1-phenylethylamine | Ru-complex 4 | Candida antarctica lipase B (CALB) | Isopropyl acetate | 90 | ~95% | [18] |
| (±)-1-phenylethylamine | Ru-complex 4 | Candida antarctica lipase B (CALB) | Methyl methoxyacetate | 100 | 98% | [18] |
| Racemic secondary alcohol | Shvo's Ru Catalyst | Candida antarctica lipase B (CALB) | p-Cl-C6H4-OAc | Not specified | 95-99% | [6] |
Experimental Protocols
Protocol 1: General Procedure for a One-Pot Dynamic Kinetic Resolution (DKR) of a Chiral Amine
This protocol provides a general framework for setting up a DKR of a primary amine using a transaminase for the resolution step and a chemical catalyst for racemization.
Materials:
-
Racemic amine substrate
-
Amine transaminase (ATA) with high stereoselectivity for one enantiomer
-
Amino donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Racemization catalyst (e.g., a palladium-based catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Buffer (e.g., potassium phosphate, pH 7.5)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the racemization catalyst.
-
Add the immobilized or free amine transaminase.
-
Add the buffer solution containing PLP.
-
Add the solvent.
-
-
Addition of Reactants:
-
Add the racemic amine substrate to the reaction mixture.
-
Add the amino donor.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the optimal temperature for both the enzyme and the racemization catalyst. This may require some optimization.[19]
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
-
Work-up and Analysis:
-
Once the reaction has reached completion (as determined by a suitable analytical method like GC or HPLC), quench the reaction.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
-
Determination of Enantiomeric Excess:
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess
This protocol outlines the general steps for analyzing the enantiomeric purity of a chiral compound using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or Pirkle-type)[20]
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)[21]
-
Sample of the chiral product
-
Racemic standard of the product
Procedure:
-
Column Selection and Installation:
-
Choose a chiral column that is known or expected to separate the enantiomers of your compound class.
-
Install the column in the HPLC system according to the manufacturer's instructions.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase with the appropriate ratio of solvents. A common starting point for normal-phase chiral separations is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[22]
-
Degas the mobile phase to prevent bubble formation in the system.
-
-
Method Development and Optimization:
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm for aromatic compounds).
-
Inject the racemic standard to confirm that the two enantiomers are separated and to determine their retention times.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
-
Sample Analysis:
-
Dissolve your reaction product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Visualizations
Diagram 1: Workflow for Troubleshooting Racemization
Caption: A decision tree for troubleshooting unexpected racemization.
Diagram 2: Dynamic Kinetic Resolution (DKR) Logical Relationship
Caption: Key kinetic relationships in a successful DKR process.
Diagram 3: One-Pot Cascade for Chiral Amine Synthesis
Caption: A one-pot cascade using two transaminases for deracemization.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. princeton.edu [princeton.edu]
- 7. ethz.ch [ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. d-nb.info [d-nb.info]
- 11. Overcoming the Incompatibility Challenge in Chemoenzymatic and Multi-Catalytic Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precision Engineering of the Co-immobilization of Enzymes for Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [repository.kaust.edu.sa]
- 17. Immobilized enzyme cascade for targeted glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digital.csic.es [digital.csic.es]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 21. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reductive Amination Reactions
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of amines.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination?
Reductive amination is a chemical reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[1][2] The process involves two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the final amine product.[3][4] This method is widely used in medicinal chemistry and drug development for the synthesis of amines due to its versatility and the prevalence of amines in biologically active compounds.[5][6][7]
Q2: What are the most common reducing agents used in reductive amination?
The most frequently employed reducing agents are borohydride derivatives, including sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[3][4] Catalytic hydrogenation using palladium or nickel catalysts is also a common method.[1][4]
Q3: How do I choose the right reducing agent for my reaction?
The selection of a reducing agent is critical and depends on the specific substrates and desired reaction conditions.[3]
-
Sodium Triacetoxyborohydride (STAB) is a mild and highly selective reducing agent, effective for a broad range of aldehydes and ketones, including those with acid-sensitive functional groups.[1][3] It is often the preferred choice due to its high yields, lower toxicity compared to NaBH₃CN, and fewer side products.[3][8]
-
Sodium Cyanoborohydride (NaBH₃CN) is another mild reducing agent that is particularly effective under slightly acidic conditions (pH 4-5).[4][9] It selectively reduces the iminium ion over the starting carbonyl compound, which minimizes unwanted side reactions.[9][10] However, its high toxicity and the potential to generate cyanide gas are significant drawbacks that require careful handling.[3]
-
Sodium Borohydride (NaBH₄) is a more potent and less expensive reducing agent. Its lack of selectivity means it can reduce both the imine intermediate and the starting carbonyl compound.[3][9] To avoid reducing the starting material, a two-step procedure where the imine is formed first is often necessary.[3]
Q4: What is the optimal pH for reductive amination?
The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[4] This pH range facilitates the formation of the imine or iminium ion intermediate without causing significant decomposition of the reactants or the reducing agent.[8] For instance, with sodium cyanoborohydride, a pH of 4-5 is ideal for selectively reducing the iminium intermediate.[9]
Q5: What are the differences between direct (one-pot) and indirect (two-step) reductive amination?
-
Direct Reductive Amination: In a one-pot procedure, the carbonyl compound, amine, and reducing agent are all combined in the same reaction vessel.[1][11] This method is more streamlined and efficient if the reducing agent is selective enough to reduce the imine/iminium ion in the presence of the starting carbonyl compound.[3][9]
-
Indirect Reductive Amination: In a two-step procedure, the imine intermediate is formed first and sometimes isolated before the addition of the reducing agent.[1] This approach is often used with less selective but more powerful reducing agents like sodium borohydride to prevent the reduction of the starting aldehyde or ketone.[3][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete imine formation. | Add a dehydrating agent (e.g., molecular sieves, MgSO₄) to drive the equilibrium towards imine formation.[2] Consider pre-forming the imine in a separate step.[13] |
| Ineffective reduction. | Ensure the reducing agent is active; test it on a simple substrate.[14] For stubborn imine reductions, consider a more powerful reducing agent or catalytic hydrogenation.[14] | |
| Low reaction temperature. | While many reactions proceed at room temperature, some may require gentle heating to reach completion.[4] | |
| Steric hindrance. | For sterically hindered ketones or amines, prolonged reaction times, elevated temperatures, or specialized catalysts (e.g., Rh- or Ru-based) may be necessary.[5][15][16] | |
| Side Product Formation | Reduction of starting carbonyl. | Use a more selective reducing agent like STAB or NaBH₃CN that preferentially reduces the iminium ion.[9][10] Alternatively, perform a two-step reaction.[3] |
| Over-alkylation of amine. | Use the amine in excess if it is not the more valuable reagent.[17] For primary amines, a stepwise procedure can help control dialkylation.[12] | |
| Aldol condensation of aldehyde/ketone. | Optimize reaction conditions to favor imine formation, such as adjusting the pH.[2] | |
| Formation of CN adducts. | This can occur when using NaBH₃CN.[18] Consider switching to a non-cyanide-based reducing agent like STAB. | |
| Difficult Product Purification | Co-elution of product and starting materials. | If the product and starting amine have similar polarities, an acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basification.[4] |
| Emulsion formation during workup. | Adding brine to the aqueous layer can help to break up emulsions.[4] | |
| Incomplete reaction. | Drive the reaction to completion to simplify purification. Monitor the reaction by TLC or LC-MS.[19][20] |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | Mild and selective borohydride reagent.[3] | High selectivity for imines/iminium ions, effective for a wide range of substrates, less toxic than NaBH₃CN.[1][3] | More expensive than NaBH₄. |
| Sodium Cyanoborohydride | NaBH₃CN | Mild borohydride reagent, effective in slightly acidic conditions.[9] | Excellent selectivity for iminium ions over carbonyls, allowing for one-pot reactions.[3][9] | Highly toxic, generates cyanide byproducts.[3] |
| Sodium Borohydride | NaBH₄ | Potent and cost-effective reducing agent.[3] | Inexpensive and powerful. | Lacks selectivity, can reduce the starting carbonyl, often requires a two-step procedure.[3][9] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Ni) | Uses hydrogen gas and a metal catalyst.[1] | Can be a "greener" option, avoids borohydride reagents.[2] | May require specialized equipment (for H₂ gas), catalyst can be deactivated.[1] |
Table 2: Solvent Selection Guide for Reductive Amination
| Solvent | Suitability | Comments |
| Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) | Commonly used, effective. | Often cited in literature, but are less environmentally friendly chlorinated solvents.[21][22][23] |
| Ethyl Acetate (EtOAc) | Good, greener alternative. | A broadly comparable solvent to DCE for STAB-mediated reactions and is more environmentally acceptable.[22][23] |
| Methanol (MeOH) / Ethanol (EtOH) | Suitable, especially for NaBH₄ reductions. | Good for imine formation and subsequent reduction in a two-step process.[12][24] Caution is needed with catalytic hydrogenation as alcohols can be oxidized.[22] |
| Tetrahydrofuran (THF) | Can be used. | An alternative for STAB-mediated reactions.[12] |
| Acetonitrile (MeCN) | Occasionally used. | Can be employed in some STAB-mediated reactions.[12] |
| Water | Possible with specific reagents. | Some methods, like using α-picoline-borane, have been successful in water.[12] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., ethyl acetate, 0.2 M), add the amine (1.1 equiv).[25]
-
Stir the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the reaction mixture.[25]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[25]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[25]
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, 3 times).[25]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[25]
-
Purify the crude product by flash column chromatography if necessary.[25]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is particularly useful for preventing the over-alkylation of primary amines.[4]
-
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (0.1 M).[4]
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.[4]
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[4]
-
-
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol.[4]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[4]
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify as needed.[4]
-
Visualizations
Caption: General workflow of a one-pot reductive amination reaction.
Caption: A decision tree for troubleshooting low yield in reductive amination.
Caption: The general chemical mechanism of reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jocpr.com [jocpr.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
- 24. gctlc.org [gctlc.org]
- 25. rsc.org [rsc.org]
stability of (R)-1-methylpiperidin-3-amine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (R)-1-methylpiperidin-3-amine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent when using an acidic mobile phase or acidic sample preparation. What could be the cause?
A1: Inconsistent analytical results, such as a decreasing peak area in chromatography over time, may suggest that this compound is degrading under your experimental conditions. The molecule contains both a primary and a tertiary amine, which can be susceptible to degradation in acidic environments, especially with elevated temperature or the presence of other reactive species. It is crucial to establish the stability of the molecule under your specific conditions. Forced degradation studies are an essential tool for understanding a compound's stability and potential degradation pathways.[1][2][3]
Q2: What are the likely degradation pathways for this compound in acidic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred from the functional groups present. Under acidic conditions, the primary and tertiary amine groups will be protonated, which generally increases stability against oxidation but can facilitate other reactions. Potential pathways include:
-
Reaction with Nitrous Acid: If nitrites (present as impurities in acids or from the environment) are in the acidic medium, they can form nitrous acid (HONO). Primary amines can react to form unstable diazonium salts, which can lead to various degradation products. Secondary and tertiary amines can also react to form N-nitroso compounds.[4]
-
Acid-Catalyzed Ring Opening: While the piperidine ring is generally stable, extreme conditions of acid concentration and heat could potentially promote ring-opening hydrolysis, although this is less common for simple piperidines.
-
Oxidation: Although less likely under purely acidic conditions without an oxidizing agent, the tertiary amine is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products.[2]
Q3: I am using this compound as a reactant in an acid-catalyzed reaction, but the yield is very low. Could this be a stability issue?
A3: While degradation is possible, a more likely cause for low yield is the protonation of the amine groups in the acidic medium. Both the primary and tertiary amines are basic and will be protonated to form ammonium salts (R-NH3+ and R-NR'H+). This protonation deactivates the amine's nucleophilicity, preventing it from participating effectively in nucleophilic reactions. You may need to adjust the pH, use a non-nucleophilic base to deprotonate the amine in situ, or choose a different catalytic system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match.[1][2] 2. Re-evaluate sample preparation and storage conditions (temperature, light exposure, pH). |
| Loss of compound potency or decreasing main peak area over a short period. | Rapid degradation under specific experimental conditions. | 1. Immediately analyze samples after preparation. 2. Adjust the pH of the sample diluent to be neutral or slightly basic if the analytical method allows. 3. Investigate the effect of temperature on sample stability. |
| Inconsistent reaction yields when used as a starting material in an acidic medium. | Protonation of the amine, reducing its nucleophilicity. | 1. Verify the pH of your reaction mixture. 2. Consider adding a non-nucleophilic base to free the amine. 3. Evaluate if the compound is degrading under the reaction conditions by running a control experiment without other reactants. |
Quantitative Data Summary
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Total Degradation Products (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (50°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 98.2 | 1.8 | 1.1 | 0.5 | |
| 24 | 95.5 | 4.5 | 2.8 | 1.2 | |
| 72 | 88.1 | 11.9 | 7.3 | 3.1 | |
| 1.0 M HCl (50°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 92.3 | 7.7 | 5.1 | 2.0 | |
| 24 | 79.8 | 20.2 | 13.4 | 5.3 | |
| 72 | 61.4 | 38.6 | 25.8 | 9.9 | |
| 0.1 M H₂SO₄ (50°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 96.1 | 3.9 | 2.5 | 1.0 | |
| 72 | 89.5 | 10.5 | 6.8 | 2.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
1. Objective: To intentionally degrade this compound under acidic stress conditions to identify potential degradation products and degradation pathways.[3]
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Sodium hydroxide (NaOH) for neutralization
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, vials
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water).
4. Stress Sample Preparation:
-
Acid Hydrolysis: For each acid condition (0.1 M HCl, 1.0 M HCl, 0.1 M H₂SO₄), mix 1 mL of the stock solution with 1 mL of the acid solution in a sealed vial.
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place all vials in a controlled temperature environment (e.g., 50°C or 80°C).
5. Analysis:
-
At specified time points (e.g., 0, 8, 24, 72 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot with an appropriate volume of NaOH solution to stop the degradation.
-
Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) for analysis.
-
Analyze all stressed samples, along with the unstressed control sample, using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column and UV/MS detection).
6. Data Evaluation:
-
Calculate the percentage of the remaining this compound.
-
Determine the percentage of each degradation product formed using the relative peak area.
-
Attempt to identify the structure of major degradation products using LC-MS/MS and NMR if necessary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathway in the presence of nitrous acid.
Caption: Troubleshooting logic for unexpected analytical peaks.
References
Technical Support Center: Sodium Cyanoborohydride Reaction Workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium cyanoborohydride (NaBH₃CN) reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of sodium cyanoborohydride reactions in a question-and-answer format.
Issue 1: The reaction appears incomplete, with significant starting material remaining.
-
Question: My TLC/LC-MS analysis shows a large amount of unreacted aldehyde/ketone and/or amine. What could be the cause and how can I fix it?
-
Answer:
-
pH is not optimal: The rate of iminium ion formation and reduction is pH-dependent. For many reductive aminations, a slightly acidic pH of 4-5 is optimal for imine formation.[1] If the pH is too high, imine formation may be too slow. If the pH is too low, the amine starting material may be protonated and become non-nucleophilic. Check the pH of your reaction mixture and adjust carefully with a dilute acid (e.g., acetic acid) if necessary.
-
Inefficient imine formation: Some ketones or sterically hindered aldehydes form imines slowly. In such cases, pre-stirring the carbonyl compound and the amine for a period (e.g., 1 hour) before adding the sodium cyanoborohydride can be beneficial.[2] The use of a Lewis acid, such as Ti(O-iPr)₄ or ZnCl₂, can also facilitate imine formation.[2]
-
Reagent quality: Sodium cyanoborohydride is hygroscopic and can decompose over time.[3] Using old or improperly stored reagent can lead to lower reactivity. If you suspect the quality of your reagent, consider using a freshly opened bottle or purifying it.
-
Solvent issues: While NaBH₃CN is compatible with protic solvents like methanol and water[2][3], ensure your starting materials are soluble in the chosen solvent system.
-
Issue 2: Low yield of the desired amine product.
-
Question: I have a low yield of my target amine, and I'm observing side products. What are the possible side reactions and how can I minimize them?
-
Answer:
-
Over-reduction of the carbonyl: Although NaBH₃CN is a mild reducing agent, it can reduce aldehydes and, to a lesser extent, ketones, especially at a more neutral pH where iminium ion formation is slower.[1][4][5] The primary advantage of sodium cyanoborohydride is its ability to selectively reduce the iminium ion in the presence of the carbonyl group.[1][5][6] To minimize this, ensure the pH is slightly acidic to favor iminium ion formation.
-
Hydrolysis of the imine: The imine intermediate is in equilibrium with the starting carbonyl and amine. If the reduction step is too slow, hydrolysis of the imine can compete, leading back to starting materials.
-
Disproportionation: In some cases, secondary amine products can react with remaining aldehyde to form a new iminium ion, which can then be reduced to a tertiary amine. To avoid this, you can use a slight excess of the primary amine.
-
Issue 3: Difficulty in isolating the product during workup.
-
Question: I am having trouble with emulsions during the aqueous extraction, or my product is difficult to purify from the reaction byproducts. What workup and purification strategies are recommended?
-
Answer:
-
Emulsions: Emulsions can form during extraction, especially if the product is amphiphilic. Adding brine (saturated NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Boron byproducts: After the reaction, boron-containing byproducts are present. A standard aqueous workup will hydrolyze these species, and they are typically soluble in the aqueous layer and can be removed by extraction.
-
Purification: If your product is a free base, you can wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic components. If your product is an acid, you can perform the reverse extraction. For purification, column chromatography on silica gel is a common method. For certain compounds, crystallization may also be an effective purification technique. In some cases, solid-phase extraction (SPE) cartridges can be used to separate the product from salts and other byproducts.[7]
-
Issue 4: Safety concerns during the quenching and workup process.
-
Question: I am concerned about the potential generation of hydrogen cyanide (HCN) gas. What is the safest way to quench the reaction and handle the waste?
-
Answer:
-
Quenching: Crucially, do not quench the reaction with strong acid. [8][9] Acidifying the reaction mixture will cause the rapid decomposition of unreacted sodium cyanoborohydride and the protonation of free cyanide ions, liberating highly toxic hydrogen cyanide gas.[9] The recommended and safest method for quenching is to add water or a basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to the reaction mixture.[8] This should always be done in a well-ventilated fume hood.[7][10][11]
-
Waste Disposal: After product isolation, the aqueous waste will contain cyanide. This waste must be treated before disposal. A common laboratory procedure is to add an oxidizing agent, such as sodium hypochlorite (bleach), to the basic aqueous waste to oxidize the cyanide to the less toxic cyanate ion.[7] Always consult your institution's safety protocols for hazardous waste disposal.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: Why is sodium cyanoborohydride preferred over sodium borohydride for reductive aminations? A1: Sodium cyanoborohydride is a milder and more selective reducing agent than sodium borohydride.[1][4] The electron-withdrawing cyano group makes it less reactive, allowing it to selectively reduce iminium ions in the presence of more reactive functional groups like aldehydes and ketones.[2][5][6] Sodium borohydride, being a stronger reducing agent, would readily reduce the starting carbonyl compound, leading to undesired alcohol byproducts.
Q2: Can I perform a sodium cyanoborohydride reaction in water or alcohol? A2: Yes, a significant advantage of NaBH₃CN is its stability in protic solvents like water and alcohols (e.g., methanol, ethanol).[2][3] It hydrolyzes much more slowly than sodium borohydride, especially at neutral or basic pH.[3]
Q3: What is the optimal pH for a reductive amination with sodium cyanoborohydride? A3: The reaction is typically most efficient in a mildly acidic pH range of 4 to 5.[1] This pH range represents a compromise: it is acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic as to cause significant decomposition of the NaBH₃CN or protonation of the amine starting material.
Q4: How do I safely handle and store sodium cyanoborohydride? A4: Sodium cyanoborohydride is toxic if inhaled or ingested and can be fatal upon contact with skin.[11][13] It is also a flammable solid.[13] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10][11][12][14] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from acids and sources of ignition.[3][12][13]
Q5: What should I do in case of accidental exposure to sodium cyanoborohydride? A5:
-
Skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reaction pH | 4 - 5 | Optimal for many reductive aminations to balance imine formation and reductant stability.[1] |
| Equivalents of NaBH₃CN | 1.5 - 2.0 eq | A slight excess is typically used to ensure complete reaction. |
| Quenching Agent | Saturated NaHCO₃ (aq) | A safe and effective way to quench the reaction without generating HCN. |
| Waste Treatment | Sodium Hypochlorite (Bleach) | Added to basic aqueous waste to oxidize residual cyanide. |
Experimental Protocols
Standard Workup Procedure for a Reductive Amination Reaction
-
Reaction Quenching (in a fume hood):
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add water to quench any unreacted sodium cyanoborohydride. Alternatively, a saturated aqueous solution of sodium bicarbonate can be used, which will also neutralize any acid catalyst. Be aware of potential gas evolution (hydrogen).
-
-
Solvent Removal (Optional):
-
If the reaction was performed in a water-miscible solvent like methanol or THF, remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous residue to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with water to remove water-soluble byproducts.
-
Wash the organic layer with brine (saturated NaCl solution) to help remove residual water and break any emulsions.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, crystallization, or distillation.
-
Visualizations
Caption: General workflow for the workup and purification of a sodium cyanoborohydride reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 3. erowid.org [erowid.org]
- 4. fiveable.me [fiveable.me]
- 5. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 6. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. aksci.com [aksci.com]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: Boc Deprotection of Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection of piperidines?
A1: The most frequently used reagents for Boc deprotection are strong acids. Trifluoroacetic acid (TFA), typically in a 20-50% solution with dichloromethane (DCM), is a very common and effective choice.[1][2] Another widely used reagent is a 4M solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1][3]
Q2: My Boc deprotection reaction is not going to completion. What are the possible causes?
A2: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[3]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[3]
-
Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming may be necessary, but this should be done with caution as it can also promote side reactions.[3]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction rate.[3]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system, limiting its availability to react with the acid.[1]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I prevent them?
A3: The most common side reaction during acidic Boc deprotection is t-butylation. This occurs when the reactive tert-butyl cation, generated upon cleavage of the Boc group, alkylates nucleophilic sites on your desired product or other sensitive functional groups.[3] To minimize this, the addition of a scavenger, such as triisopropylsilane (TIS) or water, is recommended to trap the tert-butyl cation.[3]
Q4: What is the purpose of a scavenger in a Boc deprotection reaction?
A4: A scavenger is a nucleophilic compound added to the reaction mixture to "scavenge" or trap the reactive tert-butyl cation intermediate.[3] By reacting with the carbocation, scavengers prevent it from alkylating the deprotected piperidine or other sensitive moieties in the molecule, thus minimizing the formation of unwanted byproducts.[3]
Q5: How do I choose between TFA and HCl for Boc deprotection?
A5: The choice between TFA and HCl often depends on the substrate and the desired salt form of the final product. TFA is a strong acid that is easily removed in vacuo, but the resulting trifluoroacetate salt can sometimes be difficult to handle or interfere with subsequent reactions.[1] HCl in dioxane often yields a hydrochloride salt that is more likely to precipitate as a crystalline solid, which can be easier to isolate.[1] If your molecule contains other acid-sensitive functional groups, milder deprotection methods may need to be considered.[1]
Q6: What is a standard work-up procedure for a Boc deprotection reaction?
A6: A typical work-up procedure involves:
-
Removal of Volatiles: The solvent and excess acid are removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]
-
Basification: The residue is dissolved in water or another suitable solvent, and a base (e.g., saturated aqueous sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) is added to neutralize the excess acid and convert the piperidine salt to the free base.[1]
-
Extraction: The deprotected piperidine free base is then extracted into an organic solvent.[1]
-
Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the final product.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid concentration or equivalents. | Increase the concentration of TFA (e.g., to 50% in DCM) or use a larger excess of 4M HCl in dioxane.[3] |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1] | |
| Low reaction temperature. | Consider gently warming the reaction to 40-50°C, but monitor for side product formation.[1] | |
| Poor solubility of starting material. | Try a different solvent system in which the starting material is more soluble.[1] | |
| Low Yield | Product loss during work-up. | Ensure the aqueous layer is sufficiently basic (pH > 7) before extraction to have the product in its free base form. Perform multiple extractions with the organic solvent.[1] |
| Formation of a water-soluble salt. | If the product salt is water-soluble, consider using the salt directly in the next step or explore alternative work-up procedures.[1] | |
| Side Product Formation (t-Butylation) | Reactive tert-butyl cation alkylating the product. | Add a scavenger, such as triisopropylsilane (TIS) or water (typically 2.5-5% v/v), to the reaction mixture.[3] |
| Degradation of Other Functional Groups | Presence of other acid-labile groups (e.g., esters, acetals). | Consider using milder deprotection conditions or alternative, non-acidic deprotection methods.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol outlines a general procedure for the removal of a Boc group from a piperidine derivative using trifluoroacetic acid in dichloromethane.
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 eq.) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask.
-
Addition of TFA: Slowly add TFA to the stirred solution at room temperature. The final concentration of TFA should be between 20-50% (v/v).[4] If your substrate is sensitive to t-butylation, add TIS (2.5-5% v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 7). c. Extract the aqueous layer with DCM (3 times the volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine.
Protocol 2: Boc Deprotection with HCl in Dioxane
This protocol provides an alternative method to TFA deprotection, often yielding the hydrochloride salt of the piperidine, which may be a crystalline solid.
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-dioxane
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 eq.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.[3]
-
Addition of HCl/Dioxane: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents) at room temperature.[1]
-
Reaction Monitoring: Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected piperidine will often precipitate out of the solution. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[1][3]
-
Product Isolation: a. Upon completion, the solvent can be removed under reduced pressure to yield the crude salt.[3] b. Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture and then collected by filtration. The solid is then washed with a small amount of cold diethyl ether and dried under vacuum.[1][3]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and side reaction.
Caption: Troubleshooting workflow for Boc deprotection of piperidines.
References
Technical Support Center: Troubleshooting Diastereomeric Separations in Piperidine Synthesis
Welcome to the Technical Support Center for diastereomeric separations in piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions related to the purification of piperidine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating piperidine diastereomers?
A1: The most common methods for separating piperidine diastereomers include flash column chromatography, High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), crystallization, and derivatization to form new compounds with more significant physicochemical differences that can be more easily separated.[1][2] For large-scale separations, diastereomeric salt formation followed by crystallization is often a cost-effective approach.[3] Chiral HPLC is frequently the method of choice for achieving high purity on an analytical or small-scale preparative level.[3]
Q2: How do I choose an initial mobile phase for flash column chromatography to separate my piperidine diastereomers?
A2: A rapid and effective method for selecting a suitable mobile phase for flash column chromatography is to first screen various solvent systems using Thin-Layer Chromatography (TLC).[1] By spotting your diastereomeric mixture on a TLC plate and developing it with different solvent systems of varying polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol), you can identify the system that provides the best separation between the diastereomer spots, as indicated by the largest difference in their Retention Factor (Rf) values.[1] A good starting eluent for your flash column will typically be slightly less polar than the solvent system that results in an Rf value of approximately 0.2 to 0.3 for the less polar diastereomer on the TLC plate.[1]
Q3: My piperidine compound lacks a UV chromophore. How can I detect it during HPLC analysis?
A3: For compounds that do not possess a UV chromophore, pre-column derivatization is a widely used strategy.[4][5] This involves reacting your piperidine analyte with a derivatizing agent that introduces a chromophoric tag, enabling UV detection.[4] For instance, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) to allow for UV detection at 228 nm.[4][6]
Q4: When should I consider derivatization for separating piperidine diastereomers?
A4: Derivatization can be a valuable strategy when direct separation by chromatography or crystallization proves challenging.[1] By reacting the diastereomeric mixture with a chiral derivatizing agent, you form new derivatives that have more pronounced differences in their physical and chemical properties, which can facilitate easier separation.[1][7] After separation, the derivatizing group can be removed to yield the pure diastereomers.[1] This indirect approach is particularly useful when the original diastereomers have very similar polarities and structures.[7]
Q5: Can reaction conditions influence the diastereomeric ratio in my piperidine synthesis?
A5: Yes, reaction conditions can significantly impact the diastereomeric ratio. Factors such as reaction temperature, solvent polarity, and the steric and electronic properties of substituents on your starting materials can all influence the stereochemical outcome of the reaction.[8] Optimizing these conditions, for example by screening a range of lower temperatures, can enhance the selectivity towards the desired diastereomer.[8]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Diastereomers in Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not have sufficient selectivity for your diastereomers.[4][8]
-
Suboptimal Mobile Phase: The polarity of the eluent may not be ideal for achieving separation.
-
Amine-Silica Gel Interactions: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[8]
-
Column Overload: Injecting too much sample can lead to broad peaks and poor resolution.[4]
Solutions:
-
Stationary Phase Screening: Test a variety of stationary phases. For normal-phase chromatography, consider alternatives to silica gel like alumina.[8] For reversed-phase HPLC, screen columns with different selectivities such as C18, Phenyl-Hexyl, or Cyano. Chiral stationary phases (CSPs) are often highly effective for separating diastereomers.[4]
-
Mobile Phase Optimization: Systematically vary the composition of your mobile phase. For normal-phase chromatography, try different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) and water.
-
Use of Additives: To minimize interactions between the basic piperidine nitrogen and silica gel, add a small amount of a basic modifier like triethylamine or diethylamine (DEA) to your mobile phase.[4][8]
-
Reduce Sample Load: Decrease the amount of sample you are loading onto the column to prevent peak broadening.[4]
Issue 2: Crystallization Attempts Fail to Yield Crystals (Oiling Out)
Possible Causes:
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, or the compound's melting point may be below the experimental temperature.[3]
-
Impure Starting Material: Impurities can inhibit crystal formation.
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
Solutions:
-
Solvent Screening: Empirically screen a wide range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, isopropanol).[3] Consider using solvent mixtures to fine-tune the solubility.[3]
-
Purify Starting Material: Ensure your diastereomeric mixture is of high purity before attempting crystallization.
-
Optimize Concentration: Use the minimum amount of hot solvent required to fully dissolve your compound to ensure the solution becomes supersaturated upon cooling.[3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Piperidine Diastereomer Separation
| Technique | Stationary Phase Examples | Mobile Phase Modifiers | Key Advantages | Common Challenges |
| Flash Chromatography | Silica Gel, Alumina | Triethylamine | Cost-effective, scalable | Lower resolution, peak tailing |
| HPLC (Normal Phase) | Silica, Cyano, Amino | Diethylamine (DEA) | Good selectivity for polar compounds | Solvent consumption |
| HPLC (Reversed Phase) | C18, C8, Phenyl | Trifluoroacetic Acid (TFA), DEA | Wide applicability, robust methods | Poor retention for very polar compounds |
| SFC | Chiral (e.g., Chiralpak) | Methanol, Ethanol | Fast separations, "greener" solvent | Requires specialized equipment |
Table 2: Chiral Stationary Phases (CSPs) for Piperidine Derivative Separations
| CSP Type | Example Columns | Typical Mobile Phases (Normal Phase) | Reference |
| Polysaccharide-based | Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H | n-hexane/alcohol (ethanol or isopropanol) with a basic modifier (e.g., DEA) | [5] |
| Protein-based | Alpha 1-acid glycoprotein (AGP) | Aqueous buffers with organic modifiers | [5] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC analysis).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude piperidine diastereomeric mixture in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or another appropriate analytical technique to identify the fractions containing the separated diastereomers.
-
Concentration: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: Pre-column Derivatization with PTSC for HPLC-UV Detection
-
Reagent Preparation: Prepare a solution of para-toluene sulfonyl chloride (PTSC) in a suitable aprotic solvent (e.g., acetonitrile). Prepare a separate solution of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.[4]
-
Derivatization Reaction: In a vial, dissolve the piperidine diastereomeric mixture in the reaction solvent. Add the base followed by the PTSC solution. The reaction is typically carried out at room temperature, but optimization of time and temperature may be necessary.[4]
-
Quenching: Once the reaction is complete (monitor by TLC or LC-MS), quench any remaining PTSC by adding a small amount of an amine-containing reagent (e.g., a primary or secondary amine).
-
Sample Preparation for HPLC: Dilute the reaction mixture with the HPLC mobile phase and filter it through a 0.45 µm syringe filter before injection.[4]
Mandatory Visualization
Caption: Troubleshooting workflow for diastereomeric separation.
Caption: HPLC optimization workflow for piperidine diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzyme Cascades for Industrial Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme cascades for industrial applications. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. Troubleshooting Guides
Low Product Yield
Q1: My enzyme cascade is suffering from low product yield. What are the potential causes and how can I troubleshoot this?
A1: Low product yield in an enzyme cascade can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for one or more enzymes in the cascade.
-
Troubleshooting:
-
Verify the optimal pH and temperature for each individual enzyme from literature or preliminary experiments.
-
Perform a pH and temperature matrix experiment for the entire cascade to find a suitable compromise for all enzymes.
-
Ensure the buffer components are not inhibitory to any of the enzymes.
-
-
-
Enzyme Instability or Inactivation: One or more enzymes may be losing activity over the course of the reaction.
-
Insufficient Enzyme Concentration: The amount of one or more enzymes may be the limiting factor in the cascade.
-
Troubleshooting:
-
Systematically increase the concentration of each enzyme individually to identify any bottlenecks.
-
Optimize the ratio of enzymes in the cascade to ensure a balanced flux of intermediates.[2]
-
-
-
Substrate or Product Inhibition: High concentrations of a substrate or an intermediate/final product may be inhibiting one of the enzymes.
-
Troubleshooting:
-
Perform kinetic studies to determine if substrate or product inhibition is occurring.
-
If substrate inhibition is present, consider a fed-batch approach to maintain a low substrate concentration.
-
For product inhibition, investigate in-situ product removal (ISPR) techniques.
-
-
-
Cofactor Limitation or Degradation: For cofactor-dependent enzymes, the availability and stability of the cofactor are critical.
-
Troubleshooting:
-
Ensure the cofactor regeneration system is efficient and not the rate-limiting step.
-
Check the stability of the cofactor under the reaction conditions. For example, NADH is known to be unstable at acidic pH.
-
-
Reaction Stalls or Proceeds Slowly
Q2: My cascade reaction starts but then slows down or stops completely before all the substrate is consumed. What should I investigate?
A2: A stalled or slow reaction is a common issue in multi-enzyme systems. The following flowchart outlines a logical troubleshooting workflow:
II. Frequently Asked Questions (FAQs)
Enzyme Immobilization
Q3: What are the common methods for enzyme immobilization, and how do I choose the right one?
A3: Enzyme immobilization involves confining enzymes to a solid support to improve their stability and reusability. The choice of method depends on the enzyme's properties, the support material, and the reaction conditions.
| Immobilization Method | Principle | Advantages | Disadvantages |
| Adsorption | Physical binding of the enzyme to the support via weak forces (e.g., van der Waals, hydrogen bonds). | Simple, cost-effective, minimal enzyme modification. | Enzyme leakage can occur with changes in pH, temperature, or ionic strength. |
| Covalent Bonding | Formation of covalent bonds between the enzyme and the support material. | Strong binding prevents enzyme leaching, enhancing stability. | Can lead to some loss of enzyme activity due to conformational changes. |
| Entrapment | Physically enclosing enzymes within a porous matrix (e.g., alginate, polyacrylamide). | Protects enzymes from harsh environments, suitable for whole cells. | Mass transfer limitations can be significant, potentially reducing reaction rates. |
| Cross-Linking | Covalent bonding between enzyme molecules to form aggregates (CLEAs). | Carrier-free, high enzyme loading, good stability. | Can be difficult to optimize, potential for diffusion limitations. |
Q4: I'm observing a significant loss of activity after covalent immobilization. What can I do?
A4: A loss of activity is a common challenge with covalent immobilization. Here are some strategies to mitigate this:
-
Immobilize in the presence of a substrate or competitive inhibitor: This can protect the enzyme's active site during the immobilization process.
-
Optimize the linker chemistry: The type and length of the cross-linker can affect the enzyme's conformation. Experiment with different cross-linkers (e.g., glutaraldehyde, carbodiimide).
-
Control the reaction conditions: The pH, temperature, and duration of the immobilization reaction can impact the final activity. Perform optimization experiments to find the mildest effective conditions.
-
Choose a different support material: The surface chemistry of the support can influence enzyme orientation and activity.
Cofactor Regeneration
Q5: My cofactor-dependent cascade is inefficient. How can I improve cofactor regeneration?
A5: Efficient cofactor regeneration is crucial for the economic viability of many industrial enzyme cascades.[3]
Strategies for Improving Cofactor Regeneration:
| Strategy | Description | Key Considerations |
| Enzyme-Coupled Regeneration | A secondary dehydrogenase is used to regenerate the cofactor (e.g., glucose dehydrogenase to regenerate NADH from NAD+). | The regenerating enzyme must be active and stable under the cascade's reaction conditions. The co-substrate for regeneration (e.g., glucose) should be inexpensive and not interfere with the main reaction. |
| Substrate-Coupled Regeneration | The substrate of a subsequent reaction in the cascade is used to regenerate the cofactor. | Requires a specific cascade design where a reduction step is coupled with an oxidation step. |
| Electrochemical Regeneration | An electric current is used to regenerate the cofactor. | Can be highly efficient but may require specialized reactor setups. Electrode fouling can be an issue. |
| Photochemical Regeneration | Light energy is used to drive cofactor regeneration, often with a photosensitizer. | Offers a "green" alternative but can be limited by light penetration in large-scale reactors. |
Quantitative Comparison of Cofactor Regeneration Methods:
| Regeneration Method | Typical Total Turnover Number (TTN) | Key Advantages | Key Disadvantages |
| Enzymatic | >10,000 | High selectivity, mild conditions | Cost of regenerating enzyme and co-substrate |
| Electrochemical | 100 - 10,000 | No co-substrate needed, precise control | Electrode deactivation, complex setup |
| Photochemical | 10 - 1,000 | Uses light as energy source | Photosensitizer degradation, light penetration issues |
| Chemical | 10 - 500 | Simple reagents | Low selectivity, potential for enzyme inactivation |
Data compiled from various sources, including[4][5]. TTN values are approximate and can vary significantly based on the specific system.
Mass Transfer Limitations
Q6: How do I know if my immobilized enzyme system is affected by mass transfer limitations, and what can I do about it?
A6: Mass transfer limitations occur when the rate of substrate diffusion to the enzyme is slower than the rate of the enzymatic reaction. This is a common issue in systems with immobilized enzymes.
Identifying Mass Transfer Limitations:
-
Dependence on stirring speed: If the reaction rate increases with increased stirring or flow rate, external mass transfer limitations are likely present.
-
Effect of particle size: For a constant enzyme loading, if the reaction rate per unit mass of enzyme increases as the particle size of the support decreases, internal mass transfer limitations are indicated.
-
Apparent kinetic parameters: Mass transfer limitations can lead to an apparent increase in the Michaelis constant (Km) compared to the free enzyme.
Strategies to Overcome Mass Transfer Limitations:
III. Experimental Protocols
Covalent Immobilization of an Enzyme on Epoxy-Activated Support
This protocol provides a general procedure for the covalent immobilization of an enzyme onto an epoxy-activated resin.
Materials:
-
Epoxy-activated support (e.g., Sepabeads EC-EP)
-
Enzyme solution
-
Immobilization buffer (e.g., 1 M potassium phosphate, pH 7.5; do not use buffers with primary amines like Tris)
-
Washing buffer (e.g., 0.1 M potassium phosphate, pH 7.5)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Support Equilibration:
-
Wash the epoxy-activated support with 10 bed volumes of the immobilization buffer.
-
Remove the excess buffer by filtration.
-
-
Enzyme Solution Preparation:
-
Dissolve the enzyme in the immobilization buffer to the desired concentration (e.g., 10 mg/mL).
-
-
Immobilization Reaction:
-
Add the enzyme solution to the equilibrated support in a sealed vessel.
-
Incubate with gentle shaking (e.g., on a rotary shaker) at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours). The optimal time should be determined experimentally.
-
-
Washing:
-
After incubation, filter the support and collect the supernatant to determine the immobilization yield.
-
Wash the immobilized enzyme with 10 bed volumes of the washing buffer to remove any non-covalently bound enzyme.
-
-
Blocking (Optional but Recommended):
-
To block any remaining reactive epoxy groups, incubate the support with the blocking solution for 2 hours at 25°C.
-
-
Final Wash and Storage:
-
Wash the support with 10 bed volumes of the washing buffer.
-
Store the immobilized enzyme in a suitable buffer at 4°C.
-
Determining Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants, Km and Vmax, for an enzyme.[6][7]
Materials:
-
Purified enzyme
-
Substrate
-
Reaction buffer at the optimal pH for the enzyme
-
Detection reagent/system (e.g., spectrophotometer and appropriate reagents for a colorimetric assay)
Procedure:
-
Preliminary Enzyme Concentration Determination:
-
Determine an enzyme concentration that results in a linear rate of product formation for at least 10 minutes with a fixed, non-saturating substrate concentration.
-
-
Substrate Concentration Range:
-
Prepare a series of substrate concentrations in the reaction buffer, typically ranging from 0.1 x Km to 10 x Km. If the Km is unknown, use a wide logarithmic range of concentrations for the initial experiment.
-
-
Enzyme Assay:
-
For each substrate concentration, set up a reaction mixture containing the reaction buffer and substrate.
-
Equilibrate the mixture to the optimal reaction temperature.
-
Initiate the reaction by adding the predetermined concentration of the enzyme.
-
Measure the initial reaction rate (V₀) by monitoring product formation or substrate consumption over time. Ensure the measurements are taken in the linear phase of the reaction.
-
-
Data Analysis:
-
Plot the initial reaction rate (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally more accurate.[6][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of a reduced enzymatic reaction cascade for the production of L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The making of industrial enzymes: challenges and opportunities - RadicalZ [radicalz.eu]
- 4. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 7. Untitled Document [ucl.ac.uk]
Technical Support Center: Managing Impurities in Large-Scale Chiral Amine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale production of chiral amines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of chiral amines.
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Q: My reaction is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I troubleshoot this?
A: Low enantiomeric excess is a common issue in chiral amine synthesis and can stem from several factors throughout the process. Here are the primary causes and troubleshooting steps:
-
Sub-optimal Reaction Conditions: The enantioselectivity of many asymmetric reactions is highly sensitive to reaction parameters.
-
Temperature: Ensure the reaction temperature is strictly controlled. A deviation can significantly impact enantioselectivity.
-
Solvent: The polarity and nature of the solvent can influence the transition state of the reaction.[1] Experiment with different solvents to find the optimal medium for your specific transformation.
-
Pressure: For hydrogen-based reductions, pressure can be a critical parameter. Ensure it is maintained at the optimized level.
-
-
Impure Starting Materials or Catalysts: The enantiomeric purity of your final product is directly affected by the purity of your starting materials and chiral catalysts or auxiliaries.[2][3] It has been found that many commercially available chiral reagents contain enantiomeric impurities ranging from less than 0.01% to over 10%.[2][3]
-
Verify Purity: Always verify the enantiomeric purity of your chiral starting materials, catalysts, and auxiliaries using a validated analytical method (e.g., chiral HPLC or GC).
-
-
Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading or deactivating during the reaction.[4]
-
Increase Catalyst Loading: A systematic increase in catalyst loading can help determine if this is the limiting factor.
-
Investigate Deactivation: The high basicity and nucleophilicity of the amine product can sometimes lead to catalyst deactivation.[4] Consider strategies to mitigate this, such as using a different catalyst system or modifying the reaction conditions.
-
-
Racemization: The desired chiral amine product may be susceptible to racemization under the reaction or work-up conditions.[2]
-
Milder Conditions: Employ milder work-up and purification conditions. Avoid excessively high temperatures or strongly acidic/basic environments.
-
-
In resolutions, co-precipitation of diastereomeric salts: In classical resolutions, the more soluble diastereomeric salt may be co-precipitating with the desired less soluble salt.[5] This can be caused by rapid crystallization or an inappropriate solvent choice.[5]
-
Optimize Crystallization: Slower crystallization at a controlled temperature can improve selectivity. Screen different solvents to maximize the solubility difference between the diastereomeric salts.[5]
-
-
Incorrect Stoichiometry of Resolving Agent: An incorrect amount of the resolving agent can lead to incomplete formation of the diastereomeric salts, thus affecting the resolution efficiency.[5]
Logical Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Presence of Process-Related Impurities
Q: I am observing unexpected peaks in my chromatogram which I suspect are process-related impurities. What are the common types and how can I minimize them?
A: Process-related impurities can arise from various sources during the synthesis.[6][7][8] Common types include:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions are a frequent source of impurities.[6][8]
-
Monitoring Reaction Completion: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it goes to completion.
-
Optimize Stoichiometry: Adjust the stoichiometry of reactants to drive the reaction to completion.
-
-
By-products from Side Reactions: These can be structurally similar to the desired product, making them difficult to remove.
-
Reaction Optimization: Modify reaction conditions (temperature, concentration, addition rate) to disfavor the formation of by-products.
-
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis can remain in the final product.[6][8]
-
Purification: Employ appropriate purification techniques such as recrystallization, distillation, or chromatography to remove these impurities.
-
Issue 3: Residual Catalyst Contamination
Q: My final product contains residual transition metal catalyst. What are the best methods for its removal on a large scale?
A: Residual metal catalysts are a common concern, especially in pharmaceutical applications.[6] Several methods can be employed for their removal:
-
Adsorption:
-
Silica/Alumina: Passing a solution of the product through a pad of silica gel or alumina can effectively adsorb the metal catalyst.[9]
-
Activated Carbon: Treatment with activated carbon is another common method for removing metal residues.
-
-
Ion-Exchange Resins: These resins can be used to capture and remove metal ions from the product solution.[9] This method also allows for the potential recovery and recycling of the catalyst.[9]
-
Extraction:
-
Aqueous Wash: A simple aqueous wash can sometimes remove water-soluble catalyst residues.
-
CO2-Laden Water: This has been shown to be an effective and green method for extracting metal-based catalysts from polymer products.[10]
-
-
Precipitation/Filtration: In some cases, changing the solvent or adding an anti-solvent can cause the catalyst to precipitate, allowing for its removal by filtration.
| Catalyst Removal Method | Advantages | Disadvantages | Scale-up Considerations |
| Adsorption (Silica/Alumina) | Simple, effective for many metals. | Can lead to product loss on the adsorbent, generates solid waste. | Column packing and solvent usage can be significant at large scale. |
| Ion-Exchange Resins | High efficiency, potential for catalyst recovery.[9] | Can be expensive, may require specific resin for different metals. | Resin capacity and regeneration are key factors for economic viability. |
| Extraction | Can be a simple and low-cost method. | May require large volumes of solvent, potential for emulsion formation. | Solvent selection and phase separation are critical at large scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in chiral amine production?
A: Impurities in chiral amine production can be broadly categorized as:
-
Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[6][8]
-
Inorganic Impurities: This category includes residual catalysts, reagents, salts, and heavy metals.[6][8]
-
Enantiomeric Impurities: This is the presence of the undesired enantiomer in the final product.[6]
Q2: How can I identify an unknown impurity in my product?
A: A combination of chromatographic and spectroscopic techniques is typically used for impurity identification:
-
Isolation: The impurity is first isolated using techniques like preparative HPLC or column chromatography.
-
Structure Elucidation: The structure of the isolated impurity is then determined using spectroscopic methods such as:
Workflow for Impurity Identification
Caption: General workflow for the identification of an unknown impurity.
Q3: Which analytical technique is best for determining the enantiomeric purity of my chiral amine?
A: The choice of analytical technique depends on the specific properties of your amine, the required sensitivity, and available instrumentation.[12] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are the most common and powerful techniques.[12] Gas Chromatography (GC) with a chiral column is also widely used, especially for volatile amines.[2]
| Technique | Typical Resolution (Rs) | Typical Analysis Time | Solvent Consumption | Best Suited For |
| Chiral HPLC | > 1.5 | 10-30 min | High | Broad range of chiral amines, well-established methods.[12] |
| Chiral SFC | Often > HPLC | < 10 min | Low | "Green" alternative to HPLC, fast analysis, preparative scale.[12] |
| Chiral GC | High | 15-40 min | Low | Volatile and thermally stable amines.[2] |
Q4: What are the regulatory requirements for impurities in pharmaceutical chiral amines?
A: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) guidelines (Q3A/B/C) are widely followed. Generally, any impurity present at a level of 0.10% or more must be identified and characterized.[13] For enantiomeric impurities, the limit for the undesired enantiomer is often strictly controlled.[14]
Experimental Protocols
Protocol 1: General HPLC Method for Chiral Amine Purity
This protocol provides a starting point for developing an HPLC method for the analysis of enantiomeric purity.
-
Sample Preparation:
-
Dissolve the chiral amine sample in a suitable solvent (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile/water for reversed phase) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point (e.g., Chiralcel® OD-H, Chiralpak® AD).[15]
-
Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.[15] For basic amines, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte has good absorbance.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
-
Protocol 2: Derivatization for Chiral GC-MS Analysis
For amines that are not directly suitable for GC analysis or to enhance separation, derivatization can be used. This is an example using heptafluorobutyl chloroformate (HFBCF).[16]
-
Derivatization Procedure:
-
Take an aqueous sample containing the chiral amine.
-
Perform an in-situ derivatization with HFBCF.
-
Simultaneously perform a liquid-liquid micro-extraction of the derivatized product into a nonpolar solvent like isooctane.[17]
-
The resulting low-polar derivatives can then be further reacted, for example, with methylamine for amidation.[17]
-
-
GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A chiral capillary column (e.g., Chirasil-L-Val).[16]
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized enantiomers.
-
MS Detection: Selected Ion Monitoring (SIM) mode can be used for quantitative analysis.[16]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. ijrpr.com [ijrpr.com]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Determining the Enantiomeric Excess of (R)-1-methylpiperidin-3-amine: A Comparative Guide
The precise determination of the enantiomeric excess (ee) of chiral amines such as (R)-1-methylpiperidin-3-amine is critical in pharmaceutical development and asymmetric synthesis. A variety of analytical techniques are available, each offering distinct advantages in terms of selectivity, sensitivity, speed, and resource requirements. This guide provides a comparative overview of the primary methods for determining the enantiomeric excess of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on factors including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Sample Preparation | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Derivatization often required to introduce a chromophore for UV detection. | High resolution and accuracy, well-established and robust.[1][2] | Can be time-consuming, may require method development for new compounds. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization is typically necessary to increase volatility and improve separation. | High efficiency and sensitivity, especially with mass spectrometry (MS) detection. | Limited to thermally stable and volatile compounds. |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | Similar to HPLC, may require derivatization. | Faster separations and lower solvent consumption than HPLC ("greener" method).[3][4] | Instrumentation is less common than HPLC. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Minimal sample preparation, direct injection of diluted sample is often possible. | High separation efficiency, very low sample and reagent consumption.[5][6][7] | Lower concentration sensitivity compared to HPLC and GC, can have reproducibility challenges. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer. | In-situ derivatization or complexation in an NMR tube. | Rapid analysis, can provide structural information, and may not require chromatographic separation. | Lower sensitivity and accuracy for minor enantiomer detection compared to chromatographic methods, requires higher sample concentrations. |
Experimental Protocols
1. Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is adapted from a validated procedure for piperidin-3-amine and is likely to be effective for its N-methylated analog.[1]
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight excess of a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed to completion at room temperature.
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as ethanol or isopropanol. For polar mode, a mobile phase of 0.1% diethylamine in ethanol can be effective.[1][8]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivatizing group (e.g., 228 nm for a p-toluenesulfonyl derivative).[1]
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
-
2. Chiral Gas Chromatography (GC)
-
Derivatization:
-
React the amine with a suitable chiral or achiral derivatizing agent to increase volatility and introduce a functional group amenable to GC analysis (e.g., trifluoroacetyl or heptafluorobutyryl derivatives).
-
The reaction is typically carried out in an inert solvent, followed by removal of excess reagent and solvent.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of the enantiomers.
-
Injector: Split/splitless inlet.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Data Analysis: Enantiomeric excess is determined from the integrated peak areas of the two enantiomeric derivatives.
-
3. Chiral Supercritical Fluid Chromatography (SFC)
-
Sample Preparation:
-
Derivatization may be necessary as described for HPLC to improve peak shape and detectability. The sample is dissolved in a suitable organic solvent.
-
-
SFC Conditions:
-
Column: A polysaccharide-based chiral stationary phase is commonly used.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol). Additives such as amines or acids may be required to improve peak shape.
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: Maintained around 100-150 bar.
-
Detection: UV or MS.
-
Data Analysis: Calculation of ee from the integrated peak areas.
-
4. Chiral Capillary Electrophoresis (CE)
-
Sample Preparation:
-
The sample can often be analyzed directly after dilution in the background electrolyte or water.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): An acidic or basic buffer containing a chiral selector. Common selectors for amines include cyclodextrins (e.g., sulfated-β-cyclodextrin) or crown ethers.[5][6]
-
Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector, typically at a low wavelength (e.g., 200-220 nm).
-
Data Analysis: Enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
-
5. NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube to form diastereomeric complexes in situ.[8]
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1H or 19F NMR spectrum is acquired.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The enantiomeric excess is calculated from the integration of these signals.
-
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a chiral amine can be visualized as a series of steps from sample preparation to final analysis.
Caption: A generalized workflow for determining the enantiomeric excess of a chiral amine.
This guide provides a comprehensive overview of the available methods for determining the enantiomeric excess of this compound. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available instrumentation. For routine analysis, chiral HPLC and SFC are often preferred for their robustness and reliability, while chiral CE offers advantages for high-throughput screening. NMR spectroscopy provides a rapid alternative for non-destructive analysis.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Chiral HPLC Analysis of 3-Aminopiperidine Derivatives
The enantiomeric separation of 3-aminopiperidine and its derivatives is a critical analytical challenge in pharmaceutical development, as the stereochemistry of these compounds can significantly influence their pharmacological and toxicological profiles. This guide provides a comparative overview of various chiral High-Performance Liquid Chromatography (HPLC) methods, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and development.
Introduction
3-Aminopiperidine and its analogues often lack a strong chromophore, making direct UV detection in HPLC challenging. Consequently, pre-column derivatization is a common and often necessary step to enhance detection sensitivity and improve chromatographic separation. This guide explores different derivatization strategies and compares the performance of various chiral stationary phases (CSPs) for the enantiomeric resolution of these derivatives.
Derivatization Strategies
A crucial first step in the analysis is the derivatization of the primary and secondary amine functionalities of the 3-aminopiperidine core. This not only introduces a UV-active moiety but can also influence the chiral recognition by the stationary phase.
Common Derivatizing Agents:
-
Benzoyl Chloride: Reacts with 3-aminopiperidine to form mono- or di-benzoyl derivatives, which are readily detectable by UV.[1][2]
-
p-Toluenesulfonyl Chloride (PTSC): Used to introduce a chromophore into the analyte, enabling UV detection.[3]
-
(R)-α-methyl-2-naphthaleneacetyl chloride: A chiral derivatizing agent that creates diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18).[4]
The choice of derivatizing agent can impact the subsequent chiral separation, and the derivatization reaction conditions must be carefully controlled to ensure complete and reproducible derivatization.
Comparison of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based and glycoprotein-based CSPs are commonly employed for the analysis of 3-aminopiperidine derivatives.
Quantitative Data Summary
The following tables summarize the performance of different chiral HPLC methods for the separation of derivatized 3-aminopiperidine enantiomers.
Table 1: Chiral HPLC Separation of Dibenzoyl-3-aminopiperidine [1]
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | (R)-enantiomer Retention Time (min) | (S)-enantiomer Retention Time (min) | Resolution (Rs) |
| ChromTech CHIRAL-AGP | 0.02 M Phosphate Buffer : Acetonitrile (92:8) | 0.8 | 30 | 12.5 | 15.8 | 2.1 |
| ChromTech CHIRAL-AGP | 0.02 M Phosphate Buffer : Methanol (91:9) | 0.8 | 30 | 14.2 | 18.1 | 2.3 |
| ChromTech CHIRAL-AGP | 0.02 M Phosphate Buffer : Isopropanol (94:6) | 0.8 | 30 | 18.9 | 23.5 | 2.5 |
Table 2: Chiral HPLC Separation of Benzoyl-3-aminopiperidine [2]
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | (R)-enantiomer Retention Time (min) | (S)-enantiomer Retention Time (min) | Resolution (Rs) |
| ChromTech CHIRAL-AGP | 0.015 M Phosphate Buffer : Isopropanol (99:1) | 0.8 | 30 | 10.2 | 12.5 | 1.8 |
| ChromTech CHIRAL-AGP | 0.015 M Phosphate Buffer : Methanol (97:3) | 0.8 | 30 | 11.8 | 14.3 | 2.0 |
| ChromTech CHIRAL-AGP | 0.015 M Phosphate Buffer : Acetonitrile (98:2) | 0.8 | 30 | 13.5 | 16.8 | 2.2 |
Table 3: Chiral HPLC Separation of p-Toluenesulfonyl-3-aminopiperidine [3]
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) |
| Chiralpak AD-H | 0.1% Diethyl amine in Ethanol | 0.5 | 228 | > 4.0 |
Table 4: Reversed-Phase HPLC Separation of Diastereomeric Derivatives of 3-Aminopiperidine [4]
| Stationary Phase | Derivatizing Agent | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) |
| Dima 1st generation C18 | (R)-α-methyl-2-naphthaleneacetyl chloride | 40% Acetonitrile - 60% (0.1% Sodium Dihydrogen Phosphate) pH 4.5 | 1.0 | 30 | 15.2 | 18.5 |
Experimental Protocols
1. Derivatization with Benzoyl Chloride (Di-substitution) [1]
-
Sample Preparation: Dissolve 2.9 g (0.029 mol) of (RS)-3-aminopiperidine in 40 mL of hexane.
-
Reaction: While stirring at 40°C, slowly add 16.4 g (0.116 mol) of benzoyl chloride dropwise.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, evaporate the solvent to obtain (RS)-dibenzoyl-3-aminopiperidine.
-
Analysis: Dissolve the resulting derivative in the mobile phase for HPLC analysis.
2. Derivatization with Benzoyl Chloride (Mono-substitution) [2]
-
Sample Preparation: Dissolve 2.9 g (0.029 mol) of (RS)-3-aminopiperidine in 150 mL of petroleum ether.
-
Reaction: While stirring at 3°C, slowly add 4.1 g (0.029 mol) of benzoyl chloride dropwise.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, evaporate the solvent to yield (RS)-benzoyl-3-aminopiperidine.
-
Analysis: Dissolve the product in the mobile phase for HPLC injection.
3. Derivatization with p-Toluenesulfonyl Chloride [3]
-
Method: This method involves a pre-column derivatization with p-toluenesulfonyl chloride (PTSC) in the presence of a base.
-
Purpose: To introduce a chromophore into the 3-aminopiperidine molecule for UV detection.
4. Derivatization with (R)-α-methyl-2-naphthaleneacetyl chloride [4]
-
Method: A rapid mono-derivatization reaction is carried out with 3-aminopiperidine.
-
Analysis: The resulting diastereomers are then separated using a standard reversed-phase C18 HPLC column.
HPLC Conditions:
The specific HPLC conditions for each separation are detailed in the tables above. General considerations include:
-
Column: The choice of chiral stationary phase is paramount. Glycoprotein-based columns like CHIRAL-AGP and polysaccharide-based columns like Chiralpak AD-H have shown good performance.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (acetonitrile, methanol, or isopropanol) is typically used. The type and concentration of the organic modifier significantly impact retention and resolution.
-
Flow Rate: Generally maintained between 0.5 and 1.0 mL/min.
-
Temperature: Column temperature is usually controlled around 30°C to ensure reproducibility.
-
Detection: UV detection is used, with the wavelength selected based on the chromophore introduced during derivatization (e.g., 254 nm for benzoyl derivatives).
Workflow Visualization
The following diagram illustrates the general workflow for the chiral HPLC analysis of 3-aminopiperidine derivatives.
Caption: General workflow for chiral HPLC analysis.
Conclusion
The successful chiral HPLC analysis of 3-aminopiperidine derivatives hinges on a systematic approach to method development. The choice of derivatizing agent and, most importantly, the chiral stationary phase, are key determinants of separation success. This guide provides a comparative framework to assist in the selection of appropriate analytical conditions. For novel derivatives, screening a variety of CSPs and mobile phases is recommended to achieve optimal enantiomeric resolution.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
A Comparative Guide to Chiral Amine Synthesis: Transaminase vs. Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, with a substantial number of commercial drugs containing at least one stereogenic amine center. The synthesis of enantiomerically pure amines is therefore a critical task in drug development and fine chemical production. Among the various synthetic strategies, enzymatic transamination and chemical or chemoenzymatic reductive amination have emerged as two of the most powerful and widely adopted methods.
This guide provides an objective comparison of these two key technologies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Transaminase (Biocatalysis) | Reductive Amination (Chemical/Chemoenzymatic) |
| Catalyst | Transaminase (or aminotransferase) enzyme | Metal catalyst (e.g., Ru, Ir, Rh) or another enzyme (e.g., imine reductase, amine dehydrogenase) |
| Mechanism | Ping-pong bi-bi mechanism involving a pyridoxal phosphate (PLP) cofactor | Imine formation followed by reduction |
| Stereoselectivity | Typically excellent (often >99% e.e.) | Variable, can be excellent with chiral catalysts/enzymes |
| Reaction Conditions | Mild, aqueous media, physiological pH and temperature | Can range from mild to harsh, may require high pressure and temperature, often in organic solvents |
| Substrate Scope | Can be limited by the enzyme's active site | Generally broader, especially with chemical catalysts |
| Cofactors | PLP is enzyme-bound; may require an amino donor in stoichiometric amounts | May require external reducing agents (e.g., H₂, formates) and, for enzymatic versions, NAD(P)H and a regeneration system |
| Equilibrium | Often equilibrium-limited, requiring strategies to drive the reaction to completion | Generally irreversible, driven by the reduction step |
| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and milder conditions | Can involve heavy metals and organic solvents, though greener alternatives are being developed |
Transaminase-Mediated Synthesis
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[1] This biocatalytic approach is renowned for its exceptional stereoselectivity, often yielding chiral amines with enantiomeric excesses greater than 99%.[2]
The reaction proceeds via a "ping-pong bi-bi" mechanism where the amino group from a donor (e.g., alanine, isopropylamine) is first transferred to the PLP cofactor to form a pyridoxamine phosphate (PMP) intermediate. The PMP then transfers the amino group to the prochiral ketone substrate, yielding the chiral amine and regenerating the PLP cofactor.[3]
A significant challenge in transaminase-catalyzed reactions is the often unfavorable reaction equilibrium.[4] To drive the reaction towards the product, various strategies are employed, such as using a large excess of the amino donor, removing the ketone byproduct, or using "smart" amino donors that convert to a product that does not inhibit the enzyme.[3]
Quantitative Performance Data: Transaminase
The following table summarizes representative data for the transaminase-catalyzed synthesis of chiral amines.
| Substrate | Enzyme | Amino Donor | Yield/Conversion | e.e. (%) | Reference |
| Acetophenone | ATA-117 | Isopropylamine | 95% Conversion | >99 (R) | [2] |
| Acetophenone | ATA-103 | L-Alanine | >99% Conversion | >99 (S) | [2] |
| (4-Fluorophenyl)acetone | ATA-113 | ortho-Xylylenediamine | >99% Conversion | >99 (S) | [5] |
| 4-Phenylbutan-2-one | C. violaceum ATA | Isopropylamine | >99% Conversion | >99 (S) | [6] |
Reductive Amination
Reductive amination is a versatile method for amine synthesis that involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[7] This two-step, one-pot reaction is a cornerstone of organic synthesis. For the synthesis of chiral amines, asymmetric versions have been developed using chiral catalysts or enzymes.
Chemical Catalytic Reductive Amination: This approach often utilizes transition metal catalysts based on iridium, rhodium, or ruthenium with chiral ligands.[8] These systems can achieve high yields and enantioselectivities, often using molecular hydrogen or formate salts as the reducing agent.[9]
Chemoenzymatic Reductive Amination: In this variation, enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) catalyze the reduction of the imine.[10][11] These enzymes often require a nicotinamide cofactor (NADH or NADPH), necessitating a cofactor regeneration system for economic viability.[12]
Quantitative Performance Data: Reductive Amination
The following table presents representative data for the reductive amination synthesis of chiral amines.
| Substrate | Catalyst/Enzyme | Amine Source | Reducing Agent | Yield | e.e. (%) | Reference |
| Acetophenone | [((R)-tol-binap)RuCl₂] | NH₄OAc | H₂ | 91% | 94 (R) | [9] |
| Acetophenone | Ruthenium/C₃-TunePhos | NH₄OAc | H₂ | 85% | 96 (S) | [13] |
| Acetophenone Derivatives | Chimeric AmDH (Ch1-AmDH) | NH₃ | Formate | Moderate Conversion | N/A | [14] |
| Various Ketones | Ir-f-Binaphane complex | p-Anisidine | H₂ | >99% | 94 | [15] |
Experimental Protocols
Transaminase-Catalyzed Synthesis of (S)-1-Phenylethylamine
This protocol is adapted from a procedure for the amination of acetophenone using a commercially available transaminase.[2]
Materials:
-
Acetophenone
-
L-Alanine
-
Tris-HCl buffer (pH 7.5)
-
Pyridoxal-5'-phosphate (PLP)
-
Lactate dehydrogenase (LDH)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
NAD⁺
-
Transaminase ATA-103
-
Sodium hydroxide (NaOH) solution
-
tert-Butyl methyl ether (TBME)
Procedure:
-
To a temperature-controlled reaction vessel, add Tris-HCl buffer.
-
Add acetophenone, L-alanine, PLP, NAD⁺, and D-glucose.
-
Add the enzymes: transaminase, LDH, and GDH.
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C).
-
Maintain the pH at 7.5 by the controlled addition of NaOH solution.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction has reached completion (>99% conversion), basify the mixture with additional NaOH.
-
Extract the product, (S)-1-phenylethylamine, with TBME.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Reductive Amination of Acetophenone (Leuckart Reaction)
This protocol is based on an optimized Leuckart reaction, a classic method of reductive amination.[16]
Materials:
-
Acetophenone
-
Formamide
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Phenylcyclohexane (internal standard for GC)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine acetophenone, formamide, and water.
-
Heat the mixture to reflux and maintain for the desired reaction time (e.g., 24 hours).
-
Monitor the formation of α-methylbenzylformamide by GLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add concentrated HCl and heat to reflux to hydrolyze the formamide intermediate to the amine.
-
Cool the mixture and make it alkaline by the addition of NaOH solution.
-
Extract the product, α-methylbenzylamine, with diethyl ether.
-
Add a known amount of phenylcyclohexane as an internal standard to the combined ether extracts.
-
Determine the yield of α-methylbenzylamine by GLC.
-
The enantiomeric excess can be determined by derivatization with a chiral auxiliary followed by GC or by chiral HPLC.
Visualizing the Processes
Transaminase Catalytic Cycle
Caption: The ping-pong bi-bi mechanism of a transaminase.
General Reductive Amination Pathway
Caption: The two-step process of reductive amination.
Comparative Experimental Workflow
Caption: A high-level comparison of the experimental workflows.
Conclusion
The choice between transaminase-mediated synthesis and reductive amination is highly dependent on the specific requirements of the target molecule and the desired process characteristics.
Transaminases offer unparalleled stereoselectivity and operate under green, mild conditions. They are an excellent choice when a highly enantiopure product is required and a suitable enzyme is available for the target substrate. The primary challenges are the enzyme's substrate scope and the reaction equilibrium, which may require process optimization.
Reductive amination , particularly the chemical catalytic variants, provides a broader substrate scope and is often more straightforward to implement for a wider range of molecules. While stereoselectivity can be excellent, it may require screening of expensive chiral ligands and catalysts. The reaction conditions can also be more demanding. Chemoenzymatic reductive amination with IREDs and AmDHs bridges the gap, offering the advantages of biocatalysis with a different substrate scope compared to transaminases.
For drug development professionals, an early-stage economic assessment can be crucial. The cost of the catalyst, whether it be a recombinant enzyme or a precious metal complex, can significantly impact the overall process viability.[12] As both technologies continue to evolve through protein engineering and catalyst design, their capabilities and economic feasibility for industrial-scale synthesis of chiral amines are constantly improving.
References
- 1. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 4. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 16. scispace.com [scispace.com]
A Comparative Guide to the ¹H NMR Analysis of (R)-1-methylpiperidin-3-amine
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-1-methylpiperidin-3-amine, a key chiral intermediate in pharmaceutical synthesis. By comparing its spectral features with those of simpler, related piperidine structures, this document aims to offer researchers a clear understanding of the structural influences on proton chemical shifts. The data presented herein is based on established principles of NMR spectroscopy and spectral data from analogous compounds.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the various protons in its structure. The presence of two substituents on the piperidine ring—a methyl group on the nitrogen (N1) and an amine group on the chiral carbon (C3)—leads to a complex and asymmetric spectrum. Due to the chirality at the C3 position, the geminal protons on the ring methylene groups (C2, C4, C5, C6) are diastereotopic and are expected to exhibit different chemical shifts and coupling patterns.
The key predicted resonances are:
-
N-Methyl Protons (N-CH₃): These three protons appear as a sharp singlet, as they are not coupled to other protons. Their chemical shift is influenced by the electron-donating nitrogen atom.
-
Methine Proton (H3): The single proton on the chiral center (C3) is directly attached to the carbon bearing the primary amine. This proximity to the electronegative amine group results in a downfield shift. It will appear as a multiplet due to coupling with adjacent methylene protons at C2 and C4.
-
Amine Protons (NH₂): These protons typically appear as a broad singlet. The chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with D₂O.
-
Ring Methylene Protons (H2, H4, H5, H6): These eight protons are expected to appear as a series of complex, overlapping multiplets in the upfield region of the spectrum. The protons on carbons adjacent to the nitrogen (H2 and H6) are shifted further downfield compared to the more remote protons at C4 and C5.
Comparative ¹H NMR Data
To understand the effect of the N-methyl and 3-amino substituents, the predicted chemical shifts for this compound are compared with the experimental data for the parent piperidine and N-methylpiperidine molecules.
| Proton Assignment | Piperidine [1] | N-Methylpiperidine [2] | This compound (Predicted) | Effect of Substituent |
| H2, H6 (α to N) | ~2.79 ppm | ~2.23 ppm | ~1.8 - 2.8 ppm (Complex Multiplets) | N-methylation causes an upfield shift. The C3-amine introduces asymmetry and complexity. |
| H3, H5 | ~1.55 ppm | ~1.59 ppm | ~1.2 - 1.9 ppm (H5) & ~2.6 - 3.1 ppm (H3) | The H3 proton is significantly shifted downfield by the adjacent NH₂ group. |
| H4 | ~1.55 ppm | ~1.41 ppm | ~1.2 - 1.9 ppm (Complex Multiplets) | Remains in the typical aliphatic region, but experiences complex coupling. |
| N-Substituent | ~2.18 ppm (N-H) | ~2.23 ppm (N-CH₃) | ~2.2 - 2.3 ppm (N-CH₃) | The N-CH₃ signal is a characteristic singlet in the substituted compounds. |
| Other | - | - | ~1.5 - 3.0 ppm (NH₂, broad) | Signal characteristic of the primary amine, position is variable. |
Note: All chemical shifts are referenced to TMS (δ = 0.0 ppm) and are typically recorded in CDCl₃. The exact values can vary slightly based on experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS and solvent signals.
-
-
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase-correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton coupling information.
-
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the protons in the this compound structure and their corresponding predicted regions in the ¹H NMR spectrum.
Caption: Correlation of proton environments in this compound to their predicted ¹H NMR chemical shift regions.
References
A Researcher's Guide to Chiral Amine Catalysts: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the judicious selection of a catalyst is a critical juncture in the design of stereoselective synthetic routes. Chiral amines have cemented their role as powerful and versatile organocatalysts, offering a metal-free avenue to complex chiral molecules with high efficiency and stereocontrol.[1][2] This guide presents a comparative overview of the performance of prominent chiral amine catalysts in key asymmetric transformations, supported by experimental data, to facilitate informed catalyst selection for specific synthetic challenges.
The efficacy of chiral amine catalysts is rooted in their ability to transiently form chiral enamines or iminium ions with substrates, thereby dictating the stereochemical outcome of the reaction.[1][2] The steric and electronic properties of the catalyst are paramount in directing the approach of the reacting partners.[1] This principle is illustrated across various asymmetric reactions, with catalyst performance being highly dependent on the specific substrates and reaction conditions.
Performance Comparison in Asymmetric Michael Addition
A fundamental carbon-carbon bond-forming reaction, the asymmetric Michael addition, serves as an excellent benchmark for comparing the performance of chiral amine catalysts. The conjugate addition of aldehydes to nitroalkenes, for instance, yields chiral γ-nitro aldehydes, which are valuable synthetic intermediates.[1] The following table summarizes the performance of several chiral amine catalysts in the reaction between propanal and nitrostyrene, highlighting the significant impact of catalyst structure on reaction outcomes.[1][2]
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Key Observations:
-
L-Proline , a foundational organocatalyst, demonstrates modest yield and enantioselectivity in this transformation.[2]
-
Proline derivatives show improved performance, with the bulky diphenylprolinol silyl ethers exhibiting a dramatic enhancement in both reactivity and stereoselectivity.[1][2] This catalyst achieves a high yield and almost perfect enantiomeric excess in a significantly shorter reaction time.[1] The silylation of the hydroxyl group in diphenylprolinol is a key modification that leads to this enhanced performance.[1]
Performance Comparison in Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is another cornerstone transformation for evaluating organocatalyst performance. The synthesis of chiral β-hydroxy carbonyl compounds is a critical process in the pharmaceutical industry. The table below outlines the general efficacy of proline and its derivatives in this key reaction.
| Catalyst | Yield (%) | ee (%) |
| L-Proline | High | High |
| Proline Derivatives | Often Improved | Often Improved |
Key Observations:
-
While L-Proline is inherently an effective catalyst for aldol reactions, its derivatives have been developed to overcome limitations such as solubility and high catalyst loadings.[2]
-
Modified catalysts often incorporate bulky or electronically-tuned substituents to further enhance catalytic activity and stereoselectivity.[2]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the key reactions cited in this guide.
General Procedure for Asymmetric Michael Addition
This protocol is based on the asymmetric Michael addition of propanal to nitrostyrene catalyzed by (S)-Diphenylprolinol TMS Ether.[1]
Materials:
-
(S)-Diphenylprolinol TMS Ether (10 mol%)
-
Nitrostyrene (1.0 mmol)
-
Propanal (10.0 mmol)
-
Hexane (1.0 mL)
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) and (S)-diphenylprolinol TMS ether (0.1 mmol) in hexane (1.0 mL) at 0 °C, add propanal (10.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
General Procedure for Asymmetric Aldol Reaction
This is a generalized protocol for the direct asymmetric aldol reaction.[2]
Procedure:
-
To a solution of the aldehyde in a suitable solvent, add the ketone, followed by the proline or proline derivative catalyst.
-
Stir the reaction at the desired temperature and monitor its progress by TLC.
-
Once the reaction is complete, work it up by adding a quenching solution and extracting the product with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers.
-
Purify the residue by column chromatography to obtain the desired aldol product.[2]
Visualizing the Workflow and Catalytic Cycle
To further aid in the conceptualization of these processes, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle of an amine-catalyzed reaction.
Caption: A generalized workflow for asymmetric synthesis using chiral amine catalysts.[1]
Caption: Generalized catalytic cycle for a chiral amine-catalyzed reaction.[2]
The catalytic cycle typically commences with the reaction of the chiral secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate.[2] This enamine then reacts with an electrophile.[2] The stereochemistry of the product is governed by the catalyst's steric and electronic properties, which control the direction of the electrophile's approach.[1] Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[2]
References
Validating the Structure of (R)-1-methylpiperidin-3-amine: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules like (R)-1-methylpiperidin-3-amine is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative techniques for the structural validation and stereochemical assignment of this chiral piperidine derivative.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its core structure.
Primary Validation: ¹H and ¹³C NMR Spectroscopy
A comprehensive validation of the structure of this compound involves the acquisition and analysis of both ¹H and ¹³C NMR spectra. Due to the unavailability of publicly accessible experimental spectra, this guide presents predicted NMR data to serve as a reference for researchers. These predicted values can be compared against experimentally obtained spectra to confirm the molecular structure.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using established computational algorithms and provide a baseline for experimental verification.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.2 - 2.4 | ~47 |
| H2ax | 1.9 - 2.1 | ~60 |
| H2eq | 2.7 - 2.9 | ~60 |
| H3 | 2.9 - 3.1 | ~50 |
| H4ax | 1.4 - 1.6 | ~25 |
| H4eq | 1.7 - 1.9 | ~25 |
| H5ax | 1.3 - 1.5 | ~23 |
| H5eq | 1.8 - 2.0 | ~23 |
| H6ax | 1.9 - 2.1 | ~57 |
| H6eq | 2.6 - 2.8 | ~57 |
| NH₂ | Broad singlet, variable | - |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The exact chemical shifts and multiplicities will be dependent on the solvent and concentration used during experimental data acquisition.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O))
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts, particularly for the labile amine protons.
-
Spectrometer Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, pulse width, and relaxation delay.
-
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
¹H NMR: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling patterns (multiplicities) to assign the signals to the specific protons in the molecule.
-
¹³C NMR: Assign the chemical shifts to the corresponding carbon atoms in the structure.
-
Workflow for NMR-based Structural Validation
The following diagram illustrates the workflow for validating the structure of this compound using NMR spectroscopy.
Caption: A flowchart illustrating the key steps in the validation of the this compound structure using NMR spectroscopy.
Alternative and Complementary Validation Techniques
While ¹H and ¹³C NMR are powerful for confirming the connectivity of a molecule, they do not inherently distinguish between enantiomers. For a chiral molecule like this compound, additional techniques are required to confirm the absolute stereochemistry.
NMR with Chiral Shift Reagents or Solvating Agents
This technique allows for the determination of enantiomeric purity directly within the NMR experiment. By adding a chiral auxiliary, the enantiomers of the analyte are converted into diastereomers, which are distinguishable by NMR.
Principle: Chiral shift reagents (often lanthanide-based complexes) or chiral solvating agents form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Experimental Protocol: Enantiomeric Purity Determination by Chiral NMR
Objective: To determine the enantiomeric purity of a sample of 1-methylpiperidin-3-amine using a chiral shift reagent.
Materials:
-
Sample of 1-methylpiperidin-3-amine
-
Chiral shift reagent (e.g., Eu(hfc)₃) or chiral solvating agent
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the amine sample in an anhydrous deuterated solvent.
-
Addition of Chiral Shift Reagent: Add a small, incremental amount of the chiral shift reagent to the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.
-
Analysis: Observe the splitting of one or more of the proton signals into two distinct sets of signals, corresponding to the two enantiomers.
-
Quantification: Integrate the separated signals. The ratio of the integrals directly reflects the enantiomeric excess (ee) of the sample.
Caption: A diagram illustrating the principle of using chiral shift reagents in NMR to distinguish and quantify enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1][2] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Principle: Enantiomers have mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum of a sample with the computationally predicted spectrum for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned.
Experimental Protocol: VCD Spectroscopy
Objective: To determine the absolute configuration of 1-methylpiperidin-3-amine.
Materials:
-
Concentrated solution of the 1-methylpiperidin-3-amine sample in a suitable solvent (e.g., CCl₄ or CDCl₃).
-
VCD spectrometer.
-
IR sample cell with appropriate path length.
Procedure:
-
Sample Preparation: Prepare a solution of the analyte at a concentration sufficient to obtain a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD spectrum of the sample over a relevant range of infrared frequencies.
-
Computational Prediction:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum of one of the enantiomers (e.g., this compound).
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the predicted spectrum. A good match confirms the absolute configuration of the sample.
Comparison of Validation Methods
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Connectivity, molecular framework | High resolution, detailed structural information | Does not distinguish enantiomers |
| NMR with Chiral Auxiliaries | Enantiomeric purity (ee) | Quantitative, relatively fast | Requires a suitable chiral reagent, can cause line broadening |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | Unambiguous determination of stereochemistry | Requires specialized equipment, may need computational support |
Conclusion
The structural validation of this compound requires a multi-faceted approach. While standard ¹H and ¹³C NMR are essential for confirming the basic molecular structure, they are insufficient for verifying the stereochemistry. The use of NMR with chiral shift reagents provides a robust method for determining enantiomeric purity. For the definitive assignment of the (R)-configuration, Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with computational modeling, offers an authoritative solution. By employing a combination of these techniques, researchers can ensure the structural integrity and stereochemical purity of this compound, a critical requirement for its application in pharmaceutical and chemical research.
References
A Comparative Guide to Assessing the Purity of Synthesized (R)-1-methylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and enantiomeric purity of synthesized (R)-1-methylpiperidin-3-amine. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of downstream pharmaceutical compounds. Therefore, rigorous purity assessment of the synthesized amine is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide compares the synthesized product against a commercially available standard, highlighting key purity attributes.
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: A logical workflow for the synthesis and subsequent purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess for the presence of impurities.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the proton NMR spectrum. The expected chemical shifts for this compound are approximately δ 3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.15-1.42 (1H, m).[1]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the spectra with a known standard or literature data to identify any impurities. Quantitative NMR (qNMR) can be employed for a more precise purity determination.[2]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Analysis: Infuse the sample solution into the mass spectrometer. The expected [M+H]⁺ ion for C₆H₁₄N₂ is m/z 115.12.[3]
-
Data Analysis: Compare the observed mass-to-charge ratio with the theoretical value.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity (enantiomeric excess, ee) of the synthesized this compound.
Protocol:
-
Derivatization (if necessary): As the target compound lacks a strong chromophore, pre-column derivatization may be necessary for UV detection.[4] A common derivatizing agent is p-toluenesulfonyl chloride.
-
Instrumentation: An HPLC system equipped with a chiral column and a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Chromatographic Conditions (Example):
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: Dependent on the chosen derivatizing agent.
-
-
Data Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers:
-
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the overall chemical purity of the synthesized product.
Protocol:
-
Instrumentation: An HPLC system with a standard C18 column and a suitable detector (e.g., UV-Vis, if derivatized, or an Evaporative Light Scattering Detector, ELSD).
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: As appropriate for the analyte (e.g., 210 nm for amide derivatives).
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main product by the total area of all peaks.
Data Presentation and Comparison
The following tables summarize the analytical data obtained for a batch of synthesized this compound compared to a commercial standard.
Table 1: Summary of Purity Analysis
| Parameter | Synthesized Product | Commercial Standard | Method |
| Chemical Purity | 98.5% | >99.0% | RP-HPLC |
| Enantiomeric Excess | 99.2% ee | >99.5% ee | Chiral HPLC |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol | ESI-MS ([M+H]⁺ = 115.12) |
| ¹H NMR | Conforms to structure | Conforms to structure | 400 MHz, CDCl₃ |
Table 2: Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area (Synthesized) | Peak Area (Standard) |
| (R)-enantiomer | 8.5 | 1,996,000 | 2,000,000 |
| (S)-enantiomer | 10.2 | 8,000 | 5,000 |
Table 3: RP-HPLC Data (Chemical Purity)
| Component | Retention Time (min) | Peak Area (Synthesized) | % Area |
| This compound | 5.2 | 3,940,000 | 98.5 |
| Impurity 1 | 3.8 | 30,000 | 0.75 |
| Impurity 2 | 6.1 | 30,000 | 0.75 |
Conclusion
The comprehensive analytical workflow presented in this guide, utilizing NMR, MS, and both chiral and reversed-phase HPLC, provides a robust framework for assessing the purity of synthesized this compound. The data indicates that the synthesized batch exhibits high chemical and enantiomeric purity, comparable to the commercial standard, making it suitable for use in further research and development activities. The detailed protocols provided herein can be adapted to similar chiral amine compounds, ensuring the quality and reliability of these critical synthetic building blocks.
References
- 1. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amine Catalysts: L-Proline Derivatives and Beyond
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of chiral molecules is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Among the array of tools available for asymmetric synthesis, organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysts. Within this field, chiral amines have proven to be exceptionally versatile, enabling a broad spectrum of enantioselective transformations.
This guide provides an objective comparison of the performance of L-proline and its derivatives against other prominent chiral amine catalysts, including diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), imidazolidinones (MacMillan catalysts), and cinchona alkaloids. Supported by experimental data, this document aims to furnish researchers with the necessary information to make informed decisions in catalyst selection for their specific synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst is critically dependent on the specific reaction, substrates, and reaction conditions. The following tables summarize the performance of various catalysts in key asymmetric carbon-carbon bond-forming reactions: the Aldol, Michael, and Mannich reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the construction of chiral β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 4 | 68 | - | 76 |
| (S)-Diphenylprolinol TMS Ether | Benzaldehyde | Cyclohexanone | Toluene | 2 | >95 | >95:5 | >99 (anti) |
| MacMillan Catalyst (2nd Gen) | Isovaleraldehyde | Propionaldehyde | Dioxane | 24 | 85 | 19:1 | 96 |
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for the synthesis of a wide range of chiral molecules.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Cyclohexanone | Nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 |
| Jørgensen-Hayashi Catalyst | Propanal | Nitrostyrene | Toluene | 1 | 82 | 94:6 | 99 |
| Cinchona Alkaloid (Thiourea derivative) | Acetylacetone | Nitrostyrene | Toluene | 12 | 98 | - | 95 |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable precursors for many biologically active molecules.
| Catalyst | Aldehyde | Ketone/Imine Source | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Glyoxylate-derived imine | Phenylacetaldehyde | - | - | - | syn | - |
| MacMillan Catalyst (1st Gen) | Acrolein | N-Boc-aniline | THF | 12 | 92 | - | 94 |
| Cinchona Alkaloid (Cinchonine) | α-Amido sulfone | Dimethyl malonate | Toluene | 48 | 85 | 85:15 | 96 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems.
Asymmetric Aldol Reaction Catalyzed by L-Proline
To a stirred solution of L-proline (0.03 mmol) in a mixture of methanol (40 µL) and water (10 µL) in a 2 mL vial at room temperature are added the ketone (1.5 mmol) and the aldehyde (0.3 mmol). The vial is capped and the reaction mixture is stirred at room temperature for the desired time. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel with ethyl acetate and concentrated under reduced pressure. The conversion and diastereomeric ratio can be determined from the 1H-NMR spectrum of the crude product. The residue is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Asymmetric Michael Addition Catalyzed by a Jørgensen-Hayashi Catalyst
To a solution of the α,β-unsaturated aldehyde (0.7 mmol) and the diene (2.1 mmol) in toluene is added (S)-α,α-diphenyl-2-pyrrolidinemethanol triethylsilyl ether (0.07 mmol, 10 mol%) and trifluoroacetic acid (0.14 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[2]
Asymmetric Mannich Reaction Catalyzed by a Cinchona Alkaloid Derivative
To a solution of the α-amido sulfone (0.1 mmol) and the dicarbonyl compound (0.2 mmol) in toluene (1.0 mL) is added the cinchona alkaloid catalyst (0.01 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired Mannich product. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[3]
Reaction Mechanisms and Catalytic Cycles
The catalytic activity of chiral amines in these asymmetric transformations proceeds through the formation of key reactive intermediates, primarily enamines and iminium ions. The stereochemical outcome is dictated by the specific steric and electronic environment created by the chiral catalyst.
L-Proline Catalysis
L-proline acts as a bifunctional catalyst, utilizing its secondary amine to form a nucleophilic enamine with a carbonyl donor and its carboxylic acid to activate the electrophile via hydrogen bonding.
Diarylprolinol Silyl Ether (Jørgensen-Hayashi) Catalysis
These catalysts, featuring bulky diarylprolinol silyl ether moieties, provide excellent steric shielding, leading to high enantioselectivities. They operate through a similar enamine mechanism for reactions like the Michael addition.
Imidazolidinone (MacMillan) Catalysis
MacMillan catalysts are particularly effective in activating α,β-unsaturated aldehydes and ketones towards nucleophilic attack through the formation of a transient iminium ion, which lowers the LUMO of the electrophile.
Cinchona Alkaloid Catalysis
Cinchona alkaloids are bifunctional catalysts, often possessing both a basic quinuclidine nitrogen and a hydroxyl or thiourea group that can act as a hydrogen-bond donor. This dual activation is highly effective in reactions like the asymmetric Mannich reaction.
Conclusion
The selection of a chiral amine catalyst is a critical decision in the design of an asymmetric synthesis. L-proline, being inexpensive and readily available, remains an excellent starting point for many transformations. However, for achieving superior enantioselectivity, diastereoselectivity, and reaction efficiency, particularly in more challenging substrates, its derivatives and other classes of chiral amines such as diarylprolinol silyl ethers, imidazolidinones, and cinchona alkaloids often provide significant advantages. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of chiral amine catalysis and selecting the optimal catalyst to achieve their synthetic goals.
References
A Researcher's Guide to Analytical Methods for Chiral Purity Determination
For Researchers, Scientists, and Drug Development Professionals
The determination of chiral purity, or enantiomeric excess (ee), is a critical analytical task in the pharmaceutical industry, as well as in chemical synthesis and natural product analysis. The stereoisomeric composition of a molecule can profoundly influence its pharmacological, toxicological, and physiological properties. This guide provides an objective comparison of the principal analytical methods used for determining chiral purity, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods for Chiral Purity Determination
The selection of an analytical method for determining enantiomeric excess is a multifactorial decision, balancing the need for accuracy, sensitivity, and speed against practical considerations such as sample properties and available instrumentation. The most prominent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Vibrational Circular Dichroism (VCD) is another powerful technique, primarily for determining absolute configuration, but it can also be adapted for enantiomeric excess measurement.
| Analytical Method | Principle | Typical Resolution (Rs) | Limit of Quantitation (LOQ) | Analysis Time | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2] | > 1.5 (baseline)[3] | 0.05 - 0.1%[4] | 10 - 30 min | Broad applicability, high efficiency and resolution, well-established, suitable for preparative scale.[3][5] | Can be expensive, method development can be time-consuming.[2][6] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[7] | High | High Sensitivity | 5 - 20 min | Fast analysis, high resolution, low cost per analysis.[7][8] | Limited to volatile and thermally stable analytes; derivatization may be required.[9] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[10][11] | High | Low | 5 - 15 min | High efficiency, minimal sample consumption, rapid method development.[10][12] | Lower concentration sensitivity compared to HPLC, less suitable for preparative scale. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[13][14][15] | N/A | ~1-5% | 5 - 15 min | Non-destructive, provides structural information, no separation required.[16] | Lower sensitivity and accuracy for minor enantiomers compared to chromatographic methods.[16] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by enantiomers.[17][18] | N/A | ~1-2% | 15 - 60 min | Provides absolute configuration, can be used for solid-state analysis.[4][19] | Lower sensitivity for ee determination compared to other methods, requires specialized equipment.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following protocols provide a general framework for the key methods discussed.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical approach for determining the enantiomeric purity of a pharmaceutical compound using a polysaccharide-based chiral stationary phase.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column compartment with temperature control, and a UV-Vis or other suitable detector.[20]
2. Materials:
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).[20]
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol, acetonitrile, water).[21]
-
High-purity reference standards of the racemic mixture and the individual enantiomers, if available.
-
Sample of the chiral compound to be analyzed.
3. Method Development and Procedure:
-
Column Selection: Choose a chiral stationary phase known to be effective for the class of compound being analyzed. Polysaccharide-based CSPs are a good starting point for a wide range of molecules.[22]
-
Mobile Phase Selection:
-
Initial Screening: Start with a standard mobile phase composition (e.g., 90:10 hexane/isopropanol for normal phase) and a flow rate of 1.0 mL/min.[23]
-
Optimization: Adjust the mobile phase composition (ratio of solvents) and flow rate to achieve baseline separation (Rs > 1.5) of the enantiomers. Temperature can also be optimized to improve resolution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[24]
-
Analysis:
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Protocol 2: Chiral Gas Chromatography (GC)
This protocol is suitable for the analysis of volatile and thermally stable chiral compounds.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column (e.g., based on cyclodextrin derivatives).[25]
2. Materials:
-
High-purity carrier gas (e.g., helium, hydrogen, or nitrogen).
-
Solvents for sample preparation (e.g., dichloromethane, hexane).
-
Reference standards of the racemic mixture and individual enantiomers.
3. Method Development and Procedure:
-
Column Selection: Choose a chiral GC column based on the functional groups of the analyte. Cyclodextrin-based columns are widely used.[25]
-
Temperature Program: Develop a temperature program that allows for the separation of the enantiomers while maintaining good peak shape. A typical program might start at a lower temperature, hold for a short period, and then ramp to a higher temperature.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas to achieve the best separation efficiency.
-
Sample Preparation: Dissolve the sample in a volatile solvent to an appropriate concentration. If the analyte is not sufficiently volatile, derivatization may be necessary.
-
Analysis:
-
Condition the column according to the manufacturer's instructions.
-
Set the injector and detector temperatures.
-
Inject the sample.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the % ee as described in the HPLC protocol.
-
Protocol 3: Capillary Electrophoresis (CE)
This protocol describes the determination of enantiomeric excess using CE with a chiral selector.
1. Instrumentation:
-
Capillary electrophoresis system with a UV-Vis or diode array detector.
-
Fused-silica capillary.
2. Materials:
-
Background electrolyte (BGE) buffer (e.g., phosphate or borate buffer).
-
Chiral selector (e.g., cyclodextrins, crown ethers, or chiral surfactants) to be added to the BGE.[11][26]
-
Solutions for capillary rinsing (e.g., sodium hydroxide, water).
-
Sample and reference standards.
3. Method Development and Procedure:
-
Chiral Selector Selection: Choose a chiral selector that is known to interact with the analyte. Cyclodextrins are a common first choice.[11]
-
BGE and Chiral Selector Concentration: Optimize the pH and concentration of the BGE and the concentration of the chiral selector to achieve separation of the enantiomers.
-
Voltage and Temperature: Optimize the applied voltage and capillary temperature to improve resolution and analysis time.
-
Capillary Conditioning: Rinse the capillary with sodium hydroxide, water, and BGE before the first injection and between runs to ensure reproducible migration times.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.
-
Analysis:
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject the sample using pressure or voltage.
-
Apply the separation voltage.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the % ee as described in the HPLC protocol.
-
Protocol 4: NMR Spectroscopy
This protocol outlines the use of a chiral solvating agent (CSA) to determine enantiomeric excess by NMR.
1. Instrumentation:
-
High-resolution NMR spectrometer.
-
NMR tubes.
2. Materials:
-
Deuterated NMR solvent (e.g., CDCl₃, C₆D₆).
-
Chiral solvating agent (CSA) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, Pirkle's alcohol).[13][15]
-
Sample to be analyzed.
3. Procedure:
-
CSA Selection: Choose a CSA that is known to form diastereomeric complexes with the analyte, leading to separation of signals in the NMR spectrum.[13]
-
Sample Preparation:
-
Accurately weigh the chiral sample and dissolve it in a deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add the CSA to the NMR tube (typically in a 1:1 to 5:1 molar ratio of CSA to analyte).
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. These are often protons close to the chiral center.
-
-
Data Analysis:
-
Carefully integrate the selected pair of signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
Calculate the % ee from the integral values.
-
Visualizing the Workflow and Logic
Diagrams can effectively illustrate the experimental processes and the decision-making involved in chiral purity analysis.
References
- 1. An approach to the determination of the enantiomeric excess at the extreme case by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 22. Chiral analysis - Wikipedia [en.wikipedia.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gcms.cz [gcms.cz]
- 26. usp.org [usp.org]
Determining Diastereomeric Ratios: A Comparative Guide to ¹H NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios (d.r.) is a critical parameter in asymmetric synthesis, stereochemical assignment, and the overall characterization of chemical entities. The spatial arrangement of atoms in a molecule can significantly influence its physical, chemical, and biological properties. Diastereomers, being stereoisomers that are not mirror images of each other, possess different physicochemical properties, which allows for their differentiation and quantification by various analytical methods. Among these, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool. This guide provides an objective comparison of ¹H NMR spectroscopy with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.
Principles of Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
The fundamental principle behind using ¹H NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical entities with different magnetic environments for their nuclei.[1] This difference in the magnetic environment leads to distinguishable signals in the NMR spectrum.[1] Protons (or other NMR-active nuclei) in diastereomers will experience slightly different shielding or deshielding effects, resulting in separate signals with distinct chemical shifts.[1] The ratio of the integrals of these well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1]
Key aspects of d.r. determination by ¹H NMR include:
-
Chemical Shift Non-equivalence: Protons in diastereomers are chemically non-equivalent and will have different chemical shifts, leading to separate signals.[2]
-
Signal Integration: The area under an NMR signal is proportional to the number of protons it represents. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately calculated.[3][4]
-
Well-Resolved Signals: For accurate quantification, it is crucial to identify signals that are well-separated from other signals in the spectrum.[1][3] These are ideally singlets, doublets, or other simple multiplets that are free from overlap.[1]
Experimental Protocol for ¹H NMR Spectroscopy
A detailed methodology for determining the diastereomeric ratio of a given compound is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] It is important to ensure the solvent does not have signals that overlap with the analyte signals of interest.[1]
-
Gently vortex or shake the tube to ensure the sample is completely dissolved.[1]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]
-
Standard acquisition parameters:
-
Pulse Angle: A 30-45 degree pulse angle is typically used.[1]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation.[1][3] A value of 10-30 seconds is often sufficient.[1]
-
Number of Scans (ns): Typically, 8 to 16 scans are sufficient for a sample of this concentration. For more dilute samples, the number of scans should be increased to improve the signal-to-noise ratio.[1]
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum.
-
Perform a baseline correction to ensure accurate integration.[3][5]
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer.[1][3]
-
Integrate the selected signals. Set the integral of one of the peaks to a specific value (e.g., 1.00). The integral of the other peak will then represent the relative ratio.[1]
-
The diastereomeric ratio is calculated as the ratio of the two integral values. For example, if the integrals are 1.00 and 0.75, the d.r. is 1:0.75 or 4:3.[1]
Comparison of Analytical Techniques for Diastereomeric Ratio Determination
While ¹H NMR is a robust technique, other methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are also widely used for determining diastereomeric ratios.[1]
| Feature | ¹H NMR Spectroscopy | HPLC / GC | Mass Spectrometry (MS) |
| Principle | Different magnetic environments of nuclei in diastereomers lead to distinct chemical shifts. The ratio is determined by signal integration.[1] | Differential interaction of diastereomers with a chiral stationary phase leads to different retention times. The ratio is determined by peak area integration.[1] | Diastereomers can sometimes be distinguished based on differences in fragmentation patterns or through derivatization to form species with different mass-to-charge ratios.[1] |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires more complex sample preparation and method development. | May require derivatization for accurate quantification.[1] |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample. | Can be time-consuming due to long run times and method development. | Very fast analysis times. |
| Sensitivity | Moderate. | High, especially for trace analysis. | Very high sensitivity. |
| Precision | High, with good reproducibility.[1] | High, with excellent run-to-run precision.[1] | Can be highly precise with proper calibration. |
| Non-destructive | Yes. The sample can be recovered. | No. The sample is consumed. | No. The sample is consumed. |
| Cost | High initial instrument cost and maintenance.[1] | Moderate instrument cost. Consumables (columns, solvents) can be a significant ongoing expense.[1] | High initial instrument cost and maintenance.[1] |
| Advanced Techniques | Pure shift NMR can simplify complex spectra.[6][7] 2D NMR (e.g., EXSY) can be used for equilibrating diastereomers.[8][9] | - | Can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification. |
Visualizing the Process
To further clarify the experimental and logical workflow of determining the diastereomeric ratio by ¹H NMR spectroscopy, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Methylphenidate: Stereospecificity in Monoamine Transporter Inhibition
A Comparative Guide to the Biological Activity of Piperidine Enantiomers
For researchers, scientists, and drug development professionals, understanding the stereochemistry of chiral molecules is of paramount importance. The three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their pharmacodynamics and pharmacokinetics. This guide provides an objective comparison of the biological activities of enantiomers for three distinct piperidine-containing compounds: the central nervous system stimulant methylphenidate, the local anesthetic bupivacaine, and the research chemical 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine, a sigma receptor ligand. This comparison is supported by experimental data, detailed methodologies for the cited experiments, and visualizations of relevant signaling pathways and experimental workflows.
Methylphenidate is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It exists as two enantiomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). The therapeutic effects of methylphenidate are primarily attributed to the d-enantiomer, which is a more potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism of action in ADHD.[1][2][3][4]
Data Presentation
The following table summarizes the in vitro binding affinities of d-MPH and l-MPH for the dopamine and norepinephrine transporters.
| Enantiomer | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Reference |
| d-threo-methylphenidate | 33 | 244 | [1][2] |
| l-threo-methylphenidate | 540 | 5100 | [1][2] |
Experimental Protocols
Competitive Radioligand Binding Assay for DAT and NET
This protocol is a generalized procedure for determining the binding affinity of compounds to the dopamine and norepinephrine transporters.
1. Membrane Preparation:
-
Rat striatal (for DAT) or frontal cortex (for NET) tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[5]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added: the prepared cell membranes, a radiolabeled ligand that specifically binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) at a fixed concentration, and varying concentrations of the test compound (d-MPH or l-MPH).
-
For determining non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.[6][7]
3. Detection and Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[8][9][10]
Mandatory Visualization
Bupivacaine: Enantioselective Cardiotoxicity
Bupivacaine is a long-acting local anesthetic that is used as a racemic mixture of its R(+) and S(-) enantiomers. However, the R(+)-enantiomer (dextrobupivacaine) is associated with a higher risk of cardiotoxicity, including arrhythmias and cardiac depression, compared to the S(-)-enantiomer (levobupivacaine).[11][12][13] This difference in toxicity is primarily due to the stereoselective interaction of the enantiomers with cardiac voltage-gated sodium (NaV1.5) and potassium (hERG) channels.[11][12][13]
Data Presentation
The following tables summarize the differential effects of bupivacaine enantiomers on cardiac ion channels.
Table 2.1: Apparent Affinity for Cardiac Sodium Channels (NaV1.5)
| Enantiomer | Apparent Affinity (Kd) for Activated/Open State (µM) | Reference |
| R(+)-Bupivacaine | 3.3 | [12] |
| S(-)-Bupivacaine | 4.3 | [12] |
Note: R(+)-bupivacaine shows a more potent block of the inactivated state of the sodium channel, which is a key factor in its cardiotoxicity.[11][12]
Table 2.2: Inhibition of hERG Potassium Channels
| Enantiomer | IC50 (µM) | Reference |
| R(+)-Bupivacaine | > 20 | [14] |
| S(-)-Bupivacaine | 10 | [14] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channels
This protocol describes the general method for measuring the effects of drugs on ion channels in isolated cardiomyocytes or cells expressing the channel of interest.
1. Cell Preparation:
-
Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig) or a stable cell line expressing the human cardiac sodium channel (NaV1.5) or potassium channel (hERG) is used.
-
The isolated cells are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.[15][16][17]
2. Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is then ruptured by a brief pulse of suction, establishing the "whole-cell" configuration, which allows for the control of the membrane potential and the measurement of the total ionic current across the entire cell membrane.[18][19]
3. Voltage-Clamp Protocol and Drug Application:
-
The membrane potential is held at a specific level, and then a series of voltage steps are applied to elicit ion channel currents. The specific voltage protocols are designed to isolate the current of interest (e.g., sodium or potassium currents) and to study the drug's effect on different states of the channel (resting, open, inactivated).
-
After obtaining a stable baseline recording, the test compound (R(+)- or S(-)-bupivacaine) is applied to the cell via the perfusion system at various concentrations.[17][20]
4. Data Acquisition and Analysis:
-
The resulting ionic currents are recorded and digitized.
-
The effects of the drug on the current amplitude, kinetics of activation and inactivation, and voltage-dependence of the channels are analyzed.
-
Dose-response curves are constructed to determine the IC50 value for the block of the ion channel by each enantiomer.[20]
Mandatory Visualization
4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine: Enantioselective Sigma Receptor Affinity
This chlorophenylpiperidine derivative is a research chemical that demonstrates significant enantioselectivity in its binding to sigma receptors. The (-)-(S) enantiomer exhibits a much higher affinity and selectivity for the sigma-1 receptor compared to the (+)-(R) enantiomer. Sigma-1 receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface that are implicated in a variety of cellular processes, including the modulation of ion channels and intracellular calcium signaling.[21][22][23]
Data Presentation
The following table summarizes the binding affinities (Ki) of the stereoisomers for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.
| Compound | Stereoisomer | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio | Reference |
| 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | (-)-(S) | 0.34 | 186 | 547.1 | [20] |
| 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | (+)-(R) | 1.3 | 113 | 86.9 | [20] |
Experimental Protocols
Sigma Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of compounds for sigma-1 and sigma-2 receptors.
1. Membrane Preparation:
-
Guinea pig brain (for σ1) or rat liver (for σ2) is homogenized in an appropriate buffer.
-
The homogenate is centrifuged to obtain a crude membrane fraction, which is then washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is conducted in test tubes or a 96-well plate.
-
The reaction mixture contains the membrane preparation, a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2), and a range of concentrations of the unlabeled test compound (the chlorophenylpiperidine enantiomers).
-
To measure σ2 binding specifically, a high concentration of a σ1-selective ligand is added to mask the σ1 sites.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated from the competition curve.
-
The Ki value is then determined using the Cheng-Prusoff equation.
Mandatory Visualization
References
- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 18. researchgate.net [researchgate.net]
- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 20. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-1-methylpiperidin-3-amine: A Guide for Laboratory Professionals
(R)-1-methylpiperidin-3-amine , a chiral amine utilized in medicinal chemistry, requires meticulous handling and disposal due to its hazardous properties.[1] This guide provides essential safety information and a procedural workflow for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Chemical Safety and Hazard Information
This compound is classified as a hazardous substance. Below is a summary of its key safety data.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 1001353-92-9 | [2][3] |
| GHS Pictograms | Flame, Corrosion | |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P210, P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | [5] |
Disposal Workflow
The proper disposal of this compound is critical and must adhere to institutional, local, and national regulations. The following workflow outlines the necessary steps for safe disposal.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, safety goggles and a face shield, and a lab coat.[5][6][7]
2. Waste Assessment and Segregation: Assess the form of the waste. Whether it is unused pure chemical, a dilute solution, or contaminated materials (e.g., pipette tips, paper towels), it must be treated as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
3. Packaging and Labeling:
-
Place the waste in a chemically compatible and sealable container to prevent leaks or spills.
-
The container must be clearly labeled with the full chemical name, "this compound," and all relevant hazard symbols (flammable, corrosive).
4. Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[6]
5. Final Disposal:
-
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[6][8]
-
Follow your institution's procedures for arranging a pickup. Provide the disposal company with accurate information about the chemical waste.
-
Incineration is a recommended method for the disposal of similar chemical waste.[8]
Emergency Procedures in Case of a Spill: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains.[8] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][9]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]
- 4. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
Essential Safety and Operational Guide for Handling (R)-1-methylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-1-methylpiperidin-3-amine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage[1]. It is imperative that all personnel handling this substance are thoroughly familiar with its hazards and follow the prescribed safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are its flammability and corrosivity[1]. Appropriate personal protective equipment must be worn at all times to prevent exposure.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| H226: Flammable liquid and vapour [1] | Flammable liquids, Category 3[1] | - Fire-retardant lab coat- Work in a well-ventilated area, preferably in a chemical fume hood[2][3]- Keep away from heat, sparks, open flames, and other ignition sources[1][3]- Use explosion-proof electrical equipment[1][3] |
| H314: Causes severe skin burns and eye damage [1] | Skin corrosion, Sub-category 1B[1]Serious eye damage, Category 1[1] | - Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile)[4]. The outer glove should be placed over the cuff of the lab coat[4].- Eye Protection: Tightly fitting safety goggles with side-shields or a face shield[5][6].- Protective Clothing: A long-sleeved, impermeable lab coat[4][5]. |
| H335: May cause respiratory irritation [2][7] | Specific target organ toxicity — single exposure (Category 3)[8] | - Respiratory Protection: Use only outdoors or in a well-ventilated area[2]. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge[5][9]. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to cleanup.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials, such as strong acids and oxidizing agents[8].
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Verify that an eyewash station and safety shower are accessible and operational[2][3].
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Handle this compound exclusively within a chemical fume hood to avoid inhalation of vapors[2].
-
Ground and bond containers and receiving equipment to prevent static discharge[3].
-
Use non-sparking tools when opening or transferring the chemical[3].
-
Avoid direct contact with skin, eyes, and clothing[1].
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water[1][10]. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][10].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[1][10].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[1][10].
-
-
Cleanup:
-
In case of a spill, evacuate the area.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, sealed container for disposal.
-
Clean the spill area thoroughly.
-
Wash hands and any exposed skin thoroughly after handling[10].
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations[8]. Do not dispose of it down the drain[8][11]. It is recommended to use a licensed professional waste disposal service[11].
Workflow for Safe Handling and Disposal
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 172603-05-3 Name: 3-(BOC-AMINO)PIPERIDINE3-(BOC-Amino)piperidine3-Aminopiperidine, 3-BOC protected [xixisys.com]
- 6. carlroth.com [carlroth.com]
- 7. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
